molecular formula C10H6FNO2 B1525100 6-Fluoroquinoline-8-carboxylic acid CAS No. 1306605-84-4

6-Fluoroquinoline-8-carboxylic acid

Cat. No.: B1525100
CAS No.: 1306605-84-4
M. Wt: 191.16 g/mol
InChI Key: CXRXPNAPTFDRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroquinoline-8-carboxylic acid is a fluorinated quinoline derivative serving as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its core structure is part of the fluoroquinolone family, a class of compounds renowned for their potent antibacterial properties . Researchers value this compound for developing new antimicrobial agents, as the quinoline scaffold, especially when substituted with fluorine, is a critical pharmacophore in drug design . The primary mechanism of action for therapeutic fluoroquinolones involves inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These compounds act as enzyme poisons by stabilizing the enzyme-DNA cleavage complex, which disrupts DNA replication and leads to bacterial cell death . While this specific isomer's activity is documented in research, its structural features make it a valuable template for synthesizing novel analogs to explore structure-activity relationships and combat bacterial resistance . The compound is offered with a purity of 98% and is characterized by its molecular formula (C10H6FNO2) and molecular weight of 191.16 g/mol . Canonical SMILES: O=C(O)C1=CC(F)=CC2=CC=CN=C21 . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 1306605-84-4 Molecular Formula: C10H6FNO2 Molecular Weight: 191.16 g/mol Purity: ≥98%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRXPNAPTFDRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712382
Record name 6-Fluoroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306605-84-4
Record name 6-Fluoro-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306605-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoroquinoline-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"6-Fluoroquinoline-8-carboxylic acid" properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Fluoroquinoline-8-carboxylic acid , a specialized heterocyclic building block distinct from the common fluoroquinolone antibiotic scaffold.

CAS: 1306605-84-4 | Molecular Formula: C₁₀H₆FNO₂[1][2][3]

Executive Summary

This compound is a fused bicyclic heteroaromatic scaffold used primarily in the synthesis of advanced medicinal agents, including Factor XIIa inhibitors and immunomodulators.[1] Unlike the ubiquitous "fluoroquinolone" antibiotics (which are typically 4-oxo-1,4-dihydroquinoline-3-carboxylic acids), this compound features a fully aromatic quinoline core with a carboxylic acid handle at the peri (C8) position and a fluorine substituent at C6.[1]

This specific substitution pattern imparts unique electronic properties: the C8-carboxylic acid is capable of forming intramolecular hydrogen bonds with the quinoline nitrogen, influencing pKa and solubility, while the C6-fluorine atom modulates metabolic stability and lipophilicity without introducing significant steric bulk.[1]

Chemical Identity & Physicochemical Properties[1][2][4]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
CAS Registry Number 1306605-84-4
SMILES OC(=O)c1cc(F)cc2ncccc12
Molecular Weight 191.16 g/mol
Appearance Off-white to pale yellow solid
Structural Analysis

The molecule consists of a benzene ring fused to a pyridine ring.[1] The positioning of the functional groups is critical:

  • C8-Carboxylic Acid: Located adjacent to the quinoline nitrogen (N1).[1] This proximity often leads to a pseudo-ring formation via intramolecular hydrogen bonding, reducing the basicity of the nitrogen lone pair.[1]

  • C6-Fluorine: Positioned para to the bridgehead carbon (C4a) and meta to the carboxylic acid.[1] It exerts a strong inductive electron-withdrawing effect (-I), deactivating the benzene ring toward electrophilic aromatic substitution but activating it for nucleophilic attacks, particularly if the ring is further activated.[1]

Physicochemical Constants (Predicted/Experimental)
ParameterValue (Approx.)Note
Melting Point >210 °CHigh MP due to intermolecular H-bonding / zwitterionic character.[1]
Boiling Point 370.6 ± 42.0 °CPredicted at 760 mmHg.[1]
pKa (Acid) 3.5 – 4.0Slightly stronger than benzoic acid due to the electron-deficient heterocycle.[1]
pKa (Base) 2.0 – 2.5Quinoline nitrogen is less basic due to the 8-COOH group.[1]
LogP 1.8 – 2.1Moderate lipophilicity suitable for drug discovery scaffolds.[1]

Synthetic Pathways[2]

The synthesis of this compound typically proceeds via the oxidation of a methyl precursor or a de novo ring construction (Skraup synthesis).[1]

Primary Route: Oxidation of 6-Fluoro-8-methylquinoline

This is the most scalable industrial route.[1] The methyl group at the C8 position is benzylic and susceptible to oxidation.[1]

Reagents: Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄).[1] Solvent: Pyridine/Water or Dioxane.

Synthesis Start 4-Fluoro-2-methylaniline Inter1 6-Fluoro-8-methylquinoline Start->Inter1 Skraup Reaction (Glycerol, H2SO4, Oxidant) Product 6-Fluoroquinoline- 8-carboxylic acid Inter1->Product SeO2 Oxidation (Dioxane, Reflux)

Figure 1: Retrosynthetic workflow from commercially available aniline precursors.

Protocol: SeO₂ Oxidation (Laboratory Scale)

Objective: Conversion of 6-fluoro-8-methylquinoline to the target acid.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 6-fluoro-8-methylquinoline (10 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add Selenium Dioxide (SeO₂, 15 mmol) in one portion. Caution: SeO₂ is toxic.

  • Reflux: Heat the mixture to reflux (101 °C) for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Filter the hot solution through a Celite pad to remove selenium byproducts.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol/water to yield the carboxylic acid.[1]

Reactivity & Applications in Drug Discovery[2]

Reactivity Profile

The molecule offers three distinct vectors for chemical modification, making it a versatile "tri-vector" scaffold.[1]

Reactivity Core 6-Fluoroquinoline- 8-carboxylic acid COOH C8-COOH (Amide Coupling/Esters) Core->COOH Primary Vector Fluorine C6-Fluorine (Pd-Catalyzed Coupling / SNAr) Core->Fluorine Secondary Vector Nitrogen N1-Nitrogen (N-Oxidation / Salt Formation) Core->Nitrogen Solubility Modulation

Figure 2: Functionalization vectors for medicinal chemistry optimization.[1]

  • Amide Coupling (C8): The carboxylic acid is readily converted to amides using standard coupling agents (HATU, EDC).[1] This is the primary attachment point for pharmacophores in Factor XIIa inhibitors.[1]

  • Suzuki-Miyaura Coupling (C6): The C-F bond is generally stable but can be activated for cross-coupling using specialized phosphine ligands (e.g., BrettPhos) to introduce biaryl systems.[1]

  • Metal Chelation: The 8-COOH and N1 geometry allows for bidentate chelation of transition metals (Cu²⁺, Zn²⁺), similar to 8-hydroxyquinoline, which may be relevant for metalloenzyme inhibition.[1]

Therapeutic Applications[2]
  • Factor XIIa Inhibitors: Derivatives of this compound have been identified in patent literature (e.g., WO2019108565) as inhibitors of Coagulation Factor XIIa.[1] These are investigated for treating autoimmune diseases and preventing thrombosis without causing excessive bleeding.[1]

  • Bioisosteres: The scaffold serves as a bioisostere for naphthalene-1-carboxylic acid or indole-7-carboxylic acid, offering improved solubility and metabolic stability due to the nitrogen atom and fluorine substituent.[1]

Safety & Handling (MSDS Summary)

GHS Classification: Warning[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: All solid handling should be performed in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed.

References

  • PubChem Compound Summary. (2025). This compound.[2][1][3][4][5][6][7] National Center for Biotechnology Information.[1] Link

  • World Intellectual Property Organization. (2019).[1] Pyranopyrazole and pyrazolopyridine immunomodulators for treatment of autoimmune diseases. WO2019108565A1.[1] Link

  • ChemicalBook. (2024).[1][8] this compound Product Description and Properties. Link

  • Lead Sciences. (2024). Compound Datasheet: this compound. Link

Sources

"6-Fluoroquinoline-8-carboxylic acid" CAS number and chemical data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

In the landscape of heterocyclic building blocks, 6-Fluoroquinoline-8-carboxylic acid (CAS 1306605-84-4) represents a highly specific geometric and electronic scaffold. Unlike its more common 3-carboxyl congeners (ubiquitous in fluoroquinolone antibiotics like Ciprofloxacin), the 8-carboxyl isomer offers a distinct "orthogonal" substitution pattern.

For the medicinal chemist, this molecule provides two critical strategic advantages:

  • Electronic Modulation: The C6-fluorine atom imparts metabolic stability (blocking P450 oxidation at the susceptible para-position) and modulates the pKa of the distal carboxyl group via inductive effects.

  • Chelation & Binding: The 8-carboxylic acid, in proximity to the quinoline nitrogen, creates a bidentate binding pocket similar to 8-hydroxyquinoline, making it an excellent ligand for metallo-enzyme inhibition or fragment-based drug discovery (FBDD).

This guide outlines the physicochemical profile, a robust synthetic route via Pd-catalyzed carbonylation, and the strategic utility of this compound in modern drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
Chemical Name This compound
CAS Number 1306605-84-4
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base.
pKa (Calc) ~3.8 (Carboxylic acid), ~2.5 (Quinoline nitrogen conjugate acid)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Topological Polar Surface Area 50.2 Ų

Strategic Synthesis: The Carbonylation Route

Retrosynthetic Logic

The synthesis hinges on the availability of 8-bromo-6-fluoroquinoline, which is accessible via a modified Skraup reaction using 2-bromo-4-fluoroaniline. The transition to the carboxylic acid is achieved via CO insertion.

SynthesisWorkflow Start 2-Bromo-4-fluoroaniline Inter 8-Bromo-6-fluoroquinoline Start->Inter Step1 Skraup Cyclization (Glycerol, H2SO4, FeSO4) Final 6-Fluoroquinoline- 8-carboxylic acid Inter->Final Step2 Pd-Catalyzed Carbonylation (Pd(OAc)2, dppp, CO, Et3N)

Figure 1: Two-step synthetic pathway ensuring regiochemical integrity.

Experimental Protocol

Objective: Synthesis of this compound via Hydroxycarbonylation. Scale: 10 mmol input.

Phase 1: Preparation of the Catalyst System

Note: Oxygen exclusion is critical for Palladium efficiency.

  • In a glovebox or under argon flow, charge a high-pressure autoclave vessel with Palladium(II) acetate (5 mol%) and dppp (1,3-Bis(diphenylphosphino)propane) (6 mol%).

  • Dissolve in anhydrous DMSO (20 mL) and Triethylamine (3.0 eq). Stir for 15 minutes to pre-form the active catalytic complex.

Phase 2: Carbonylation
  • Add 8-Bromo-6-fluoroquinoline (2.26 g, 10 mmol) to the catalyst mixture.

  • Add nucleophilic water (5.0 mL, degassed) to serve as the hydroxyl source.

  • Seal the autoclave and purge three times with Carbon Monoxide (CO) .

  • Pressurize to 10 bar (145 psi) with CO.

  • Heat the reaction vessel to 100°C for 16 hours with vigorous magnetic stirring.

Phase 3: Isolation & Purification (Self-Validating Workup)

The workup exploits the amphoteric nature of the product to remove non-acidic impurities.

  • Depressurize the vessel (in a fume hood) and dilute the reaction mixture with water (50 mL).

  • Basify with 1M NaOH to pH > 10. The product will exist as the soluble carboxylate salt.

  • Wash the aqueous layer with Ethyl Acetate (2 x 30 mL) to remove unreacted starting material and phosphine ligands. Validation: The product remains in the aqueous phase.

  • Acidify the aqueous phase carefully with 2M HCl to pH 3-4. The product will precipitate as a solid.

  • Filtration: Collect the precipitate via vacuum filtration. Wash with cold water and minimal cold ethanol.

  • Drying: Dry under vacuum at 50°C to constant weight.

Expected Yield: 75-85% Purity Check: HPLC >98% (254 nm). ¹H NMR (DMSO-d₆) should show the carboxylic proton broad singlet >13 ppm and characteristic quinoline aromatic signals.

Applications in Drug Discovery (SAR)

The this compound scaffold offers unique Structure-Activity Relationship (SAR) opportunities compared to standard quinolines.

Pharmacophore Logic
  • 6-Fluoro: Increases lipophilicity (LogP) and metabolic stability. It blocks the C6 position from metabolic hydroxylation, a common clearance pathway for quinolines.

  • 8-Carboxyl: Provides a handle for amide coupling (to build larger libraries) or acts as a polar contact point in protein active sites. Unlike the 3-COOH (which targets DNA Gyrase), the 8-COOH is often used to target metalloproteases or as an isostere for salicylic acid derivatives.

SAR_Logic Core This compound F_Pos Position 6: Fluorine Core->F_Pos COOH_Pos Position 8: Carboxylic Acid Core->COOH_Pos N_Pos Quinoline Nitrogen Core->N_Pos Metab Blocks Metabolic Oxidation (Increases t1/2) F_Pos->Metab Lipid Modulates Lipophilicity (CNS Penetration) F_Pos->Lipid Chelation Bidentate Metal Chelation (Zn2+, Mg2+ targets) COOH_Pos->Chelation Cooperative Library Amide Coupling Handle (Fragment Growth) COOH_Pos->Library N_Pos->Chelation

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional utility of the scaffold.

Safety & Handling

  • GHS Classification: Warning (GHS07).[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

  • Storage: Store at room temperature (15-25°C), kept dry. The compound is stable but should be protected from strong oxidizers.

References

  • ChemicalBook. (2025).[3][4] this compound Product Description and CAS Data. Retrieved from

  • Lead Sciences. (2025). Catalog Entry for this compound (CAS 1306605-84-4).[3][5] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Quinoline-carboxylic acid derivatives. Retrieved from [6]

  • BenchChem. (2025).[6] Technical Guide to Fluoroquinoline Synthesis. (Contextual reference for general quinoline synthesis methods). Retrieved from [6]

  • MDPI Pharmaceuticals. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route. (Reference for comparative 3-COOH synthesis vs 8-COOH strategies). Retrieved from

Sources

Technical Whitepaper: Synthesis of 6-Fluoroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Synthesis of 6-Fluoroquinoline-8-carboxylic Acid CAS: 1306605-84-4 Role: Senior Application Scientist

Executive Summary

This compound (CAS 1306605-84-4) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of next-generation metalloenzyme inhibitors and fluoroquinolone-adjacent pharmacophores.[1] While the 6-fluoro-7-substituted-4-oxo-3-carboxylic acid motif is ubiquitous in antibiotics (e.g., Ciprofloxacin), the 8-carboxylic acid variant represents a distinct chemical space, often utilized for its ability to chelate metals or serve as a bioisostere for naphthalene-1-carboxylic acids.

This guide details two validated synthetic pathways: the Oxidative Methyl Route (scalable, industrial) and the Carbonylation Route (precision, laboratory). Selection between these routes depends on the availability of starting materials and the scale of production.

Retrosynthetic Analysis & Strategy

The synthesis of 8-substituted quinolines is historically challenging due to the electronic deactivation of the pyridine ring and steric crowding at the peri-position (C8). Direct electrophilic substitution at C8 is difficult; therefore, the substituent must be introduced prior to cyclization or via functional group interconversion of a pre-installed handle.

Strategic Disconnections
  • Path A (Methyl Oxidation): Relies on the Skraup cyclization of 2-amino-5-fluorotoluene followed by benzylic oxidation. This is the most cost-effective route for multi-gram to kilogram scales.

  • Path B (Transition Metal Catalysis): Utilizes 2-amino-5-fluorobromobenzene to generate a brominated quinoline core, which undergoes Pd-catalyzed carbonylation. This route offers milder conditions and higher functional group tolerance.

Retrosynthesis Target This compound (CAS 1306605-84-4) MethylQ 6-Fluoro-8-methylquinoline Target->MethylQ Oxidation (SeO2 or KMnO4) BromoQ 6-Fluoro-8-bromoquinoline Target->BromoQ Carbonylation (Pd/CO) SM1 4-Fluoro-2-methylaniline (CAS 452-71-1) MethylQ->SM1 Skraup Cyclization (Glycerol/H2SO4) SM2 4-Fluoro-2-bromoaniline (CAS 131747-42-7) BromoQ->SM2 Skraup Cyclization (Glycerol/H2SO4)

Figure 1: Retrosynthetic logic flow for this compound.

Route 1: The Oxidative Methyl Pathway (Industrial Standard)

This route is preferred for its atom economy and the low cost of the starting material, 4-fluoro-2-methylaniline .

Phase 1: Modified Skraup Cyclization

The Skraup reaction involves the dehydration of glycerol to acrolein, which then undergoes conjugate addition with the aniline, followed by cyclization and oxidation.

Starting Material: 4-Fluoro-2-methylaniline (CAS 452-71-1) Reagents: Glycerol, Conc. H₂SO₄, Sodium m-nitrobenzenesulfonate (oxidant), FeSO₄ (moderator).

Protocol:

  • Setup: In a 1L 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge 4-fluoro-2-methylaniline (1.0 eq) and sodium m-nitrobenzenesulfonate (0.6 eq).

  • Acidification: Cautiously add conc. H₂SO₄ (2.5 eq) and water (20 mL). Add FeSO₄·7H₂O (0.05 eq) to moderate the reaction vigor.

  • Addition: Add Glycerol (1.5 eq) dropwise.

  • Cyclization: Heat the mixture to 140°C . Caution: The reaction is exothermic around 120°C. Maintain reflux for 4 hours until TLC indicates consumption of aniline.

  • Workup: Cool to room temperature. Dilute with ice water. Basify to pH 9 with 50% NaOH. Steam distill the crude product or extract with dichloromethane (DCM).

  • Purification: The intermediate, 6-fluoro-8-methylquinoline , can be purified by vacuum distillation or silica gel chromatography (Hexane/EtOAc).

Phase 2: Benzylic Oxidation

Converting the methyl group to a carboxylic acid requires strong oxidative conditions. Selenium dioxide (SeO₂) is selective, but Potassium Permanganate (KMnO₄) is more common for full oxidation to the acid.

Reagents: KMnO₄, Pyridine/Water.

Protocol:

  • Dissolve 6-fluoro-8-methylquinoline (1.0 eq) in a mixture of Pyridine:Water (1:1).

  • Heat to 90°C.

  • Add KMnO₄ (4.0 eq) portion-wise over 2 hours. The purple color should persist initially and then fade to brown (MnO₂ precipitate).

  • Reflux for 6 hours.

  • Filtration: Filter the hot solution through Celite to remove MnO₂. Wash the pad with hot water.

  • Isolation: Concentrate the filtrate to remove pyridine. Acidify the aqueous residue to pH 3-4 with 2M HCl.

  • Crystallization: The product, This compound , precipitates as an off-white solid. Recrystallize from Ethanol/Water.

Route 2: The Carbonylation Pathway (High Precision)

This route avoids the harsh oxidative conditions of Route 1 and is ideal if the substrate contains other oxidatively sensitive groups.

Phase 1: Synthesis of 6-Fluoro-8-bromoquinoline

Starting Material: 4-Fluoro-2-bromoaniline (CAS 131747-42-7)

Protocol: Follow the Modified Skraup Cyclization described in Route 1, substituting the methyl-aniline with 4-fluoro-2-bromoaniline . The bromine atom at the 8-position is stable under acidic Skraup conditions.

  • Yield Expectation: 60-75%

  • Intermediate: 6-Fluoro-8-bromoquinoline (Solid).

Phase 2: Palladium-Catalyzed Carbonylation

This step installs the carboxyl group via a carbonyl insertion.

Reagents: Pd(OAc)₂, dppp (1,3-bis(diphenylphosphino)propane), Triethylamine (Et₃N), Methanol, CO (gas).

Protocol:

  • Vessel: Use a high-pressure stainless steel autoclave.

  • Charge: Add 6-fluoro-8-bromoquinoline (1.0 eq), Pd(OAc)₂ (5 mol%), dppp (5 mol%), and Et₃N (2.0 eq) in Methanol.

  • Pressurization: Purge with N₂, then pressurize with Carbon Monoxide (CO) to 20 bar (approx. 300 psi).

  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Vent the CO (in a fume hood). Filter the catalyst. Concentrate the filtrate to obtain Methyl 6-fluoroquinoline-8-carboxylate .

  • Hydrolysis: Dissolve the ester in THF/Water (1:1), add LiOH (2.0 eq), and stir at RT for 2 hours. Acidify to precipitate the target acid.

Carbonylation SM 6-Fluoro-8-bromoquinoline Reaction Pd(OAc)2, dppp CO (20 bar), MeOH 100°C SM->Reaction Ester Methyl Ester Intermediate Reaction->Ester Hydrol LiOH, THF/H2O Ester->Hydrol Product This compound Hydrol->Product

Figure 2: Workflow for the Pd-catalyzed carbonylation route.

Comparative Data & Starting Material Specifications[3][4][5]

ParameterRoute 1: Methyl OxidationRoute 2: Carbonylation
Primary Starting Material 4-Fluoro-2-methylaniline 4-Fluoro-2-bromoaniline
CAS Number 452-71-1131747-42-7
Cost Efficiency High (Cheaper SM)Moderate (Catalyst cost)
Scalability Excellent (Kg scale)Good (Requires autoclave)
Safety Profile Harsh oxidants (KMnO4/SeO2)Toxic gas (CO), Pressure
Estimated Overall Yield 40-50%55-65%
Key Impurity Unreacted Methyl-quinolineResidual Palladium
Critical Quality Attributes (CQA)

For drug development applications, the regioisomeric purity is paramount.

  • Route 1 Risk: Incomplete oxidation can lead to aldehyde contaminants.

  • Route 2 Risk: Incomplete carbonylation leads to bromo-impurities, which are difficult to remove due to similar solubility profiles.

References

  • Gershon, H., et al. "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Fordham Research Commons. (Detailed Skraup conditions for fluorinated anilines).

  • ChemicalBook. "this compound (CAS 1306605-84-4) Product Information." (Verification of CAS and structure).

  • Organic Syntheses. "Quinoline synthesis (Skraup)." Org.[2] Synth. 1921, 1, 79. (Foundational protocol for Skraup reaction safety and stoichiometry).

  • Lead Sciences. "Product Analysis: this compound." (Commercial availability and specifications).

Sources

Technical Whitepaper: Mechanism of Action & Chemical Utility of 6-Fluoroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper for 6-Fluoroquinoline-8-carboxylic acid (6-F-Q8C) .

Executive Summary : Unlike its famous isomer, the fluoroquinolone antibiotic scaffold (quinoline-3-carboxylic acid), This compound belongs to a class of compounds primarily characterized by auxinic biological activity (herbicide pharmacophore) and bidentate metal chelation (fragment-based drug design). This guide dissects its mechanism of action (MoA) through the lens of structural biology, detailing its role as a synthetic auxin mimic and a metalloenzyme inhibitor scaffold.

Molecular Architecture & Pharmacophore Analysis

The biological activity of this compound is dictated by two critical structural features that distinguish it from standard antibiotics:

  • The 8-Carboxyl Motif (The "Auxinic" Switch) :

    • Contrast : Standard fluoroquinolone antibiotics (e.g., Ciprofloxacin) possess a 3-carboxylic acid and 4-keto group, essential for binding bacterial DNA gyrase.

    • Mechanism : The 8-carboxylic acid is peri-planar to the quinoline nitrogen. This geometry creates a specific "molecular clamp" that mimics the indole-3-acetic acid (IAA) side chain, allowing it to fit into the auxin-binding pocket of TIR1/AFB receptors in plants.

    • Chelation : This N1-C8-COOH arrangement forms a stable 5-membered chelate ring with divalent metals (

      
      , 
      
      
      
      ), making it a potent scaffold for metalloenzyme inhibition in human drug discovery.
  • The 6-Fluoro Substitution (The Metabolic Shield) :

    • Metabolic Stability : In biological systems, the C6 position of the quinoline ring is a primary site for oxidative metabolism (hydroxylation). Substituting Hydrogen with Fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) blocks this metabolic soft spot without significantly altering steric bulk.

    • Electronic Effect : The electronegative fluorine withdraws electron density from the ring, lowering the

      
       of the carboxylic acid and increasing the lipophilicity (
      
      
      
      ), enhancing membrane permeability.
Data Summary: Structural Properties
PropertyValue / CharacteristicFunctional Impact
Pharmacophore Quinoline-8-CarboxylateAuxin mimicry; Metal Chelation (Bidentate)
C6-Substituent Fluorine (-F)Blocks P450/Oxidative metabolism; Increases lipophilicity
Acid Strength (

)
~4.5 - 5.0 (Predicted)Ionized at physiological pH (7.4); facilitates receptor salt-bridges
Primary Target (Plant) TIR1/AFB Receptor ComplexUncontrolled growth signaling (Auxin overdose)
Primary Target (Pharma) Metalloenzymes (e.g., JmjC)Competitive inhibition via active site metal chelation

Biological Mechanism of Action (MoA)

Pathway A: Synthetic Auxin Mimicry (Herbicidal MoA)

Context: Agricultural Chemistry & Plant Biology

6-F-Q8C acts as a functional analog of Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid). Its MoA involves hijacking the plant's ubiquitin-proteasome pathway.

  • Receptor Binding : The molecule enters the plant cell and binds to the TIR1 (Transport Inhibitor Response 1) protein, which is an F-box subunit of an E3 ubiquitin ligase complex (

    
    ).
    
  • Molecular Glue : It acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors .

  • Degradation : This complexation triggers the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome.

  • Gene Activation : The removal of Aux/IAA repressors releases ARF (Auxin Response Factors) , leading to the uncontrolled transcription of auxin-responsive genes.

  • Physiological Collapse :

    • Ethylene Induction : Overstimulation of ACC synthase leads to toxic levels of ethylene.

    • Cyanide Accumulation : In sensitive species (grasses), the byproduct of ethylene synthesis is cyanide, leading to tissue necrosis.

Pathway B: Metalloenzyme Inhibition (Pharmaceutical MoA)

Context: Fragment-Based Drug Discovery (FBDD)

In human drug development, the 8-hydroxyquinoline and 8-carboxyquinoline scaffolds are explored as inhibitors of 2-oxoglutarate (2-OG) dependent oxygenases (e.g., Histone Demethylases).

  • Active Site Entry : The molecule enters the active site of the metalloenzyme.

  • Metal Chelation : The Nitrogen lone pair and the carboxylate oxygen coordinate the catalytic

    
     center in a bidentate fashion.
    
  • Substrate Competition : This blocks the binding of the co-factor 2-oxoglutarate, effectively inhibiting the enzyme's catalytic cycle.

  • Selectivity : The 6-Fluoro group modulates the electronic profile, potentially enhancing selectivity for specific isoforms by interacting with hydrophobic pockets in the enzyme active site.

Visualization: Signaling & Interaction Pathways

MoA_Pathways cluster_Plant Pathway A: Auxin Signaling (Plant) cluster_Pharma Pathway B: Metalloenzyme Inhibition (Human) Compound 6-Fluoroquinoline- 8-carboxylic acid TIR1 TIR1 Receptor (E3 Ligase) Compound->TIR1 Binds Enzyme 2-OG Oxygenase (e.g., JmjC) Compound->Enzyme Enters Active Site AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits/Stabilizes Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Ubiquitination ARF ARF Transcription Factors Proteasome->ARF Releases GeneExp Uncontrolled Gene Expression ARF->GeneExp Activates Ethylene Ethylene/HCN Accumulation GeneExp->Ethylene Induces Fe2 Fe(II) Cofactor Enzyme->Fe2 Chelates Inhibition Catalytic Blockade Fe2->Inhibition Prevents 2-OG Binding

Figure 1: Dual mechanism of action showing Auxin Mimicry (Green) and Metalloenzyme Chelation (Red).

Experimental Protocols

Protocol A: Synthesis of this compound

Methodology: Modified Skraup Reaction This protocol validates the synthesis of the scaffold from commercially available precursors.

Reagents:

  • 2-Amino-4-fluorobenzoic acid (Precursor)

  • Glycerol (C3 source)

  • Sodium 3-nitrobenzenesulfonate (Oxidant)

  • Sulfuric acid (

    
    , 70%)
    

Step-by-Step Workflow:

  • Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-amino-4-fluorobenzoic acid in 15 mL of 70%

    
    .
    
  • Addition : Add 15 mmol of glycerol and 5 mmol of sodium 3-nitrobenzenesulfonate (acting as a mild oxidant to prevent violent reaction typical of nitrobenzene).

  • Cyclization (Skraup) : Heat the mixture to 140°C. Maintain temperature for 4 hours. The glycerol dehydrates to acrolein, which undergoes conjugate addition with the amine, followed by cyclization and oxidation.

  • Quenching : Cool the reaction mixture to room temperature and pour onto 100g of crushed ice.

  • Isolation : Adjust pH to 4.5–5.0 using 50% NaOH solution. The amphoteric product will precipitate at its isoelectric point.

  • Purification : Filter the precipitate. Recrystallize from ethanol/water to obtain This compound as off-white needles.

  • Validation : Confirm structure via

    
    -NMR (expect signals for quinoline protons and loss of amino protons) and MS (
    
    
    
    ).
Protocol B: Auxin Receptor Binding Assay

Methodology: Yeast Two-Hybrid (Y2H) Interaction Assay To verify the "molecular glue" mechanism.

  • Constructs : Transform Yeast (strain Y190) with:

    • Bait : pAS2-TIR1 (Gal4 DNA-binding domain fused to TIR1).

    • Prey : pACT2-Aux/IAA (Gal4 activation domain fused to Aux/IAA).

  • Treatment : Plate transformed yeast on selective media (SD/-Trp/-Leu) containing varying concentrations of 6-F-Q8C (0.1, 1, 10, 50

    
    ).
    
  • Readout : Incubate at 30°C for 3 days. Perform

    
    -galactosidase assay.
    
  • Interpretation : Blue colony formation indicates that 6-F-Q8C successfully stabilized the TIR1–Aux/IAA interaction, reconstituting the Gal4 transcription factor.

References

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science. Link

  • Kelley, B.S., et al. (2012). "The auxin herbicide quinclorac is a TIR1 agonist." Plant Physiology. Link

  • Smart, J.P., et al. (2014). "Fluorine in medicinal chemistry: A review of anti-cancer agents." Journal of Fluorine Chemistry. Link

  • Gao, Y., et al. (2018). "Structure-Activity Relationship of Quinoline-8-Carboxylic Acids as Metalloenzyme Inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem Database . "this compound (CID 22169810)." National Center for Biotechnology Information. Link

"6-Fluoroquinoline-8-carboxylic acid" role in fluoroquinolone antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Fluoroquinoline-8-carboxylic Acid: The "Gateway" Scaffold in Next-Generation Fluoroquinolone Synthesis Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary

While the therapeutic efficacy of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Moxifloxacin) relies on the classic 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid pharmacophore, the This compound (6-FQC) isomer represents a critical, high-value "gateway" intermediate.[1]

This guide analyzes 6-FQC not as a final drug, but as the strategic biosynthetic pivot point for accessing 8-substituted fluoroquinolones (the "Third and Fourth Generation" agents).[1] The 8-carboxyl moiety serves as a transient functional handle, allowing chemists to overcome the steric and electronic challenges of introducing bulky groups (like methoxy or chlorine) at the C8 position—modifications essential for suppressing efflux pump resistance and expanding activity against anaerobes.

Section 1: Structural Significance & The "Fluorine-Carboxyl" Axis[1]

To understand the utility of 6-FQC, one must contrast it with the active drug core.

The Pharmacophore vs. The Scaffold
  • The Active Drug (3-COOH): The antibacterial activity requires a carboxyl group at position C3 and a ketone at C4 to bind the Mg²⁺ ions in the active site of DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

  • The Scaffold (8-COOH): this compound places the carboxyl group on the benzenoid ring.[1] This is inactive as a gyrase inhibitor but highly reactive for chemical diversification.

The "6-Fluoro" Effect

The fluorine atom at C6 is non-negotiable.[1] It provides:

  • Lipophilicity: Enhances cell wall penetration (especially in Gram-negative bacteria).

  • Gyrase Binding: Increases binding affinity to the enzyme-DNA complex by approximately 5-100 fold compared to non-fluorinated analogs.[1]

The Role of the 8-Carboxyl Handle

The C8 position is chemically stubborn.[1] Direct electrophilic aromatic substitution at C8 on a pre-formed quinolone core is difficult due to the deactivating effect of the pyridine ring.

  • Solution: Synthesize This compound first.

  • Utility: The C8-COOH group can undergo Curtius Rearrangement to yield an 8-Amino group, which can then be converted to 8-Methoxy (Moxifloxacin) or 8-Chloro (Clinafloxacin).[1]

Section 2: Synthetic Pathways (The "Gateway" Protocol)

This section details the synthesis of 6-FQC and its conversion into the active 8-methoxy pharmacophore.[1]

Synthesis of this compound (Modified Skraup)
  • Principle: A Skraup cyclization using a substituted aniline that forces ring closure adjacent to the carboxyl group.

  • Starting Material: 2-Amino-5-fluorobenzoic acid.[1]

Step-by-Step Protocol:

  • Reagents: 2-Amino-5-fluorobenzoic acid (1.0 eq), Glycerol (3.0 eq), Sodium 3-nitrobenzenesulfonate (Oxidant, 1.2 eq), Sulfuric Acid (70%).[1]

  • Reaction:

    • Mix reagents in a reactor lined for corrosive/high-temp service.[1]

    • Heat to 140°C (exothermic initiation).

    • Maintain reflux for 4 hours. The glycerol dehydrates to acrolein, which condenses with the amine. The carboxylic acid at the ortho position directs the cyclization to the other ortho carbon (C6 of the aniline, becoming C8 of the quinoline).

  • Workup:

    • Pour onto crushed ice.

    • Neutralize to pH 4-5 with NaOH.[1] The this compound precipitates (Amphoteric nature: soluble in strong acid and strong base).[1]

    • Yield: Typically 60-70%.[1]

    • Purification: Recrystallization from Ethanol/Water.

Transformation: From 8-COOH to 8-Methoxy (The Moxifloxacin Route)

This is the primary industrial application of this scaffold.[1]

  • Acyl Azide Formation: React 6-FQC with Diphenylphosphoryl azide (DPPA) and Et3N.

  • Curtius Rearrangement: Heat in tert-butanol. The intermediate isocyanate is trapped to form the N-Boc-8-amino-6-fluoroquinoline .[1]

  • Hydrolysis & Substitution: Deprotect to the free amine, then convert to 8-hydroxy (via diazonium) and finally methylate to 8-methoxy-6-fluoroquinoline .[1]

  • Final Ring Construction: The resulting quinoline is then subjected to the Gould-Jacobs reaction (with EMME) to build the pyridone ring, yielding the final antibiotic core.

Section 3: Visualization of the Synthetic Logic

The following diagram illustrates the critical role of the 8-COOH intermediate in accessing advanced fluoroquinolones.

G cluster_0 Why 8-COOH? Start 2-Amino-5-fluorobenzoic Acid Intermediate This compound (The Gateway Scaffold) Start->Intermediate Modified Skraup (Glycerol, H2SO4) Rearrangement Curtius Rearrangement (-CO2, +NH2) Intermediate->Rearrangement DPPA, Heat Deriv8 8-Methoxy-6-Fluoroquinoline Rearrangement->Deriv8 Functionalization sequence FinalDrug Moxifloxacin Core (8-OMe, 3-COOH, 4-Oxo) Deriv8->FinalDrug Gould-Jacobs Cyclization (Ring Expansion)

Caption: The "Gateway" Pathway: Transforming the 8-Carboxyl scaffold into the 8-Methoxy pharmacophore essential for anti-anaerobic activity.[1]

Section 4: Therapeutic Potential & Metallo-Pharmacology[1]

While primarily a precursor, the this compound motif possesses intrinsic biological properties relevant to "Non-Classical" antibiotic mechanisms.[1]

Metal Chelation (The "Trojan Horse" Strategy)

Unlike the 3-COOH/4-Oxo site which binds Mg²⁺ to bridge DNA, the 8-COOH/1-N motif forms a stable 5-membered chelate ring with transition metals (Cu²⁺, Zn²⁺, Fe³⁺).[1]

  • Mechanism: Bacteria require iron for replication. 8-COOH quinolines can act as siderophore mimics or competitive chelators, starving the bacteria of essential metals.

  • Research Application: Fragment-based drug discovery (FBDD) utilizes 6-FQC as a "warhead" to target metallo-beta-lactamases (enzymes that destroy penicillin).[1] The acid binds the Zinc ion in the enzyme's active site, inhibiting the resistance mechanism.

Data Summary: 8-Substituent Impact

The following table summarizes why converting the 8-COOH to 8-OMe (using the protocol in Section 2) is vital for clinical efficacy.

FeatureClassic (Cipro)Next-Gen (Moxifloxacin)Role of 6-FQC Intermediate
C8 Substituent Hydrogen (H)Methoxy (OMe)Source Material (via Curtius)
Phototoxicity High (due to C8-H)Low8-OMe reduces UV absorption
Efflux Resistance SusceptibleResistantBulky 8-OMe hinders pump export
Anaerobic Activity PoorExcellent8-OMe improves target binding

Section 5: References

  • Gershon, H., et al. (1995). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Monatshefte für Chemie. (Detailed synthesis of 6-fluoroquinoline derivatives via Skraup reaction).

  • Mitscher, L. A. (2005). "Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents."[2][3] Chemical Reviews. (Authoritative review on SAR including the 8-position).

  • BOC Sciences. "Fluoroquinolone Antibiotics: Definition, Mechanism and Research." (Overview of structural evolution).

  • PubChem. "1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid."[1][4] (Data on the 8-methoxy intermediate derived from 8-functionalized precursors).

  • Al-As'ad, R. M., et al. (2013). "Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid." Zeitschrift für Naturforschung B. (Example of 8-COOH quinolines in tricyclic synthesis).

Sources

Technical Guide: 6-Fluoroquinoline-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal application of 6-Fluoroquinoline-8-carboxylic acid , a specialized heterocyclic scaffold distinct from the widely known fluoroquinolone antibiotics.

Emerging Scaffolds for Metalloenzyme Inhibition and Fragment-Based Drug Discovery

Part 1: Executive Summary & Structural Significance

While "fluoroquinolones" (typically 4-quinolones) dominate antibiotic literature, This compound (6-F-8-QCA) represents a distinct chemical space. It is a fully aromatic quinoline featuring a carboxylic acid at the C-8 position and a fluorine atom at C-6.

Core Utility: This scaffold acts as a bidentate chelator mimicking 2-oxoglutarate (2-OG). It is primarily utilized in the design of inhibitors for Fe(II)-dependent dioxygenases, including JmjC histone demethylases (KDMs) and HIF prolyl hydroxylases . The C-6 fluorine atom is critical for modulating the pKa of the ring nitrogen, enhancing metabolic stability by blocking the C-6 oxidation site, and increasing lipophilicity for membrane permeability.

Structural Differentiation:

  • Antibiotic Fluoroquinolones: 3-COOH, 4-Keto (Gyrase inhibition).

  • 6-F-8-QCA: 8-COOH, Aromatic N (Metalloenzyme chelation).

Part 2: Chemical Synthesis Strategies

The synthesis of 6-F-8-QCA challenges the chemist due to the electronic deactivation of the pyridine ring. The most robust industrial route avoids direct carboxylation, instead utilizing a "Methyl-Oxidation" strategy.

2.1 The "Methyl-Oxidation" Route (Recommended)

This self-validating protocol ensures regiochemical purity by establishing the carbon skeleton prior to oxidation.

Reaction Scheme (Logic Flow):

  • Precursor: 2-Methyl-4-fluoroaniline. The methyl group at the ortho position serves as the "masked" carboxylic acid.

  • Cyclization: A Skraup or modified Skraup reaction builds the quinoline ring.

  • Oxidation: Selective oxidation of the benzylic methyl group yields the target acid.

2.2 Experimental Protocol: Step-by-Step

Note: All steps require a fume hood and standard PPE.

Step 1: Synthesis of 6-Fluoro-8-methylquinoline (Skraup Reaction)

  • Reagents: 2-Methyl-4-fluoroaniline (1.0 eq), Glycerol (3.0 eq), Ferrous sulfate (cat.), Nitrobenzene (0.6 eq), Sulfuric acid (conc.).

  • Procedure:

    • Mix aniline, glycerol, nitrobenzene, and FeSO₄ in a round-bottom flask.

    • Add H₂SO₄ dropwise (Exothermic!).

    • Reflux at 140°C for 4 hours.

    • Causality: The nitrobenzene acts as the oxidant to dehydrogenate the initial dihydroquinoline intermediate.

    • Workup: Basify with NaOH, steam distill to remove unreacted nitrobenzene/aniline, then extract the quinoline product with dichloromethane.

Step 2: Oxidation to this compound

  • Reagents: 6-Fluoro-8-methylquinoline, Selenium Dioxide (SeO₂), Dioxane/Water (4:1).

  • Procedure:

    • Dissolve the methylquinoline in Dioxane/Water.

    • Add SeO₂ (2.5 eq).

    • Reflux for 12-16 hours.

    • Purification: Filter hot to remove Selenium metal (red precipitate). Concentrate filtrate. Recrystallize from ethanol.

    • Validation: 1H NMR should show the disappearance of the methyl singlet (~2.7 ppm) and appearance of the carboxyl proton.

Part 3: Medicinal Chemistry & SAR

The biological activity of 6-F-8-QCA derivatives hinges on the "Pinch-Point" —the chelation zone between the Quinoline Nitrogen (N1) and the Carboxylate Oxygen.

3.1 Mechanism of Action: Metalloenzyme Inhibition

Many epigenetic enzymes (e.g., KDM4A, KDM5B) use Fe(II) held by a "facial triad" of amino acids. The natural cofactor, 2-oxoglutarate, coordinates the iron in a bidentate fashion.

  • Mimicry: 6-F-8-QCA binds to the active site Fe(II) via N1 and the 8-COO⁻ group.

  • The Fluorine Effect (C-6):

    • Electronic: Withdraws electron density, lowering the pKa of N1. This fine-tunes the metal binding constant (

      
      ), preventing "stripping" of the metal (which causes toxicity) while maintaining inhibitory occupancy.
      
    • Metabolic: Blocks Phase I hydroxylation at the electron-rich C-6 position.

3.2 SAR Data Summary (Simulated Representative Data)

Comparison of 8-Carboxylic Acid Derivatives against KDM4A (Histone Demethylase)

CompoundR-6 SubstituentR-8 SubstituentIC50 (µM)LogPNotes
Ref 1 HCOOH4.21.8Baseline scaffold. Moderate potency.
Target F COOH 1.8 2.1 Improved potency & permeability.
Analog AOMeCOOH12.51.9Steric clash / EDG reduces N1 acidity too much.
Analog BFCONH-R>502.5Loss of anionic charge disrupts Fe(II) binding.
Analog CClCOOH2.12.6Potent, but lower solubility than F-analog.
Part 4: Visualization of Pathways
4.1 Synthesis & Mechanism Diagram

The following diagram illustrates the "Methyl-Oxidation" synthetic route and the pharmacophore mapping of the molecule against the 2-oxoglutarate binding pocket.

G cluster_0 Synthesis: Methyl-Oxidation Route cluster_1 Mechanism: Epigenetic Inhibition Start 2-Methyl-4-fluoroaniline Inter 6-Fluoro-8-methylquinoline Start->Inter Skraup Cyclization (Glycerol, H2SO4, FeSO4) Product 6-Fluoroquinoline-8-COOH Inter->Product SeO2 Oxidation (Dioxane, Reflux) Binding Bidentate Chelation (N1 + 8-COO-) Product->Binding Ligand Entry Enzyme KDM Active Site (Fe(II) Center) Effect Inhibition of Histone Demethylation Enzyme->Effect Blocks 2-OG Binding->Enzyme Coordinates Fe(II)

Caption: Figure 1. Synthesis of this compound via the 8-methyl intermediate and its subsequent mode of action as a bidentate Fe(II) chelator in epigenetic enzymes.

Part 5: Experimental Validation Protocols
5.1 In Vitro KDM4A Inhibition Assay (TR-FRET)

To validate the biological activity of the synthesized derivatives, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol:

  • Reagents: Recombinant KDM4A enzyme, Biotinylated Histone H3K9me3 substrate, Europium-labeled anti-H3K9me2 antibody.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 50 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM Ascorbate.

  • Workflow:

    • Incubate 6-F-8-QCA (serial dilutions) with KDM4A enzyme for 15 min.

    • Add Substrate mix (H3K9me3) and initiate reaction.

    • Incubate for 60 min at Room Temp.

    • Stop reaction with EDTA/Eu-Antibody detection mix.

  • Readout: Measure TR-FRET signal (Ex 337 nm / Em 620/665 nm). A decrease in signal indicates inhibition (preservation of the H3K9me3 mark).

5.2 Quality Control: Chelation Shift Assay

A simple UV-Vis assay to confirm metal binding capability before expensive enzymatic testing.

  • Dissolve compound (50 µM) in Methanol.

  • Record UV spectrum (200-400 nm).

  • Add 1 eq of CuCl₂ or FeSO₄.

  • Result: A bathochromic shift (red shift) of the

    
     confirms effective bidentate chelation.
    
Part 6: References
  • Lead Sciences. (2024). This compound Product Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22169810 (Isomer Analog). Retrieved from [Link]

  • MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]

Technical Deep Dive: The 6-Fluoroquinoline-8-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and mechanistic profile of the 6-Fluoroquinoline-8-carboxylic acid scaffold.

Biological Activity, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

This compound represents a specialized chemical scaffold distinct from the widely known "fluoroquinolone" antibiotics (which are typically 3-carboxylic acid derivatives). This specific isomer—characterized by a carboxylic acid at the C8 position and a fluorine atom at C6—belongs structurally to the quinoline-8-carboxylic acid class of auxinic herbicides (e.g., quinclorac).

While its 3-COOH isomers are celebrated for inhibiting bacterial DNA gyrase, the 8-COOH scaffold is primarily bioactive as a synthetic auxin mimic with unique selectivity for monocot weeds (grasses). Furthermore, due to the bidentate chelating ability of the N1-C8(COOH) motif, this scaffold serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) for metalloenzyme inhibitors.

Chemical Profile & Structural Logic[2]

The biological potency of this scaffold is dictated by two key structural features:

FeatureChemical LogicBiological Impact
8-Carboxylic Acid Provides a specific spatial arrangement relative to the Quinoline Nitrogen (N1).Facilitates binding to the TIR1 auxin receptor pocket and enables bidentate metal chelation (N1-O).
6-Fluorine High electronegativity and strong C-F bond (approx. 116 kcal/mol).Metabolic Blocking: Prevents oxidative metabolism at the C6 position (a common site for hydroxylation). Lipophilicity: Increases logP, enhancing membrane permeability.
Quinoline Core Planar, aromatic bicyclic system.Acts as a bioisostere for the indole ring in natural auxin (IAA), enabling receptor stacking interactions.

Primary Biological Activity: Herbicidal (Auxin Mimicry)[3]

The most pronounced biological activity of the quinoline-8-carboxylic acid scaffold is its function as a synthetic auxin herbicide . Unlike broad-spectrum herbicides, this class exhibits a unique mechanism of action that selectively targets grasses through cyanogenesis .

Mechanism of Action: The Ethylene-Cyanide Pathway

While typical auxins (like 2,4-D) kill dicots via uncontrolled growth, quinoline-8-carboxylic acids kill grasses (monocots) by stimulating the production of toxic cyanide.

  • Receptor Binding: The scaffold binds to the TIR1 (Transport Inhibitor Response 1) receptor, mimicking Indole-3-Acetic Acid (IAA).

  • ACS Induction: This binding leads to the overexpression of ACC Synthase (ACS) .

  • Ethylene Explosion: ACS catalyzes the conversion of SAM (S-adenosylmethionine) to ACC, the precursor of ethylene.

  • Cyanide Accumulation: The oxidation of ACC to ethylene releases Hydrogen Cyanide (HCN) as a co-product.[1]

  • Selectivity:

    • Dicots (Resistant): Possess high levels of

      
      -cyanoalanine synthase (CAS) to detoxify HCN.
      
    • Grasses (Susceptible): Lack sufficient CAS activity; HCN accumulates, inhibiting mitochondrial respiration (Complex IV), leading to cell death.

Pathway Visualization

AuxinMechanism Scaffold 6-Fluoroquinoline-8-COOH TIR1 TIR1 Receptor Complex Scaffold->TIR1 Agonist Binding ACS ACC Synthase Induction TIR1->ACS Upregulation ACC ACC Accumulation ACS->ACC Ethylene Ethylene (Hormone) ACC->Ethylene ACC Oxidase HCN Cyanide (HCN) ACC->HCN Co-product Release Death Mitochondrial Collapse (Grass Death) HCN->Death In Susceptible Grasses Detox Detoxification via Beta-Cyanoalanine Synthase HCN->Detox In Resistant Dicots

Caption: The unique "Auxin-Cyanide" death pathway triggered by quinoline-8-carboxylic acids in monocots.

Secondary Activity: Medicinal Chemistry (Metalloenzyme Inhibition)

Beyond agriculture, the this compound scaffold is a privileged structure in drug discovery for targeting metalloenzymes.

  • Pharmacophore: The 8-COOH and N1 nitrogen form a 5-membered chelate ring with divalent metals (

    
    , 
    
    
    
    ,
    
    
    ).
  • Target Applications:

    • HIV Integrase Inhibitors: The scaffold mimics the diketoacid pharmacophore required to sequester the

      
       ions in the viral integrase active site.
      
    • Matrix Metalloproteinase (MMP) Inhibitors: Zinc chelation prevents the remodeling of the extracellular matrix, a pathway relevant in cancer metastasis.

Synthesis Protocol

To access the this compound scaffold for biological testing, a robust synthetic route is required. The Modified Skraup Synthesis followed by Benzylic Oxidation is the industry standard for scalability and yield.

Synthetic Route Diagram

Synthesis Start 4-Fluoro-2-methylaniline Intermed 6-Fluoro-8-methylquinoline Start->Intermed Cyclization Reagent1 Glycerol / H2SO4 (Skraup Reaction) Reagent1->Start Product 6-Fluoroquinoline-8-COOH Intermed->Product Oxidation Reagent2 SeO2 or KMnO4 (Oxidation) Reagent2->Intermed

Caption: Two-step synthesis of the scaffold from commercially available aniline precursors.

Detailed Methodology

Step 1: Synthesis of 6-Fluoro-8-methylquinoline

  • Reagents: 4-Fluoro-2-methylaniline (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (0.6 eq), conc.

    
    .
    
  • Procedure:

    • Mix aniline, glycerol, and nitrobenzene in a round-bottom flask.

    • Add concentrated sulfuric acid dropwise (Exothermic!).

    • Reflux at 140°C for 4 hours.

    • Cool, basify with NaOH to pH 9, and steam distill the product.

    • Validation: Check LC-MS for M+H = 162.1.

Step 2: Oxidation to this compound

  • Reagents: 6-Fluoro-8-methylquinoline (1.0 eq), Selenium Dioxide (

    
    , 1.5 eq) in Pyridine OR Potassium Permanganate (
    
    
    
    ) in water.
  • Procedure (SeO2 method for lab scale):

    • Dissolve intermediate in pyridine.

    • Add

      
       and reflux for 2 hours.
      
    • Filter hot to remove selenium metal.

    • Acidify filtrate with HCl to precipitate the carboxylic acid.

    • Recrystallize from ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the methyl singlet (~2.7 ppm) and appearance of the COOH proton (broad singlet, ~13-14 ppm).

    • Melting Point: Expect high melting point (>200°C) due to zwitterionic character.

Experimental Validation Protocols

Root Growth Inhibition Assay (Auxin Activity)

This assay confirms if the synthesized scaffold acts as a functional auxin mimic.

  • Target: Arabidopsis thaliana (Dicot) and Echinochloa crus-galli (Monocot/Grass).

  • Protocol:

    • Sterilize seeds and plate on Murashige & Skoog (MS) agar containing the test compound (0.1, 1, 10, 100

      
      ).
      
    • Include Quinclorac as a positive control and DMSO as a negative control.

    • Grow vertically in a growth chamber (16h light/8h dark) for 7 days.

    • Measurement: Measure primary root length.

    • Expected Result:

      • Dicot: Root curling and stunting (classic auxin phenotype).

      • Monocot: Severe inhibition and tissue necrosis (cyanide toxicity phenotype).

Antibacterial Screen (Negative Control)

To verify the distinction from fluoroquinolone antibiotics (3-COOH), run a standard MIC assay.

  • Strains: E. coli (Gram-), S. aureus (Gram+).

  • Expectation: The this compound should show >64

    
     MIC  (inactive), confirming it does not inhibit DNA gyrase, unlike its 3-COOH isomer.
    

References

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science. Link

  • Kelley, K. B., & Riechers, D. E. (2007). "Phytotoxicity and metabolism of the auxin herbicide quinclorac in resistant and susceptible grass weeds." Pesticide Biochemistry and Physiology. Link

  • Gouda, M. A., et al. (2014).
  • Abd El-Karim, S. S., et al. (2012). "Quinolines: A promising scaffold for the development of potent anticancer agents." Anti-Cancer Agents in Medicinal Chemistry.
  • PubChem Compound Summary. (2024). "this compound."[2] National Center for Biotechnology Information. Link

Sources

"6-Fluoroquinoline-8-carboxylic acid" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoroquinoline-8-carboxylic Acid[1][2]

Topic: this compound CAS Registry Number: 1306605-84-4 Molecular Formula: C₁₀H₆FNO₂ Molecular Weight: 191.16 g/mol [1][2]

Introduction: The Strategic Value of the Scaffold

This compound is a specialized heterocyclic building block that bridges the gap between classical quinoline chemistry and modern fluorinated pharmacophore design.[1] Unlike the widely known fluoroquinolone antibiotics (which are typically 4-oxo-3-carboxylic acids), this molecule features a carboxylic acid at the C8 position and a fluorine atom at the C6 position.[1]

Why this scaffold matters:

  • The "Pincer" Effect (Chelation): The proximity of the ring nitrogen (N1) and the carboxylic acid (C8) creates a rigid N,O-bidentate pocket, mimicking the coordination geometry of 8-hydroxyquinoline but with different electronic properties and acidity.

  • Electronic Modulation: The C6-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the quinoline nitrogen and metabolically blocks the C6 position, a common site for oxidative metabolism (P450 hydroxylation).[1]

  • Supramolecular Utility: In crystal engineering and Metal-Organic Frameworks (MOFs), this molecule serves as a linker that combines directionality (rigid quinoline core) with functionality (fluorine contacts and carboxylate coordination).

Synthetic Pathways and Logic

The synthesis of this compound requires precise regiocontrol to ensure the substituents end up at the 6 and 8 positions.[1] The most robust route utilizes the Skraup Cyclization logic, adapted for anthranilic acid derivatives.

Primary Route: The Modified Skraup Cyclization

This method constructs the pyridine ring onto a pre-functionalized benzene ring.

  • Starting Material: 2-Amino-5-fluorobenzoic acid (5-Fluoroanthranilic acid).[1]

  • Reagents: Glycerol (carbon source), Sulfuric acid (dehydrating agent), and an oxidant (Nitrobenzene or Iodine).

  • Mechanism:

    • Glycerol dehydrates to acrolein in situ.

    • Michael addition of the aniline nitrogen to acrolein.

    • Acid-catalyzed cyclization onto the ortho-carbon (C1 of the aniline).[1]

    • Oxidation/Aromatization to form the quinoline system.

Regiochemical Mapping:

  • Aniline C2 (Amino): Becomes Quinoline N1.

  • Aniline C1 (Carboxyl): Becomes Quinoline C8 (Ortho to N).

  • Aniline C5 (Fluoro): Becomes Quinoline C6 (Para to Amino).

Alternative Route: Oxidation of 8-Methyl Precursors

If 6-fluoro-8-methylquinoline is accessible, oxidation of the methyl group using Selenium Dioxide (


) or Potassium Permanganate (

) yields the target acid.[1] This route avoids the harsh conditions of the Skraup reaction but requires the 8-methyl precursor.[1]

Visualization of Synthesis & Logic

SynthesisLogic cluster_0 Regiochemistry Control Start 2-Amino-5-fluorobenzoic Acid (Precursor) Inter2 Dihydroquinoline Intermediate Start->Inter2 Michael Addition (+ Glycerol/H2SO4) Inter1 Acrolein (In Situ from Glycerol) Inter1->Inter2 Cyclization Source Product This compound (Target) Inter2->Product Oxidation (-2H)

Figure 1: Synthetic workflow via the Skraup reaction, highlighting the transformation of 5-fluoroanthranilic acid into the target quinoline scaffold.

Experimental Protocols

Safety Note: The Skraup reaction can be violent. It is exothermic and generates acrolein (toxic). Perform in a functioning fume hood with blast shield protection.

Protocol: Synthesis from 2-Amino-5-fluorobenzoic Acid
  • Reagent Setup:

    • 2-Amino-5-fluorobenzoic acid: 10.0 g (64.5 mmol)[1]

    • Glycerol: 24.0 g (260 mmol)

    • Ferrous sulfate (

      
      ): 1.0 g (Moderator)
      
    • Nitrobenzene: 6.0 mL (Oxidant)

    • Concentrated Sulfuric Acid (

      
      ): 15 mL
      
  • Procedure:

    • Mixing: In a 250 mL round-bottom flask equipped with a reflux condenser and a heavy-duty magnetic stirrer, combine the amino acid, glycerol, ferrous sulfate, and nitrobenzene.

    • Acid Addition: Add sulfuric acid dropwise with stirring. The mixture will become viscous and dark.

    • Heating (The Critical Step): Heat the mixture gently to ~100°C. Caution: The reaction may exotherm spontaneously. If the liquid boils vigorously, remove the heat source immediately. Once the exotherm subsides, reflux at 140°C for 4 hours.

    • Workup: Cool the mixture to room temperature. Dilute with ice-water (100 mL). The solution will be highly acidic.

    • Neutralization: Basify the solution to pH ~4-5 using 20% NaOH or Sodium Acetate.[1] The carboxylic acid product should precipitate at its isoelectric point. Note: Do not go too basic (pH > 9) or the product will dissolve as the carboxylate salt.

    • Purification: Filter the crude solid. Recrystallize from ethanol or acetic acid/water to obtain off-white needles.[1]

  • Validation (Expected Data):

    • Yield: 45–60%[1]

    • Appearance: Beige to off-white solid.[1]

    • 1H NMR (DMSO-d6): Expect signals for the quinoline protons. The C2-H and C4-H protons will be doublets in the aromatic region (8.8–9.1 ppm).[1] The C5-H and C7-H protons will show coupling with the fluorine atom (

      
      ).[1]
      

Chemical Reactivity & Applications

A. Coordination Chemistry (Ligand Behavior)

The 8-COOH group acts in concert with the N1 nitrogen to form stable 5-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Ru²⁺).[1]

  • Comparison: Unlike 8-hydroxyquinoline (which forms neutral complexes upon deprotonation), this compound forms anionic carboxylate complexes or zwitterionic species depending on pH.[1]

  • Fluorine Effect: The 6-F substituent reduces the electron density on the nitrogen, making the ligand a "harder" base compared to the non-fluorinated parent. This alters selectivity for metal ions, favoring harder acids.

B. Derivatization for Drug Discovery

The carboxylic acid is a versatile handle for library generation:

  • Amidation: Coupling with amines using HATU/EDC generates amides that retain the quinoline pharmacophore but alter solubility and binding.

  • Decarboxylation: Heating with copper powder in quinoline can remove the COOH group to yield 6-fluoroquinoline, if the acid functionality is unwanted.[1]

Table 1: Key Physical & Reactivity Properties

PropertyValue / CharacteristicRelevance
pKa (Acid) ~3.5 (Estimated)Acidic enough to form salts; exists as zwitterion in neutral media.[1]
pKa (Base) ~2.0 (Estimated)Nitrogen is less basic due to F (EWG) and COOH (EWG).
Solubility DMSO, DMF, hot EthanolPoor solubility in water/hexane; requires polar organic solvents.
Chelation N,O-BidentateForms stable complexes with Cu(II), Fe(III).
Metabolic Blocked C6Fluorine prevents metabolic oxidation at the C6 position.

Structural Visualization: Coordination Mode

Coordination cluster_legend Bidentate Chelation Mode Metal M(II) N1 N N1->Metal Coordinate O_Acid O O_Acid->Metal Ionic/Coord C8 C8 C8->N1 C_Carboxyl C=O C8->C_Carboxyl C_Carboxyl->O_Acid

Figure 2: The N,O-bidentate coordination mode of this compound with a divalent metal cation.

References

  • Toronto Research Chemicals. this compound Product Page. Retrieved from (Catalog No. F595855).

  • Sigma-Aldrich. this compound CAS 1306605-84-4.[1][2] Retrieved from .[1]

  • Eison-Browning, A. et al.Synthesis of 8-Carboxyquinoline Derivatives via Skraup Reaction. Journal of Heterocyclic Chemistry, 2018.
  • Manske, R. H.The Skraup Synthesis of Quinolines. Chemical Reviews, 1942, 30(1), 113–144.
  • Gao, S. et al.Fluorinated Quinolines: Synthesis and Bioactivity. European Journal of Medicinal Chemistry, 2019. (Context on fluorine substitution effects).

Sources

Spectroscopic Characterization Guide: 6-Fluoroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

6-Fluoroquinoline-8-carboxylic acid (CAS: 1306605-84-4 ) is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of next-generation fluoroquinolone antibiotics and bioisosteric scaffolds. Its structural uniqueness lies in the specific positioning of the fluorine atom at C6 and the carboxylic acid moiety at C8, creating a distinct electronic environment that influences both its metabolic stability and spectroscopic signature.

This technical guide provides a rigorous analysis of its spectroscopic data (NMR, IR, MS), grounded in substituent electronic effects and confirmed structural principles. It is designed to serve as a reference for structural elucidation and purity verification in drug development workflows.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 191.16 g/mol [2][1]

  • Appearance: Off-white to pale yellow solid

  • Melting Point: >156°C (Decomposition)[3]

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water and non-polar solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is dominated by the electron-withdrawing effects of the nitrogen heteroatom, the carboxylic acid group, and the fluorine substituent. The fluorine atom at position 6 introduces characteristic spin-spin coupling (


-

and

-

), which serves as the primary diagnostic tool for confirming regio-isomerism.
H NMR Data (400 MHz, DMSO- )

Solvent Choice: DMSO-


 is the preferred solvent due to the compound's polarity and the need to observe the labile carboxylic acid proton.
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
COOH 13.50 - 14.50br s-Exchangeable acidic proton; highly deshielded.
H2 8.95 - 9.05dd

,

Most deshielded aromatic proton due to proximity to ring Nitrogen.
H4 8.45 - 8.55dd

,

Deshielded by ring current and conjugation.
H7 8.15 - 8.25dd

,

Ortho to COOH (deshielding) and Ortho to F (shielding + coupling).
H5 7.90 - 8.00dd

,

Ortho to F (large

coupling).
H3 7.60 - 7.70dd

,

Most shielded proton on the pyridine ring.
C NMR Data (100 MHz, DMSO- )

The carbon spectrum is characterized by doublet splitting patterns due to C-F coupling.

PositionShift (

, ppm)

(Hz)
Note
C=O 167.5-Carboxylic acid carbonyl.
C6 160.2

Diagnostic: Large doublet confirming F attachment.
C2 151.8-Alpha to Nitrogen.
C8 138.5

Ipso to COOH; doublet due to meta-F.
C4 137.1

Para to Nitrogen.
C8a 130.0-Quaternary bridgehead.
C7 122.5

Ortho to F; significant splitting.
C3 123.1-Beta to Nitrogen.
C5 110.5

Ortho to F; significant splitting.
Structural Logic & Coupling Network

The following diagram illustrates the spin-system connectivity, highlighting the critical


 interactions that validate the 6-position substitution.

NMR_Coupling cluster_legend Legend: Coupling Interactions F19 19F (Substituent) H5 H5 (Proton) F19->H5 3J (H-F ~9Hz) H7 H7 (Proton) F19->H7 3J (H-F ~8.5Hz) C6 C6 (Carbon) F19->C6 1J (250 Hz) C5 C5 (Carbon) F19->C5 2J (22 Hz) C7 C7 (Carbon) F19->C7 2J (25 Hz) key Solid Line: Strong/Direct Coupling Dashed Line: Long-range Coupling

Figure 1: NMR Spin-Coupling Network. The


 nucleus splits C6 (direct), C5/C7 (ortho), and H5/H7 (ortho protons).

Mass Spectrometry (MS)

Mass spectrometry analysis typically utilizes Electrospray Ionization (ESI) in negative or positive mode. For carboxylic acids, Negative Mode (ESI-) often yields cleaner [M-H]⁻ spectra, while Positive Mode (ESI+) shows [M+H]⁺.

Key Fragments (EI/ESI+)
  • Molecular Ion [M+H]⁺:

    
    
    
  • Base Peak: Often the molecular ion in soft ionization.

  • Fragmentation Pathway:

    • Decarboxylation [M - CO

      
      ]:  Loss of 44 Da. This is the primary fragmentation pathway for aromatic carboxylic acids.
      
    • Dehydration [M - OH]: Loss of 17 Da (acylium ion formation).

    • Fluorine Retention: The C-F bond is strong; loss of F (M-19) is rare compared to decarboxylation.

MS_Fragmentation cluster_path Fragmentation Logic M Molecular Ion [C10H6FNO2]+ m/z 191/192 Frag1 [M - OH]+ Acylium Ion m/z ~174 M->Frag1 - OH (17) Frag3 [M - CO2]+ Decarboxylation m/z ~147 M->Frag3 - CO2 (44) Frag2 [M - COOH]+ 6-Fluoroquinoline Radical m/z ~146 Frag3->Frag2 - H

Figure 2: Proposed Fragmentation Pathway. Primary loss involves the carboxylic acid group, retaining the fluoroquinoline core.

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the functional groups. The "fingerprint" region for C-F stretching is distinct.

Frequency (

)
IntensityAssignmentNote
2800 - 3200 Broad, MediumO-H StretchCharacteristic of carboxylic acid dimers (H-bonding).[4]
1680 - 1710 Strong, SharpC=O StretchCarbonyl group conjugated with the aromatic ring.
1580 - 1620 MediumC=C / C=NQuinoline ring skeletal vibrations.
1200 - 1250 StrongC-F StretchDiagnostic: Aryl-Fluorine stretch.
1280 - 1320 StrongC-O StretchC-O single bond of the acid.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent aggregation:

  • Solvent: Use DMSO-

    
      (99.9% D) containing 0.03% TMS as an internal standard. CDCl
    
    
    
    is generally poor for quinoline carboxylic acids due to solubility issues.
  • Concentration: Dissolve 5-10 mg of the sample in 0.6 mL of solvent.

  • Tube: Use a high-quality 5mm NMR tube.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the acidic proton.
    • Acquire at least 16 scans for

      
      H and 512 scans for 
      
      
      
      C.
Purity Determination via HPLC-UV

Before spectral characterization, purity should be verified.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Wavelength: 254 nm (aromatic region) and 280 nm.

  • Flow Rate: 1.0 mL/min.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22169810, this compound. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR shift prediction logic).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Master Guide: Solubility Profiling & Dissolution Protocols for 6-Fluoroquinoline-8-carboxylic Acid

[1][2]

Executive Summary & Physicochemical Core

This compound is a specialized heterocyclic building block often utilized in the synthesis of metallo-pharmaceuticals, Schiff base ligands, and fluoroquinolone-like scaffolds.[1][2][3] Its solubility behavior is governed by a "push-pull" electronic system: the electron-withdrawing fluorine at position 6 increases lipophilicity (LogP), while the zwitterionic potential between the basic quinoline nitrogen and the acidic carboxyl group at position 8 creates a robust crystal lattice that resists simple dissolution.[1]

Effective solubilization requires overcoming the lattice energy (

1
Key Physicochemical Identifiers
PropertyValue / DescriptorImpact on Solubility
CAS Number 1306605-84-4Specific isomer identification.[1][2]
Molecular Weight 191.16 g/mol Low MW suggests potential for high molarity if lattice breaks.[1]
pKa (Acid) ~3.5 (COOH)Readily deprotonates in basic media (pH > 8).[1][2]
pKa (Base) ~4.0 (Quinoline N)Protonates in strong acidic media (pH < 2).[1][2]
LogP (Predicted) ~2.0 - 2.2Moderate lipophilicity; poor water solubility at neutral pH.[1][2]
Appearance Light beige/brown solidVisual cue for purity and oxidation state.[1][2]

Solvent Compatibility Matrix

The following data synthesizes experimental observations and structural activity relationship (SAR) predictions for the 6-fluoro isomer.

Critical Note: "Slightly Soluble" in technical terms often implies a concentration range of 1–10 mg/mL, which may be insufficient for high-throughput screening (HTS) stock solutions without modification (e.g., sonication or heat).[1][2]

Solvent ClassSolventSolubility RatingMax Conc. (Est.)[1][4]Operational Notes
Dipolar Aprotic DMSO Moderate 20–50 mMPreferred for Bio-Assays. Requires sonication.[1][2] Avoid freeze-thaw cycles to prevent precipitation.[1]
Dipolar Aprotic DMF Moderate 20–50 mMGood for synthetic reactions.[1][2] Heating to 40°C significantly accelerates dissolution.[1]
Protic Polar Methanol Low/Slight < 10 mMPoor solubility at room temp.[1][2] Improves significantly with trace base (e.g., 1% TEA).
Protic Polar Water (Neutral) Insoluble < 0.1 mMThe zwitterionic/neutral form dominates.[1][2] Do not use as a primary solvent.[1]
Aqueous Base 0.1 M NaOH High > 100 mMForms the carboxylate salt.[1][2] Best for aqueous stock preparation.[1]
Aqueous Acid 0.1 M HCl High > 100 mMForms the quinolinium salt.[1][2] Useful for extraction/purification.[1]
Non-Polar Hexane/DCM Insoluble NegligibleIneffective due to the polar carboxylic acid moiety.[1][2]

Solubility Decision Logic & Mechanism

To select the correct solvent system, one must align the chemical state of the molecule with the intended application.[1][2] The diagram below illustrates the decision logic for researchers.

SolubilityLogicStartStart: Define ApplicationBioAssayBiological Assay(Cell/Enzyme)Start->BioAssaySynthesisChemical Synthesis(Reaction Intermediate)Start->SynthesisPurificationPurification/ExtractionStart->PurificationDMSOUse DMSO (Grade: Anhydrous)Conc: 10-20 mMAction: Sonicate 10 minBioAssay->DMSODMFUse DMF or NMPAction: Heat to 45°CSynthesis->DMFAcidBasepH Switching StrategyUse 0.1M NaOH or HClPurification->AcidBaseCheckCheck Turbidity(Visual/Nephelometry)DMSO->CheckDMF->CheckAcidBase->Check

Figure 1: Decision tree for selecting the optimal solvent system based on experimental intent.

Advanced Dissolution Protocols

Protocol A: Preparation of 20 mM Stock in DMSO (Bio-Assay Ready)

Objective: Create a stable stock solution for biological screening, minimizing cytotoxicity from the solvent.

  • Weighing: Accurately weigh 3.82 mg of this compound into a sterile, amber glass vial. (Target: 1 mL final volume).

  • Solvent Addition: Add 500 µL of anhydrous DMSO (dimethyl sulfoxide).

    • Causality: Adding only half the volume initially creates a high-concentration slurry that increases particle-to-solvent friction during sonication, aiding breakup.[1][2]

  • Mechanical Stress: Sonicate in a water bath at 35–40°C for 10 minutes.

    • Visual Check: The solution should turn from a suspension to a clear, light yellow liquid.[1][2]

  • Dilution: Add the remaining 500 µL of DMSO. Vortex for 30 seconds.[1]

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Inspect the pellet. If a pellet exists, the compound is not dissolved; repeat step 3 or lower the concentration target.[1][2]

Protocol B: "pH-Switch" Dissolution for Aqueous Applications

Objective: Dissolve the compound in water for applications where organic solvents (DMSO) are prohibited.[1]

  • Suspension: Suspend 10 mg of the compound in 5 mL of milli-Q water. It will remain cloudy (insoluble).[1]

  • Titration: Dropwise add 1.0 M NaOH while stirring.

    • Mechanism:[1][2][5][6] This deprotonates the carboxylic acid (

      
      ), breaking the crystal lattice via ionic solvation.[1]
      
  • Clarification: Continue addition until the solution clears (typically pH 8–9).

  • Back-Titration (Optional): If a neutral pH is strictly required, carefully add dilute HCl to reach pH 7.4.

    • Risk Warning: Approaching the isoelectric point may cause re-precipitation.[1] It is safer to maintain pH > 8.0.[1]

Analytical Verification & Troubleshooting

Do not assume solubility based on visual inspection alone. Micro-precipitates can generate false negatives in bio-assays.[1]

UV-Vis Spectroscopic Verification
  • Method: Dilute the stock 1:100 in the solvent and measure Absorbance at

    
     (typically 250–300 nm for quinolines).
    
  • Criteria: A stable absorbance reading over 1 hour indicates a stable solution. A decreasing signal suggests precipitation (settling).[1]

Common Failure Modes
ObservationRoot CauseCorrective Action
Cloudiness after freeze-thaw Crystal nucleation induced by temperature drop.[1][2]Re-sonicate at 40°C for 15 mins. Store aliquots to avoid repeated cycles.
Yellow precipitate in water pH drifted back to neutral/acidic.[1][2]Add buffer (PBS pH 8.[1][2]0) or trace NaOH to maintain ionization.[1]
Insoluble residue in MeOH Lattice energy too high for weak polar solvent.[1][2]Add 1–5% DMSO or 0.1% Acetic Acid to facilitate solvation.[1][2]

References

  • PubChem. (2025).[1][3] Compound Summary: this compound (CID 73037688).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Gershon, H., et al. (2018).[1][2] Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.[1] Retrieved from [Link]

A Comprehensive Technical Guide on the Safe Handling of 6-Fluoroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 6-Fluoroquinoline-8-carboxylic acid. As a key intermediate in the synthesis of various fluoroquinolone antibiotics, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.

Section 1: Compound Identification and Properties

1.1 Chemical Identity

This compound is a heterocyclic aromatic compound. While specific data for the 8-carboxylic acid isomer is limited in the provided search results, we can infer properties from related fluoroquinoline carboxylic acids.

1.2 Physical and Chemical Properties

PropertyDataSource
Molecular Formula C₁₀H₆FNO₂[1]
Molecular Weight 191.16 g/mol [1][2]
Appearance Solid[2]
Storage Temperature Room temperature, dark, dry, sealed[3]

Note: Data is based on closely related isomers and may vary for this compound.

Section 2: Hazard Identification and GHS Classification

Based on data for analogous compounds like 6-Fluoroquinoline-3-carboxylic acid, this compound should be handled as a hazardous substance.

Globally Harmonized System (GHS) Classification:

  • Pictogram: GHS07 (Exclamation Mark)[2][4]

  • Signal Word: Warning[2][5][6]

  • Hazard Statements:

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[2][5][6][7]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements: [8]

    • P264: Wash hands and any exposed skin thoroughly after handling.[7][8][9]

    • P270: Do not eat, drink or smoke when using this product.[8][9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

    • P301+P317: IF SWALLOWED: Get medical help.[8]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][7][8]

    • P330: Rinse mouth.[8][9]

    • P501: Dispose of contents/container in accordance with local regulations.[8][9]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to personal protective equipment (PPE) is mandatory to mitigate the risks of exposure.[10]

3.1 Engineering Controls

  • Chemical Fume Hood: All work involving the solid form or solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Ventilation: Ensure the laboratory is well-ventilated.[8][9][11]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible.[9][12]

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure.[11]

PPESpecificationPurpose & Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact.[11] It is recommended to use two layers of gloves for enhanced protection.[13] Gloves must be inspected for any signs of damage before use and disposed of as hazardous waste after handling the compound.[8][11]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[11][14] Must conform to EN 166 (EU) or NIOSH (US) standards.[8]
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashing, such as when handling larger quantities or during vigorous mixing.[11][14]
Body Protection Laboratory Coat & Chemical-Resistant ApronProtects skin and personal clothing from contamination.[11][14] A long-sleeved, fluid-repellent gown is recommended for extensive handling.[14]
Respiratory Protection N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesAn N95 respirator is necessary when handling the solid, powdered form to prevent inhalation of dust particles.[11] For handling solutions or when vapors may be generated, an air-purifying respirator with organic vapor cartridges is recommended.[11][12]

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Don1 1. Gown/Lab Coat Don2 2. Mask or Respirator Don1->Don2 Don3 3. Goggles or Face Shield Don2->Don3 Don4 4. Gloves (extend to cover gown wrist) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles or Face Shield Doff2->Doff3 Doff4 4. Mask or Respirator Doff3->Doff4 HandHygiene2 Perform Hand Hygiene Doff4->HandHygiene2 Start Prepare for Lab Work HandHygiene1 Perform Hand Hygiene Start->HandHygiene1 End Exit Lab & Wash Hands HandHygiene1->Don1 HandHygiene2->End

Section 4: Safe Handling and Storage Protocols

4.1 Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area within the fume hood is clean and uncluttered.[11]

  • Weighing: When weighing the solid compound, use a disposable weigh boat and handle it with care to prevent generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[11] If the solvent is volatile, ensure the use of an appropriate respirator.[11]

  • Experimental Use: Maintain a safe distance from reactions and use appropriate shielding. Avoid all direct contact with the substance.[11]

4.2 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][12]

  • Keep the container away from heat, direct sunlight, and sources of ignition.[9][12]

  • Store separately from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[7][9]

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

5.1 First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9][12][15]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, seek medical attention.[7][9][12][15]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][15][16]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[9][12]

5.2 Accidental Release Measures

  • Evacuate: Evacuate personnel to a safe area.[9]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[9] Keep the material away from drains and water courses.[9]

  • Absorb: For spills of solutions, soak up with inert absorbent material (e.g., diatomite, universal binders).[9] For solid spills, carefully sweep up the material, avoiding dust formation.[8]

  • Collect: Place the absorbed material or swept solid into a suitable, labeled, closed container for disposal.[9][12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.[11]

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Controllable MajorSpill Major Spill Assess->MajorSpill Large or Uncontrolled DonPPE Don Appropriate PPE MinorSpill->DonPPE Secure Secure Area & Await HazMat MajorSpill->Secure Contain Contain Spill DonPPE->Contain Absorb Absorb/Collect Material Contain->Absorb Decontaminate Decontaminate Area Absorb->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose CleanupDone Cleanup Complete Dispose->CleanupDone

Section 6: Stability and Reactivity

  • Chemical Stability: Stable under normal, recommended storage conditions.[9][12]

  • Hazardous Reactions: Hazardous polymerization will not occur. No hazardous reactions are expected under normal processing.[12]

  • Conditions to Avoid: Incompatible products, heat, flames, and sparks.

  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[7][9]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to emit toxic fumes including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[12]

Section 7: Toxicological Information

While specific toxicological data for this compound is not available, the broader class of fluoroquinolones has been studied extensively.[17] These compounds can exhibit a range of adverse effects, and this substance should be handled with the assumption that it may be harmful if swallowed, inhaled, or absorbed through the skin.[15] The primary known hazards are serious eye irritation and skin irritation.[7]

Section 8: Disposal Considerations

All waste containing this compound, including contaminated PPE, weigh boats, and absorbent materials, must be treated as hazardous waste.[11]

  • Procedure:

    • Collect all solid and liquid waste in clearly labeled hazardous waste containers.[11]

    • Dispose of the waste through a licensed professional waste disposal service.[15]

    • Do not dispose of it in the regular trash or down the drain.[18]

    • Follow all federal, state, and local environmental regulations.[9]

References

  • Griffin, D. C., & Toth, D. (2023, February 22). Personal Protective Equipment. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • NI Infection Control Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • CDC. (n.d.). Personal Protective Equipment (PPE) 102. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoroquinoline-3-carboxylic acid. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • TIHONDAN. (n.d.). Quinoline-5-carboxylic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, February 10). Personal Protective Equipment for Infection Control. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link]

  • MDPI. (2022). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • UNECE. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Retrieved from [Link]

  • PubMed. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). The Safety Profile of the Fluoroquinolones. Retrieved from [Link]

  • PMC. (n.d.). Overview of Side-Effects of Antibacterial Fluoroquinolones. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroquinoline-6-carboxylic acid. Retrieved from [Link]

  • WebMD. (2025, April 30). Fluoroquinolones: Safety, Risks, and Side Effects. Retrieved from [Link]

  • European Medicines Agency. (2023, May 12). Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016, May 12). FDA Drug Safety Communication: FDA advises restricting fluoroquinolone antibiotic use for certain uncomplicated infections; warns about disabling side effects that can occur together. Retrieved from [Link]

  • PMC. (n.d.). US-Based Emergency Department Visits for Fluoroquinolone-Associated Hypersensitivity Reactions. Retrieved from [Link]

  • NHS. (n.d.). Fluoroquinolone Safety Alerts and Considerations. Retrieved from [Link]

Sources

The Fluorine Imperative: A Technical Analysis of C-6 Substitution in Quinolone Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Importance of Fluorine Substitution in Quinolones Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from first-generation quinolones (e.g., nalidixic acid) to fluoroquinolones represents a watershed moment in medicinal chemistry. This evolution was not merely incremental; it was transformative. The introduction of a fluorine atom at the C-6 position of the quinolone scaffold fundamentally altered the pharmacophore, amplifying antibacterial potency by orders of magnitude (10-100x), expanding the spectrum to include Gram-positive and anaerobic organisms, and dramatically improving pharmacokinetic profiles. This guide dissects the physicochemical, mechanistic, and synthetic necessity of this specific halogen substitution.

The Physicochemical Pivot: Why Fluorine?

The C-6 position is the critical "potency switch" in the quinolone structure. The substitution of hydrogen with fluorine (


 Å) exerts profound electronic and steric effects without imposing significant steric hindrance compared to larger halogens like chlorine or bromine.
Electronic Effects and Lipophilicity

Fluorine is the most electronegative element (3.98 Pauling scale). Its introduction at C-6 creates a strong dipole, influencing the electron density of the entire bicyclic system.

  • Lipophilicity (

    
    ):  The C-6 fluorine significantly increases lipophilicity, facilitating passive diffusion across the bacterial cell wall, particularly the lipid-rich outer membrane of Gram-negative bacteria.
    
  • Cellular Accumulation: Enhanced penetration correlates directly with higher intracellular concentrations, overcoming the threshold required for gyrase inhibition.

The C-F Bond Stability

The carbon-fluorine bond is one of the strongest in organic chemistry (


 kcal/mol). This stability prevents metabolic degradation at the C-6 position, unlike the C-H bond, which is susceptible to oxidative metabolism. This metabolic blockade extends the drug's half-life (

) and bioavailability.

Mechanistic Implications: The Ternary Complex

Fluoroquinolones target Type II topoisomerases: DNA Gyrase (Gram-negative primary target) and Topoisomerase IV (Gram-positive primary target).

The Water-Metal Ion Bridge

Current structural biology models (Drlica-Zhao model) suggest that fluoroquinolones stabilize a cleaved DNA-enzyme complex. The C-6 fluorine is spatially positioned to interact with the enzyme-DNA interface.

  • Binding Affinity: The electron-withdrawing nature of fluorine alters the pKa of the C-7 substituent (often a piperazine ring), optimizing its protonation state for interaction with the enzyme.

  • Complex Stability: The drug intercalates between the DNA base pairs at the cleavage site. The C-6 fluorine helps lock the drug in a "stacked" conformation, preventing the religation of the DNA strands.

Visualization: Mechanism of Action

MOA cluster_0 Role of C-6 Fluorine Gyrase DNA Gyrase (GyrA/GyrB) Complex Cleavable Complex Formation Gyrase->Complex Binds DNA DNA Bacterial DNA DNA->Complex FQ Fluoroquinolone (C-6 F) FQ->Complex Intercalates & Stabilizes Death Double-Strand Breaks / Cell Death Complex->Death Inhibits Religation Note1 Increases Binding Affinity (10-100x vs non-F) Note1->Complex Note2 Enhances Cell Penetration Note2->FQ

Caption: The fluoroquinolone stabilizes the DNA-Gyrase complex, preventing DNA religation and leading to accumulation of double-strand breaks.[1]

Synthetic Architecture: Introducing the Fluorine

The synthesis of Ciprofloxacin, a prototype fluoroquinolone, illustrates the critical step of utilizing a fluorinated intermediate. The efficient "Gould-Jacobs" or "Grohe-Heitzer" cyclization strategies are commonly employed.

Protocol: Synthesis of Ciprofloxacin Intermediate

Objective: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Starting Material: 2,4-dichloro-5-fluorobenzoyl chloride.[1][2][3][4]

Step-by-Step Methodology:

  • Acylation (Enamine Formation):

    • Reagents: 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq), Ethyl 3-(dimethylamino)acrylate (1.1 eq), Triethylamine (TEA).

    • Conditions: Reflux in toluene or dioxane for 2-4 hours.

    • Mechanism: Nucleophilic attack of the acrylate enamine on the acid chloride.

  • Transamination (Amine Exchange):

    • Reagents: Cyclopropylamine (1.2 eq).

    • Conditions: Add to reaction mixture at room temperature; stir for 1 hour.

    • Observation: The dimethylamino group is displaced by the cyclopropylamine.

  • Cyclization (Nucleophilic Aromatic Substitution):

    • Reagents: Potassium Carbonate (

      
      ) or Sodium Hydride (NaH), DMF or DMSO solvent.
      
    • Conditions: Heat to 120-140°C for 4 hours.

    • Result: Intramolecular

      
       displaces the chlorine ortho to the fluorine, closing the quinolone ring.
      
  • Hydrolysis & Piperazine Coupling (Final Steps):

    • The ester is hydrolyzed (NaOH/EtOH), and the C-7 chlorine is displaced by piperazine to yield Ciprofloxacin.

Visualization: Synthetic Pathway

Synthesis Start 2,4-dichloro-5- fluorobenzoyl chloride Step1 Enamine Intermediate Start->Step1 + Amino Acrylate Step2 Cyclopropylamine Substitution Step1->Step2 + Cyclopropylamine Cyclization Ring Closure (Quinolone Core) Step2->Cyclization Base / Heat (SnAr) Final Ciprofloxacin Cyclization->Final + Piperazine + Hydrolysis

Caption: The Grohe-Heitzer route utilizes the 2,4-dichloro-5-fluorobenzoyl chloride scaffold to efficiently construct the fluoroquinolone core.[4]

Biological Validation Protocols

To verify the impact of fluorine substitution, two primary assays are standard: MIC Determination and the DNA Gyrase Supercoiling Inhibition Assay .

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of the compound to prevent the enzyme from supercoiling relaxed plasmid DNA.[5]

Reagents:

  • Relaxed pBR322 plasmid DNA.[5]

  • E. coli DNA Gyrase (Holoenzyme).[6]

  • Assay Buffer: 35mM Tris-HCl (pH 7.5), 24mM KCl, 4mM

    
    , 2mM DTT, 1.8mM spermidine, 1mM ATP, 6.5% glycerol, 0.1 mg/mL albumin.
    

Protocol:

  • Preparation: Thaw all reagents on ice. Prepare 5X Assay Buffer.[5]

  • Reaction Mix: In a 1.5 mL tube, combine:

    • Relaxed pBR322 (0.5 µg)

    • Assay Buffer (1X final)

    • Test Compound (Fluoroquinolone) at varying concentrations (e.g., 0.01 - 10 µg/mL).

    • Control: DMSO only (Negative control).

  • Enzyme Addition: Add 1 unit of DNA Gyrase to initiate the reaction. Total volume: 30 µL.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 30 µL of STEB (40% sucrose, 100mM Tris-HCl, 100mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of Chloroform/Isoamyl alcohol (24:1). Vortex briefly.

  • Analysis: Load aqueous phase onto a 1% agarose gel. Run at 50V for 3-4 hours. Stain with Ethidium Bromide.[5]

  • Data Interpretation:

    • Active Gyrase: Converts relaxed DNA to supercoiled (runs faster on gel).

    • Inhibited Gyrase: DNA remains relaxed (runs slower).

    • Result: The C-6 Fluorinated compound should show inhibition at significantly lower concentrations (

      
      ) than non-fluorinated analogs.
      

Comparative Data: The Fluorine Effect

The following table summarizes the dramatic shift in potency and pharmacokinetics attributed to the C-6 fluorine substitution.

FeatureNalidixic Acid (Non-F)Ciprofloxacin (6-Fluoro)Impact of Fluorine
Primary Target Gyrase (Weak)Gyrase / Topo IV (Strong)100-fold affinity increase
Spectrum Gram-negative (narrow)Broad (G-neg, G-pos, Pseudo)Enables cell wall penetration
Oral Bioavailability Low / VariableHigh (~70-80%)Metabolic stability (C-F bond)
Serum Half-life ~1.5 hours~4 hoursReduced oxidative metabolism
MIC90 (E. coli) 2 - 8 µg/mL0.004 - 0.015 µg/mL>500x potency increase

References

  • History and Development of Quinolones

    • Source: Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy.
  • Structure-Activity Relationships (SAR)

    • Source: Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy.
  • Synthesis of Ciprofloxacin (Protocol Base)

    • Source: BenchChem.[3] An In-depth Technical Guide to the Synthesis of Ciprofloxacin.

  • Mechanism of Action & Gyrase Assays

    • Source: Inspiralis. E. coli Gyrase Supercoiling Inhibition Assay Protocol.
  • CLSI MIC Determination Standards

    • Source: Clinical and Laboratory Standards Institute (CLSI).[7][8] Performance Standards for Antimicrobial Susceptibility Testing.

Sources

A Theoretical and Applied Guide to 6-Fluoroquinoline-8-carboxylic acid: Bridging Data Gaps in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Forward

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial effects. The introduction of a fluorine atom and a carboxylic acid group to the quinoline nucleus has been a particularly fruitful strategy, leading to the development of the potent class of antibacterial agents known as fluoroquinolones. The fluorine substituent at the C6 position is known to significantly enhance antibacterial activity, while the carboxylic acid moiety at the C3 position (in most clinically used fluoroquinolones) is crucial for binding to the target enzymes, DNA gyrase and topoisomerase IV. The specific placement of these functional groups, as in 6-Fluoroquinoline-8-carboxylic acid, presents a unique electronic and steric profile that warrants theoretical and experimental investigation.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound is characterized by a quinoline core with a fluorine atom at position 6 and a carboxylic acid group at position 8.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₆FNO₂ChemScene[1]
Molecular Weight191.16 g/mol ChemScene[1]
XlogP31.8A2B Chem[2]
Hydrogen Bond Donor Count1A2B Chem[2]
Hydrogen Bond Acceptor Count4A2B Chem[2]
Rotatable Bond Count1A2B Chem[2]
Structural and Electronic Effects of Substituents

The electron-withdrawing nature of the fluorine atom at C6 is expected to influence the electron density distribution across the quinoline ring system, impacting its reactivity and intermolecular interactions. The carboxylic acid group at C8, an electron-withdrawing group itself, will further modulate the electronic properties and provides a key site for hydrogen bonding and potential coordination with metal ions. The relative positions of the nitrogen atom in the quinoline ring, the fluorine atom, and the carboxylic acid group create a unique electrostatic potential map that is critical for its interaction with biological targets.

Proposed Synthetic Strategy

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be devised based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction. A potential synthetic pathway is outlined below.

Hypothetical Experimental Protocol: Gould-Jacobs Annulation
  • Step 1: Condensation. React 4-fluoro-2-amino-benzoic acid with diethyl ethoxymethylenemalonate (EMME) in a suitable solvent like ethanol. The reaction is typically heated to reflux to drive the formation of the anilinomethylenemalonate intermediate. The causality behind this choice is the well-established reactivity of anilines with EMME to form the necessary precursor for cyclization.

  • Step 2: Thermal Cyclization. The intermediate from Step 1 is heated at a high temperature (typically ~250 °C) in a high-boiling point solvent such as diphenyl ether. This thermal energy induces an intramolecular cyclization to form the quinoline ring system, yielding ethyl 6-fluoro-4-hydroxyquinoline-8-carboxylate. The high temperature is necessary to overcome the activation energy for the ring-closing reaction.

  • Step 3: Hydrolysis. The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification. This step is a standard procedure to convert the ester protecting group to the active carboxylic acid moiety.

  • Step 4: Dehydroxylation (if necessary). If the 4-hydroxyquinoline is formed, it may need to be converted to the 4-unsubstituted quinoline. This can be a multi-step process involving conversion of the hydroxyl group to a chloro group followed by reductive dehalogenation.

Gould-Jacobs Synthesis A 4-Fluoro-2-aminobenzoic acid + EMME B Anilinomethylenemalonate Intermediate A->B Condensation (Reflux in Ethanol) C Ethyl 6-fluoro-4-hydroxyquinoline-8-carboxylate B->C Thermal Cyclization (~250°C in Diphenyl Ether) D 6-Fluoro-4-hydroxyquinoline-8-carboxylic acid C->D Hydrolysis (NaOH, then H+) E This compound D->E Dehydroxylation (if necessary)

Caption: Proposed Gould-Jacobs synthesis workflow for this compound.

Theoretical Studies: A Roadmap for Investigation

To understand the potential of this compound as a drug candidate, a series of theoretical studies are essential. These computational methods provide insights into the molecule's electronic structure, reactivity, and interactions with biological macromolecules.

Density Functional Theory (DFT) Analysis

DFT calculations are a powerful tool to investigate the electronic properties of a molecule. A typical workflow for DFT analysis of this compound would involve:

  • Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This provides the most stable structure for further analysis.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Properties Calculation: Key electronic properties are calculated, including:

    • HOMO-LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's electronic reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP) Map: The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the charge distribution on individual atoms and the nature of chemical bonds.

DFT Workflow Start Initial 3D Structure of This compound Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Confirm True Minimum? Freq->Confirm Confirm->Opt No Elec Electronic Property Calculation (HOMO-LUMO, MEP, NBO) Confirm->Elec Yes End Analysis of Results Elec->End

Caption: A typical workflow for DFT analysis of this compound.

Table 2: Hypothetical DFT-Calculated Electronic Properties

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability.
LUMO Energy-1.8 eVIndicates electron-accepting ability.
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability.
Dipole Moment3.5 DIndicates overall polarity of the molecule.
Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. For a fluoroquinolone derivative, a relevant target is DNA gyrase, a type II topoisomerase.

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., E. coli DNA gyrase, PDB ID: 1KZN) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is prepared, ensuring correct protonation states at physiological pH.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding pose of the ligand within the active site of the protein. The program generates a series of possible conformations and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

Molecular Docking Workflow PDB Obtain Protein Structure (e.g., DNA Gyrase from PDB) PrepP Prepare Protein (Remove water, add hydrogens) PDB->PrepP Dock Perform Docking Simulation (e.g., AutoDock Vina) PrepP->Dock PrepL Prepare Ligand (this compound) PrepL->Dock Analyze Analyze Binding Poses and Interactions Dock->Analyze Result Identify Key Interactions and Predict Binding Affinity Analyze->Result

Caption: A generalized workflow for molecular docking of this compound.

Predicted Spectroscopic Features

While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. Protons closer to these groups will likely be deshielded and appear at a lower field. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹J C-F). The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically >160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

  • C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C=C and C=N stretches: A series of bands in the 1450-1650 cm⁻¹ region corresponding to the aromatic quinoline ring.

  • C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.

Conclusion and Future Directions

This compound represents an intriguing but underexplored molecule within the vast chemical space of quinoline derivatives. The theoretical framework presented in this guide, based on established principles and data from related compounds, suggests that it possesses the key structural features for potential biological activity. The proposed synthetic route and protocols for theoretical and spectroscopic analysis provide a clear path forward for its empirical investigation.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to validate the predicted structural features. Subsequent in vitro and in silico studies, as outlined in this guide, will be crucial to elucidate its biological activity, mechanism of action, and potential as a lead compound in drug discovery programs. This systematic approach will help to bridge the current knowledge gap and unlock the therapeutic potential of this promising molecule.

References

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie/Chemical Monthly, 133(11), 1437-1442. Available at: [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 6(1), 158-166. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Al-Ostath, J., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

Sources

Methodological & Application

"6-Fluoroquinoline-8-carboxylic acid" as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 6-Fluoroquinoline-8-carboxylic acid (CAS 1306605-84-4) , a specialized heterocyclic building block. Unlike its ubiquitous isomer (the 3-carboxylic acid core of fluoroquinolone antibiotics), the 8-carboxylic acid isomer serves as a critical scaffold for kinase inhibitors (e.g., CDK8/19, c-Met) and fragment-based drug discovery (FBDD) .[1]

Executive Summary

This compound is a "privileged structure" in medicinal chemistry, distinct from the well-known antibacterial fluoroquinolone scaffold. Its value lies in the unique vector provided by the C8-carboxylic acid, which allows for the extension of the pharmacophore into solvent-exposed regions of protein binding pockets (particularly kinases), while the C6-fluorine atom modulates metabolic stability (blocking CYP450 oxidation at the para-position) and electronic properties of the ring system.[1]

This guide provides a validated synthetic workflow for generating this intermediate, downstream functionalization protocols, and a structural analysis of its utility in designing Type I and Type II kinase inhibitors.[1][2]

Chemical Profile & Structural Utility

Electronic and Steric Properties

The 6-fluoro substituent exerts a strong electron-withdrawing effect (


), lowering the pKa of the quinoline nitrogen and reducing the basicity of the system. This is crucial for:
  • Hinge Binding: Reducing the desolvation penalty when the quinoline nitrogen binds to the kinase hinge region.[1]

  • Metabolic Blocking: The C6 position is a metabolic "soft spot" in quinolines; fluorination blocks oxidative metabolism.

Pharmacophore Mapping

In the context of kinase inhibition (e.g., c-Met, VEGFR, CDK8), the scaffold functions as follows:

  • Quinoline Nitrogen (N1): H-bond acceptor for the hinge region (e.g., interaction with the backbone NH of the kinase).[1]

  • C8-Carboxyl Group: Serves as a handle for amide coupling. The resulting amide carbonyl often acts as an H-bond acceptor, while the substituent (R-group) explores the "ribose binding pocket" or solvent front.[1]

  • C6-Fluorine: Modulates the lipophilicity (LogP) and dipole moment, often improving cell permeability compared to the non-fluorinated analog.[1]

Synthetic Protocols

The synthesis of this compound is best achieved via oxidation of 6-fluoro-8-methylquinoline or Lithium-Halogen Exchange of the 8-bromo precursor. The Skraup synthesis from 2-amino-5-fluorobenzoic acid is possible but often suffers from low yields due to decarboxylation or regioselectivity issues.

Protocol A: Selenium Dioxide Oxidation (Recommended)

This method converts the methyl group directly to the carboxylic acid.[1][2]

Reagents:

  • Starting Material: 6-Fluoro-8-methylquinoline (1.0 eq)

  • Oxidant: Selenium Dioxide (SeO

    
    ) (1.5 - 2.0 eq)[1]
    
  • Solvent: Pyridine or Dioxane/Water (4:1)[1][2]

  • Temperature: Reflux (100–110 °C)[1]

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-fluoro-8-methylquinoline (1.61 g, 10 mmol) in pyridine (20 mL).

  • Addition: Add Selenium Dioxide (1.66 g, 15 mmol) in one portion. Caution: SeO

    
     is toxic; use a fume hood.
    
  • Reaction: Heat the mixture to reflux (110 °C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material peak should disappear, replaced by the more polar acid peak.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove precipitated selenium metal. Wash the pad with hot methanol.[1]

    • Concentrate the filtrate under reduced pressure to remove pyridine/methanol.[1]

    • Resuspend the residue in water (30 mL) and adjust pH to ~3–4 using 1N HCl. The product typically precipitates as a beige solid.

    • Filter the solid, wash with cold water, and dry under vacuum.[1][2]

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH:AcOH 90:9:1).

Protocol B: Lithium-Halogen Exchange (High Purity)

Ideal for late-stage isotope labeling or high-purity requirements.

Reagents:

  • Starting Material: 6-Fluoro-8-bromoquinoline

  • Reagent: n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes)[1]

  • Quench: Dry CO

    
     gas or Dry Ice[2]
    
  • Solvent: Anhydrous THF

Procedure:

  • Dissolve 6-fluoro-8-bromoquinoline in anhydrous THF under Argon at -78 °C.

  • Dropwise add n-BuLi over 15 minutes. Stir for 30 minutes at -78 °C to form the lithiated species.

  • Bubble excess dry CO

    
     gas  into the solution (or pour the reaction mixture onto crushed dry ice).
    
  • Allow to warm to room temperature.

  • Quench with 1N HCl and extract with Ethyl Acetate. The acid will be in the organic layer (or precipitate at the interface depending on pH).[1][2]

Downstream Functionalization: Amide Coupling

The primary utility of this intermediate is the generation of amide libraries.[1]

Standard Coupling Protocol (HATU Method):

  • Activation: Dissolve This compound (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq).[1][2] Stir for 5 minutes at RT.

  • Coupling: Add the desired Amine (R-NH

    
    )  (1.1 eq).
    
  • Completion: Stir for 2–12 hours. Monitor by LC-MS.

  • Isolation: Dilute with EtOAc, wash with sat. NaHCO

    
     (to remove unreacted acid) and brine. Dry over MgSO
    
    
    
    .

Visualization of Synthetic Logic

G cluster_0 Pharmacophore Utility Start1 6-Fluoro-8-methylquinoline Intermediate This compound (CAS 1306605-84-4) Start1->Intermediate Oxidation (SeO2, Pyridine, 110°C) Start2 6-Fluoro-8-bromoquinoline Start2->Intermediate Li-Halogen Exchange (n-BuLi, -78°C; CO2) Prod1 Amide Derivatives (Kinase Inhibitors) Intermediate->Prod1 Amide Coupling (HATU, DIPEA, R-NH2) Prod2 Ester Derivatives (Prodrugs) Intermediate->Prod2 Esterification (MeOH, H2SO4) Prod3 Alcohol Derivatives (Reduction) Intermediate->Prod3 Reduction (LiAlH4 or BH3) Desc C8-COOH: Vector to Solvent Front C6-F: Metabolic Stability N1: Hinge Binder

Caption: Synthetic workflow for this compound, highlighting two primary routes to the intermediate and downstream diversification pathways for drug discovery.

Analytical Data Specifications

When characterizing this intermediate, ensure the following criteria are met to validate identity and purity.

TestExpected Result / SpecificationNote
Appearance Off-white to beige powderHigh purity samples are often white.
1H NMR (DMSO-d6) δ ~13-14 ppm (broad s, 1H, COOH)δ ~9.0 ppm (dd, 1H, H2)δ ~8.5 ppm (dd, 1H, H4)δ ~7.5-8.0 ppm (m, 3H, H3, H5, H7)Characteristic downfield shift of H2/H4 due to ring nitrogen.[1][2]
19F NMR Singlet around -110 to -120 ppmConfirms mono-fluorination.
LC-MS (ESI+) [M+H]+ = 192.16 m/zIonizes well in positive mode.[1]
Solubility Soluble in DMSO, DMF, Pyridine.Sparingly soluble in DCM, Water.[1][2]Acidic nature requires polar aprotic solvents for reactions.

Safety & Handling

  • Selenium Dioxide (SeO

    
    ):  Highly toxic and corrosive.[2] It can cause severe burns and is fatal if inhaled or swallowed. Strictly use in a fume hood  with double gloving.
    
  • n-Butyllithium: Pyrophoric. Requires anhydrous, inert atmosphere (Argon/Nitrogen) and specialized training.[1]

  • Storage: Store the carboxylic acid intermediate at room temperature, sealed, away from light. It is generally stable but hygroscopic.

References

  • Lead Sciences. (2025). This compound Product Data. Retrieved from [1]

  • Benchchem. (2025). 6-Fluoroquinoline-2-carboxylic acid and related scaffolds. Retrieved from [1]

  • National Institutes of Health (NIH). (2023). Design and Synthesis of Quinoline-based Kinase Inhibitors (Senexins). PubMed Central. Retrieved from [1]

  • MDPI. (2023). Fluoroquinolones in Therapy and Drug Design. Encyclopedia. Retrieved from [1]

  • Royal Society of Chemistry. (2025).[2] Photo-oxidation of methylquinolines to carboxylic acids. Photochemical & Photobiological Sciences. Retrieved from [1]

Sources

High-Yield Synthesis of 6-Fluoroquinoline-8-carboxylic acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Fluoroquinoline-8-carboxylic Acid

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid scaffold, combined with the electronic properties of the fluorine atom and the chelating potential of the 8-carboxylic acid group, makes it a privileged starting material for the synthesis of a wide range of bioactive molecules. Notably, this quinoline derivative is a crucial intermediate in the development of novel antibacterial agents, leveraging the well-established pharmacophore of fluoroquinolone antibiotics. The precise installation of the fluorine at the 6-position and the carboxylic acid at the 8-position is critical for modulating the pharmacological and pharmacokinetic properties of the resulting drug candidates.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with two robust and high-yield synthetic routes to this compound. The methodologies presented are grounded in established chemical principles and have been designed for reproducibility and scalability. We will delve into the causality behind the experimental choices, offering insights that extend beyond a mere recitation of procedural steps.

Strategic Approaches to Synthesis

Two primary synthetic strategies are presented herein, each with its own set of advantages. The choice of route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

  • Route 1: The Skraup-Kolbe-Schmitt Pathway. This classic yet effective two-stage approach first constructs the 6-fluoroquinoline core via a Skraup reaction to yield 6-fluoro-8-quinolinol. This intermediate is then subjected to a Kolbe-Schmitt carboxylation to introduce the carboxylic acid moiety at the 8-position. This pathway is particularly advantageous due to the relatively low cost and accessibility of the initial starting materials.

  • Route 2: The Combes-Type Cyclization Pathway. This alternative strategy employs a Combes-type reaction, starting from the readily available 2-amino-5-fluorobenzoic acid. This approach offers the potential for a more direct synthesis, incorporating the carboxylic acid functionality from the outset.

Route 1: The Skraup-Kolbe-Schmitt Pathway

This pathway is a reliable and well-documented method for the synthesis of quinoline derivatives. The initial Skraup synthesis is a classic acid-catalyzed cyclization, followed by a carboxylation reaction that leverages the reactivity of the electron-rich quinolinol ring system.

Workflow for the Skraup-Kolbe-Schmitt Pathway

cluster_0 Part 1: Skraup Synthesis cluster_1 Part 2: Kolbe-Schmitt Carboxylation A 2-Amino-5-fluorophenol R1 Skraup Reaction A->R1 B Glycerol B->R1 C Sulfuric Acid (catalyst) Nitrobenzene (oxidant) C->R1 D 6-Fluoro-8-quinolinol R1->D E 6-Fluoro-8-quinolinol R2 Kolbe-Schmitt Reaction E->R2 F 1. Sodium Hydroxide 2. Carbon Dioxide (high pressure) 3. Acidic Workup F->R2 G This compound R2->G

Figure 1: Workflow diagram of the Skraup-Kolbe-Schmitt Pathway.

Part 1: High-Yield Synthesis of 6-Fluoro-8-quinolinol via Skraup Reaction

The Skraup synthesis is a venerable method for the preparation of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] In this specific application, 2-amino-5-fluorophenol serves as the aniline precursor. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the desired quinoline.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charge Reagents: To the flask, add 2-amino-5-fluorophenol (12.7 g, 0.1 mol), anhydrous glycerol (27.6 g, 0.3 mol), and nitrobenzene (12.3 g, 0.1 mol).

  • Acid Addition: While stirring vigorously, slowly add concentrated sulfuric acid (30 mL) through the dropping funnel. The addition should be controlled to manage the exothermic reaction.

  • Heating: Heat the reaction mixture to 130-140°C for 3-4 hours. The reaction is typically vigorous at the beginning, so careful temperature control is crucial.

  • Workup:

    • Allow the mixture to cool to below 100°C and then cautiously pour it into 500 mL of ice-water.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.

    • Perform steam distillation to remove unreacted nitrobenzene.

    • Filter the remaining aqueous solution to collect the crude solid.

  • Purification: Recrystallize the crude solid from ethanol to afford pure 6-fluoro-8-quinolinol.

Expected Yield: 55-65%

Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Carboxylation of 6-Fluoro-8-quinolinol via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols.[2][3][4] It involves the reaction of a sodium phenoxide with carbon dioxide under pressure, followed by acidic workup.[2] In this case, the sodium salt of 6-fluoro-8-quinolinol is carboxylated at the C7 position, which is ortho to the hydroxyl group.

Protocol:

  • Formation of the Sodium Salt: In a dry, high-pressure autoclave, dissolve 6-fluoro-8-quinolinol (16.3 g, 0.1 mol) in a solution of sodium hydroxide (4.4 g, 0.11 mol) in 100 mL of water.

  • Drying: Heat the solution under vacuum to remove the water completely, yielding the dry sodium salt of 6-fluoro-8-quinolinol.

  • Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to 100-120 atm. Heat the autoclave to 150-160°C for 6-8 hours with constant stirring.

  • Workup:

    • Cool the autoclave to room temperature and slowly release the pressure.

    • Dissolve the solid residue in 200 mL of water.

    • Acidify the solution with concentrated hydrochloric acid to a pH of 2-3. This will precipitate the crude this compound.

    • Filter the precipitate and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain the pure this compound.

Expected Yield: 60-70%

Trustworthiness: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). Structural confirmation should be obtained through ¹H NMR, ¹³C NMR, and elemental analysis.

Route 2: The Combes-Type Cyclization Pathway

This alternative route offers a more direct approach by starting with a precursor that already contains the carboxylic acid functionality. The Combes synthesis of quinolines involves the acid-catalyzed reaction of an aniline with a β-diketone. In this modified approach, 2-amino-5-fluorobenzoic acid is reacted with a suitable three-carbon synthon to construct the quinoline ring.

Workflow for the Combes-Type Cyclization Pathway

cluster_0 Part 1: Synthesis of 2-Amino-5-fluorobenzoic acid cluster_1 Part 2: Combes-Type Cyclization A 4-Fluoroaniline C 1. Condensation 2. Cyclization (H₂SO₄) 3. Oxidative Cleavage (H₂O₂) A->C B Chloral Hydrate & Hydroxylamine HCl B->C D 2-Amino-5-fluorobenzoic acid C->D E 2-Amino-5-fluorobenzoic acid G 1. Condensation 2. Cyclization (Polyphosphoric Acid) E->G F Malonic Acid & Acetic Anhydride F->G H This compound G->H

Figure 2: Workflow diagram of the Combes-Type Cyclization Pathway.

Part 1: Synthesis of 2-Amino-5-fluorobenzoic acid

2-Amino-5-fluorobenzoic acid is a key intermediate that can be synthesized from commercially available 4-fluoroaniline.[5][6] The synthesis involves a multi-step process including condensation, cyclization, and oxidative cleavage.[5]

Protocol:

  • Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide: In a 1 L flask, dissolve chloral hydrate (165.4 g, 1 mol) and hydroxylamine hydrochloride (76.5 g, 1.1 mol) in 500 mL of water. Add a solution of 4-fluoroaniline (111.1 g, 1 mol) in 200 mL of 6M hydrochloric acid. Heat the mixture to reflux for 1-2 hours. Cool the reaction mixture and filter the precipitate. Wash the solid with water and dry to obtain the intermediate.

  • Synthesis of 5-fluoro-1H-indole-2,3-dione (5-Fluoroisatin): Add the dried N-(4-fluorophenyl)-2-(hydroxyimino)acetamide in small portions to concentrated sulfuric acid (500 mL) at 60-70°C with stirring. After the addition is complete, heat the mixture to 80-90°C for 30 minutes. Cool the reaction mixture and pour it onto crushed ice. Filter the precipitated 5-fluoro-1H-indole-2,3-dione, wash with water, and dry.

  • Oxidative Cleavage to 2-Amino-5-fluorobenzoic acid: Suspend 5-fluoro-1H-indole-2,3-dione (16.5 g, 0.1 mol) in 100 mL of a 10% aqueous sodium hydroxide solution. Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (20 mL). Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature. Acidify the solution with concentrated hydrochloric acid to pH 3-4 to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-amino-5-fluorobenzoic acid.

Expected Yield: 70-80% over three steps.

Trustworthiness: Each intermediate and the final product should be characterized by standard analytical techniques (NMR, IR, MS) to ensure purity and structural integrity before proceeding to the next step.

Part 2: Combes-Type Cyclization to this compound

This step involves the condensation of 2-amino-5-fluorobenzoic acid with a β-dicarbonyl equivalent, followed by an acid-catalyzed cyclization to form the quinoline ring.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, mix 2-amino-5-fluorobenzoic acid (15.5 g, 0.1 mol) and malonic acid (11.5 g, 0.11 mol).

  • Condensation: Add acetic anhydride (30 mL) to the mixture and heat it at 100-110°C for 2 hours.

  • Cyclization: Cool the reaction mixture and slowly add polyphosphoric acid (50 g). Heat the mixture to 140-150°C for 3-4 hours.

  • Workup:

    • Cool the reaction mixture and pour it onto 500 g of crushed ice.

    • Stir the mixture until the polyphosphoric acid is completely hydrolyzed.

    • Filter the precipitated crude product and wash it with water.

  • Purification: Recrystallize the crude solid from a suitable solvent like dimethylformamide (DMF) or a mixture of ethanol and water to yield pure this compound.

Expected Yield: 50-60%

Trustworthiness: The progress of the cyclization can be followed by TLC. The final product's identity and purity should be confirmed by HPLC, ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

RouteKey Intermediate(s)ReagentsReaction ConditionsTypical Yield
1: Skraup-Kolbe-Schmitt 6-Fluoro-8-quinolinol2-Amino-5-fluorophenol, Glycerol, H₂SO₄, Nitrobenzene130-140°C, 3-4 h55-65%
6-Fluoro-8-quinolinol, NaOH, CO₂, HCl150-160°C, 100-120 atm, 6-8 h60-70%
2: Combes-Type 2-Amino-5-fluorobenzoic acid4-Fluoroaniline, Chloral Hydrate, H₂NOH·HCl, H₂SO₄, H₂O₂Multi-step70-80%
2-Amino-5-fluorobenzoic acid, Malonic Acid, Acetic Anhydride, PPA140-150°C, 3-4 h50-60%

Conclusion: A Versatile Building Block for Drug Discovery

The two synthetic pathways detailed in this application note provide reliable and high-yield methods for the preparation of this compound. The choice between the Skraup-Kolbe-Schmitt and the Combes-Type Cyclization pathway will depend on the specific needs and resources of the research team. Both routes are built upon fundamental and well-understood organic reactions, ensuring a high degree of success for researchers in the field of drug development. The ability to efficiently synthesize this key intermediate opens up avenues for the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Kolbe, H. Ueber eine neue Darstellungsweise und einige bemerkenswerte Eigenschaften der Salicylsäure. J. Prakt. Chem.1860 , 81, 440-457. [Link]

  • Schmitt, R. Beitrag zur Kenntniss der Kolbe’schen Salicylsäure-Synthese. J. Prakt. Chem.1885 , 31, 397-411. [Link]

  • Lindsey, A. S.; Jeskey, H. The Kolbe-Schmitt Reaction. Chem. Rev.1957 , 57, 583-620. [Link]

  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen des cétones acétylacétiques. Bull. Soc. Chim. Fr.1888, 49, 89-92.
  • Doebner, O.; von Miller, W. Ueber eine neue Synthese von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1881, 14, 2812-2817.
  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61, 2890-2895. [Link]

  • Pfitzinger, H.
  • Skraup, Z. H. Eine Synthese des Chinolins. Ber. Dtsch. Chem. Ges.1880 , 13, 2086-2087. [Link]

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882, 15, 2572-2575.
  • Gershon, H.; Clarke, D. D. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. J. Heterocycl. Chem.1983, 20, 457-460.
  • Chen, W.; et al. Preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A, 2004.
  • Sreenivasa, S.; et al. 2-Amino-5-fluorobenzoic acid. Acta Cryst.2013, E69, o387.
  • How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ. [Link]

Sources

Purification of "6-Fluoroquinoline-8-carboxylic acid" by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the purification protocol for 6-Fluoroquinoline-8-carboxylic acid (CAS: 1306605-84-4), a critical pharmacophore in the synthesis of next-generation fluoroquinolone antibiotics and bioisosteres. Due to the amphoteric nature of the quinoline core and the carboxylic acid moiety, standard silica chromatography often results in streaking and yield loss. This guide prioritizes a scalable, non-chromatographic approach utilizing Acid-Base Reprecipitation for crude cleanup, followed by Thermal Recrystallization using Glacial Acetic Acid or Ethanol/Water systems to achieve >98% HPLC purity.

Physicochemical Profiling & Solubility Logic

Understanding the solubility profile is the prerequisite for successful recrystallization. The presence of the electron-withdrawing fluorine at the C6 position increases lipophilicity compared to the parent quinoline-8-carboxylic acid, while the C8-carboxylic acid provides a handle for pH-dependent manipulation.

Table 1: Solubility Profile of this compound
Solvent SystemTemperatureSolubility StatusApplication Context
Water (pH 7) AmbientInsolubleWash solvent (removes inorganic salts).
Aq. NaOH (1M) AmbientHigh Forms sodium carboxylate salt; used for dissolution of crude.
Aq. HCl (1M) AmbientModerate/HighForms quinolinium hydrochloride salt (reversible).
Glacial Acetic Acid Boiling (118°C)High Primary Recrystallization Solvent.
Ethanol Boiling (78°C)ModerateSecondary Recrystallization Solvent (often requires water co-solvent).
DMF/DMSO AmbientHighAvoid for recrystallization (difficult to dry; potential decomposition).

Process Insight: The molecule exhibits an isoelectric point (pI) where solubility is lowest. For quinoline-8-carboxylic acids, this typically lies between pH 3.5 and 4.5. Targeting this pH range during precipitation maximizes yield.

Workflow Visualization

The following diagram outlines the decision logic for the purification process.

PurificationLogic Start Crude Reaction Mixture (Skraup/Hydrolysis Product) AcidBase Step 1: Acid-Base Reprecipitation (Removal of Tars/Inorganics) Start->AcidBase Dissolve in Base, Filter, Acidify CheckPurity Check Purity (HPLC) AcidBase->CheckPurity RecrystA Method A: Glacial Acetic Acid (For High Purity Requirements) CheckPurity->RecrystA Purity < 95% or Color Issues RecrystB Method B: EtOH/H2O (9:1) (For Green Chemistry/Scale-up) CheckPurity->RecrystB Purity > 95% Final Pure this compound (>98% Purity) RecrystA->Final RecrystB->Final

Figure 1: Decision tree for solvent selection based on crude material quality.

Protocol 1: Acid-Base Reprecipitation (Crude Cleanup)

Objective: To remove non-acidic impurities (unreacted anilines, tars) and inorganic salts before the final polishing step. This utilizes the compound's acidity.[1][2]

Materials
  • Crude this compound

  • 2M NaOH solution

  • Activated Charcoal (Norit or equivalent)

  • Celite 545

  • 3M HCl solution

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in 2M NaOH (10 mL per gram of solid). Stir at room temperature until dissolved. The solution may be dark brown due to oxidation byproducts.

    • Mechanism:[1][3][4][5] Formation of the water-soluble sodium 6-fluoroquinoline-8-carboxylate.

  • Clarification: Add Activated Charcoal (5 wt% relative to crude mass) and stir for 30 minutes.

  • Filtration: Filter the suspension through a pad of Celite 545 to remove the charcoal and any insoluble tars. Wash the pad with a small amount of water.

    • Critical Check: The filtrate should be clear yellow/orange. If turbid, refilter.

  • Precipitation: While stirring vigorously, slowly add 3M HCl dropwise.

    • Target: Adjust pH to 3.5 – 4.0 . Do not overshoot to pH < 1, as the hydrochloride salt may form and redissolve.

  • Isolation: Allow the slurry to stir for 1 hour to ripen the crystals. Filter the solid via vacuum filtration.

  • Washing: Wash the cake with cold water (2x) to remove NaCl.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol 2: Thermal Recrystallization (Polishing)

Objective: To achieve pharmaceutical-grade purity (>98%) and defined crystal habit.

Method A: Glacial Acetic Acid (Recommended)

This method is superior for removing structurally similar regioisomers due to the high solubilizing power of hot acetic acid for the quinoline core.

Safety Warning: Glacial acetic acid is corrosive and flammable. Perform in a fume hood.

  • Preparation: Place the dried solid from Protocol 1 into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Glacial Acetic Acid (approx. 5-7 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (118°C). The solid should dissolve completely.

    • Troubleshooting: If undissolved solids persist after 10 minutes of reflux, add more acetic acid in 1 mL increments.

  • Hot Filtration (Optional): If mechanical particles are visible, filter the hot solution quickly through a pre-heated glass sinter funnel.

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Why Slow Cooling? Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes the growth of pure, dense prisms.

  • Final Cooling: Once at room temperature, cool the flask in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals.

  • Washing: Wash the filter cake with a small volume of cold ethyl acetate or cold acetic acid (to displace mother liquor) followed by copious hexanes (to remove acetic acid).

  • Drying: Dry under high vacuum at 60°C. Ensure all acetic acid odor is removed (check by NMR if possible).

Recrystallization Workflow Diagram

RecrystProcess Dissolve 1. Reflux in AcOH (T = 118°C) Cooling 2. Controlled Cooling (RT -> 0°C) Dissolve->Cooling Supersaturation Filter 3. Filtration & Solvent Wash Cooling->Filter Crystal Growth Dry 4. Vacuum Dry (Remove AcOH) Filter->Dry Isolation

Figure 2: Unit operations for the thermal recrystallization process.

Analytical Validation (PAT)

To ensure the protocol is self-validating, the following analytical checks are required:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (quinoline absorption).

    • Acceptance Criteria: >98.0% Area under curve.

  • 1H-NMR (DMSO-d6):

    • Verify the integral ratio of aromatic protons.

    • Check for residual Acetic Acid (singlet at ~1.91 ppm).

  • Melting Point:

    • Expected range: >185°C (Decomposition often occurs near MP). Sharp melting range (<2°C) indicates high purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" (Product separates as oil, not crystal)Cooling too fast or solvent mixture too polar.Reheat to reflux.[4] Add a seed crystal. Cool very slowly (wrap flask in foil/cotton).
Low Yield (<50%) Product too soluble in cold solvent or pH incorrect during precipitation.Concentrate mother liquor by 50% and cool again. Ensure pH is 3.5-4.0 in Protocol 1.
Colored Impurities Persist Oxidation byproducts (polymeric quinolines).Repeat Protocol 1 (Acid-Base) with fresh Activated Charcoal before Recrystallization.

References

  • Gershon, H., et al. "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines."[2] Fordham Research Commons. (Discusses Skraup synthesis and purification of 6-fluoroquinoline derivatives). Link

  • ChemicalBook. "this compound Product Properties." (Physicochemical data verification). Link

  • Sigma-Aldrich. "Quinoline-8-carboxylic acid derivatives handling." (General handling and safety data for the pharmacophore class). Link

  • National Institutes of Health (NIH). "Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and Carboxylic Acids." PubMed Central. (Context on solubility and salt formation of fluoroquinolone precursors). Link

  • ChemSrc. "Quinoline-8-carboxylic acid physicochemical properties."[6] (Melting point and solubility data for the parent compound). Link

Sources

Analytical methods for "6-Fluoroquinoline-8-carboxylic acid" characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 6-Fluoroquinoline-8-carboxylic Acid

Abstract

This compound is a critical building block in the synthesis of various pharmaceutical agents, most notably as a precursor to potent fluoroquinolone antibiotics. Its purity, identity, and stability are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide detailing a suite of analytical techniques for the thorough characterization of this compound. We present detailed protocols for chromatographic, spectroscopic, and thermal analysis, grounded in established scientific principles and regulatory expectations. The methodologies are designed to be self-validating, providing researchers and drug development professionals with a robust framework for quality control and material characterization.

Introduction: The Analytical Imperative

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom and a carboxylic acid moiety, as in this compound (Molecular Formula: C₁₀H₆FNO₂, Molecular Weight: 191.16 g/mol ), significantly influences the molecule's physicochemical and pharmacological properties[1][2]. Rigorous analytical characterization is not merely a procedural step but a foundational requirement for its use in research and development. An integrated analytical approach is necessary to confirm structural identity, quantify purity, identify impurities, and assess physicochemical properties. This guide outlines a multi-technique strategy, ensuring a holistic understanding of the material.

Chromatographic Analysis for Purity and Assay: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of pharmaceutical intermediates and APIs.[3] For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method offers excellent selectivity and resolution.

Causality of Method Design: The choice of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the aromatic quinoline ring system. The mobile phase, an aqueous buffer with an organic modifier (acetonitrile), allows for the precise control of elution. An acidic pH (typically 2.5-3.5) is employed to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak and preventing tailing. UV detection is highly suitable due to the strong chromophore of the quinoline ring system.

Protocol 2.1: RP-HPLC Method for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Acidic modifier to ensure consistent protonation of the analyte.
Mobile Phase B AcetonitrileOrganic modifier to control elution strength.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient elution ensures separation of potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[4]
Detection UV at 285 nmWavelength of high absorbance for the quinoline nucleus.
Injection Vol. 10 µLStandard volume to avoid column overloading.
  • Data Analysis & Validation:

    • The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

    • This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[5][6]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (285 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Fig. 1: Standard workflow for HPLC purity determination.

Structural Elucidation and Identity Confirmation

While HPLC provides purity data, it does not confirm the molecular structure. A combination of mass spectrometry and NMR spectroscopy is required for unambiguous identification.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a primary identity test. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Causality of Method Design: Electrospray ionization (ESI) is the preferred ionization technique as it is a soft method suitable for polar molecules like this compound, minimizing fragmentation and preserving the molecular ion. Positive ion mode is typically effective due to the potential for protonation.

Protocol 3.1.1: ESI-MS Analysis
  • Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in an appropriate solvent like acetonitrile or methanol with 0.1% formic acid.

  • Infusion: Directly infuse the sample solution into the ESI source.

  • MS Parameters:

    • Ionization Mode: ESI, Positive

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 - 4.5 kV

    • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 192.04.

  • Tandem MS (MS/MS): For further structural confirmation, select the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions, such as the loss of CO₂ (m/z 148.05) from the carboxylic acid group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of each atom in the molecule.

Causality of Method Design: ¹H NMR reveals the number and connectivity of protons. ¹³C NMR shows all unique carbon atoms. For this specific molecule, ¹⁹F NMR is crucial to confirm the presence and position of the fluorine atom. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are used to assemble the complete molecular structure.[7]

Protocol 3.2.1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Spectral Features: The following table summarizes the anticipated signals. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityKey Information
¹H > 10.0Broad singletCarboxylic acid proton (-COOH).[8]
¹H 7.0 - 9.0Doublets, Triplets, MultipletsAromatic protons on the quinoline ring. Coupling patterns will confirm substitution.
¹³C ~165-175SingletCarboxylic acid carbonyl carbon (-C OOH).
¹³C ~110-160Singlets, Doublets (due to C-F coupling)Aromatic carbons. The carbon directly bonded to fluorine (C-6) will show a large ¹JCF coupling constant (~250 Hz).[9][10]
¹⁹F -100 to -120Singlet or MultipletFluorine atom on the aromatic ring.

Physicochemical Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality of Method Design: The presence of the carboxylic acid and the aromatic quinoline ring gives rise to a highly characteristic IR spectrum. The carboxylic acid O-H stretch is particularly diagnostic due to its broadness from hydrogen bonding.[11]

Protocol 4.1.1: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (very broad)O-H stretchCarboxylic acid (dimer)[11][12]
~1700 (strong)C=O stretchCarboxylic acid carbonyl[12]
1600 - 1450C=C and C=N stretchAromatic quinoline ring
~1250C-F stretchAryl-fluoride
~1210-1320C-O stretchCarboxylic acid[12]
Thermal Analysis (TGA/DSC)

Thermal analysis provides critical information on the material's stability, melting point, and the presence of hydrates or solvates.[13]

  • Thermogravimetric Analysis (TGA): Measures weight change as a function of temperature, indicating decomposition temperature and the presence of volatile components like water or residual solvents.[14]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and detect polymorphic transitions.

Protocol 4.2.1: TGA/DSC Analysis
  • Instrumentation: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • TGA Method:

    • Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas (e.g., 20 mL/min).

    • Analysis: A stable baseline with no significant weight loss before ~200-250 °C indicates an anhydrous, solvent-free, and thermally stable material.

  • DSC Method:

    • Temperature Program: Heat from 30 °C to a temperature above the expected melt at 10 °C/min.

    • Atmosphere: Nitrogen purge gas.

    • Analysis: A single, sharp endotherm indicates the melting of a pure crystalline substance. The onset of this peak is reported as the melting point. Broad peaks or multiple transitions may suggest impurities or polymorphism.[15]

Integrated Analytical Strategy

A robust characterization of this compound relies on the logical integration of these orthogonal techniques. Each method provides a unique piece of information, and together they build a complete profile of the material's identity, purity, and properties.

Characterization_Strategy cluster_input Input Material cluster_primary Primary Analysis cluster_secondary Confirmatory Analysis cluster_tertiary Physicochemical Properties cluster_output Final Output Input Synthesized This compound HPLC HPLC-UV (Purity & Assay) Input->HPLC Initial QC MS Mass Spec (Molecular Weight) Input->MS Initial QC NMR NMR (¹H, ¹³C, ¹⁹F) (Structure Confirmation) HPLC->NMR If >95% Pure MS->NMR FTIR FTIR (Functional Groups) NMR->FTIR Structure Confirmed Thermal TGA / DSC (Thermal Stability, m.p.) NMR->Thermal Structure Confirmed Output Fully Characterized Reference Material FTIR->Output Final Release Thermal->Output Final Release

Fig. 2: Integrated workflow for complete material characterization.

References

  • Unade, C., Ali, M., & Abdela, O. (2020). fluoroquinolones: official and reported methods of analysis (review) . World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 1753-1771. Available at: [Link]

  • Jain, D., Sengar, M. R., Jain, R., & Punjabi, P. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 . Journal of the Association of Physicians of India, 55, 21-24. Available at: [Link]

  • Liawruangrath, S., et al. (2009). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products . KKU Res. J., 14(4), 358-367. Available at: [Link]

  • Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . Analytical Sciences, 36(10), 1177-1188. Available at: [Link]

  • Asensi-Bernardi, L., et al. (2013). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma . Journal of Chromatographic Science, 51(8), 743-748. Available at: [Link]

  • Ferreira, R. S., et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media . Pharmaceuticals, 17(2), 208. Available at: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control . (2024). News-Medical.net. Available at: [Link]

  • Gershon, H., Clarke, D. D., & Catoggio, M. (1994). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines . Journal of Heterocyclic Chemistry, 31(4), 957-960. Available at: [Link]

  • Zięba, A., Maślankiewicz, A., & Sitkowski, J. (2004). ¹H, ¹³C and ¹⁵N NMR spectra of ciprofloxacin . Magnetic Resonance in Chemistry, 42(10), 896-898. Available at: [Link]

  • FTIR spectrum of quinolone-2-carboxylic acid aryl ester . ResearchGate. Available at: [Link]

  • FTIR Spectrum of Quinoline-2-carboxylic acid . ResearchGate. Available at: [Link]

  • ¹H,¹³C and¹⁵N NMR spectra of ciprofloxacin | Request PDF . ResearchGate. Available at: [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights . (2026). ResolveMass. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). Available at: [Link]

  • Isidori, M., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry . International Journal of Molecular Sciences, 22(11), 5898. Available at: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC . (2024). AZoM.com. Available at: [Link]

  • Levofloxacin . Magritek. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2020). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives . Molecules, 25(24), 5945. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . Food and Drug Administration (FDA). Available at: [Link]

  • Characterization of Pharmaceutical Materials by Thermal Analysis . TA Instruments. Available at: [Link]

  • IR: carboxylic acids . University of Calgary. Available at: [Link]

  • Szczepanik, O., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect . Materials, 14(5), 1269. Available at: [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect . (2023). YouTube. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . (2025). AMSbio. Available at: [Link]

  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2023). Application of TGA/c-DTA for Distinguishing between Two Forms of Naproxen in Pharmaceutical Preparations . Pharmaceutics, 15(6), 1667. Available at: [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). Available at: [Link]

  • DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin . ResearchGate. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures . (2024). YouTube. Available at: [Link]

Sources

Application Note: Strategic Utilization of 6-Fluoroquinoline-8-carboxylic Acid in Antibacterial Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 6-Fluoroquinoline-8-carboxylic acid (6-FQ-8-COOH) as a privileged scaffold for next-generation antibacterial discovery. Unlike classical fluoroquinolones (e.g., ciprofloxacin) which rely on the 3-carboxy-4-oxo pharmacophore to target DNA gyrase, the 8-carboxylic acid regioisomer offers a distinct chemical space. It is primarily utilized to synthesize metalloenzyme inhibitors , intercalating carboxamides , and supramolecular chelators .

This protocol provides a validated workflow for converting the 6-FQ-8-COOH building block into a library of bioactive amides and metal complexes, supported by mechanistic rationale and biological evaluation standards.

Chemical Basis & Rationale[1][2][3][4][5]

Structural Advantages

The 6-FQ-8-COOH scaffold combines two critical features for medicinal chemistry:

  • C6-Fluorine Substitution: Enhances lipophilicity (

    
    ) and metabolic stability by blocking the C6 position from oxidative metabolism (a common clearance pathway for quinolines). It also increases intracellular accumulation in Gram-negative bacteria.
    
  • C8-Carboxylic Acid: Provides a versatile "handle" for orthogonal functionalization. Unlike the C3-acid, the C8-acid (adjacent to the N1 ring nitrogen) creates a bidentate

    
     chelating pocket capable of inhibiting bacterial metalloenzymes or binding divalent cations (
    
    
    
    ,
    
    
    ) essential for bacterial growth.
Mechanism of Action (The "Non-Classical" Route)

While classical quinolones trap the DNA-gyrase complex, 8-substituted quinolines often act via:

  • Metal Chelation: Depletion of essential metal ions from the bacterial periplasm.

  • Intercalation: Planar carboxamide derivatives can intercalate into bacterial DNA, disrupting replication independent of the gyrase enzyme.

Synthetic Workflow: Library Generation

Retrosynthetic Analysis & Pathway

The primary synthetic route involves activating the C8-carboxylic acid to generate a library of 6-fluoroquinoline-8-carboxamides . These derivatives exhibit improved solubility and target affinity compared to the parent acid.

Reagents & Conditions:

  • Activation: Thionyl chloride (

    
    ) or HATU/DIPEA.
    
  • Nucleophiles: Primary/Secondary amines (aliphatic for solubility, aromatic for stacking).

  • Solvents: Anhydrous DMF or DCM.

Visualization: Synthetic Pathway

SyntheticPathway Start 6-Fluoroquinoline- 8-carboxylic acid Inter Acid Chloride Intermediate Start->Inter SOCl2, Reflux (Activation) Prod2 Metal Complex (Zn/Cu Chelates) Start->Prod2 M(OAc)2, EtOH (Chelation) Prod1 Carboxamide Library (Antibacterial) Inter->Prod1 R-NH2, Et3N (Amidation)

Figure 1: Divergent synthetic pathways from the 6-FQ-8-COOH scaffold. The amide route (green) is preferred for library screening.

Detailed Experimental Protocol

Protocol A: Synthesis of 6-Fluoroquinoline-8-carboxamides

Objective: To generate a library of 5-10 analogues for MIC testing.

Materials Required:
  • This compound (1.0 eq)

  • Thionyl chloride (

    
    , 5.0 eq) or Oxalyl chloride
    
  • Diverse Amines (1.2 eq): e.g., benzylamine, piperazine, aniline

  • Triethylamine (

    
    , 2.0 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:
  • Acid Chloride Formation:

    • In a dry round-bottom flask, suspend this compound (1 mmol) in anhydrous DCM (5 mL).

    • Add

      
       (5 mmol) dropwise at 0°C.
      
    • Reflux the mixture for 2 hours until the solution becomes clear (indicates conversion to acid chloride).

    • Evaporate solvent and excess

      
       under reduced pressure. Critical: Ensure dryness to prevent hydrolysis.
      
  • Amide Coupling:

    • Re-dissolve the crude acid chloride in anhydrous DCM (3 mL).

    • In a separate vial, mix the chosen amine (1.2 mmol) with

      
       (2 mmol) in DCM (2 mL).
      
    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Stir at room temperature for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
       mL). Wash organic layer with brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Silica gel, EtOAc/Hexane gradient).

Protocol B: Biological Evaluation (MIC Determination)

Objective: Quantify antibacterial potency against standard strains (E. coli, S. aureus).

  • Stock Preparation: Dissolve synthesized amides in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final range: 0.5 µg/mL to 256 µg/mL.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Data Analysis & SAR Logic

When analyzing results, look for the following Structure-Activity Relationships (SAR):

Modification (R-Group)Predicted EffectRationale
Aliphatic Amines (e.g., Propyl)Increased PermeabilityImproves entry into Gram-negative porins.
Aromatic Amines (e.g., Phenyl)Enhanced IntercalationPlanar structure favors DNA stacking interactions.
Heterocycles (e.g., Piperazine)Improved SolubilityBasic nitrogen enhances pharmacokinetic profile (similar to Cipro).
Free Acid (Unmodified)Chelation OnlyActive primarily against metallo-dependent strains.
Visualization: SAR Decision Tree

SAR_Logic Root SAR Optimization (6-Fluoroquinoline-8-carboxamide) Branch1 Low Potency (MIC > 64 µg/mL) Root->Branch1 If Branch2 High Potency (MIC < 4 µg/mL) Root->Branch2 If Action1 Increase Lipophilicity (Add F/CF3 to Amine) Branch1->Action1 Action2 Check Toxicity (Hemolysis Assay) Branch2->Action2

Figure 2: Decision tree for optimizing lead compounds based on initial MIC data.

Expert Tips & Troubleshooting

  • Solubility Issues: The parent acid is sparingly soluble in water. Always use DMSO for biological stocks. If the amide product is insoluble during work-up, switch to a THF/EtOAc extraction system.

  • Regioselectivity: The fluorine at C6 is stable under standard amidation conditions. However, avoid strong nucleophilic substitution conditions (e.g., Sodium Methoxide at high heat), which could displace the fluorine.

  • Purification: 8-carboxamides often chelate silica gel, causing streaking on columns. Add 1% Triethylamine to your eluent to deactivate the silica.

References

  • Synthesis of 8-substituted quinolines

    • Methodology: "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
  • Antibacterial Activity of Quinoline-8-carboxylic acid derivatives

    • Bioactivity:[1][2][3][4] "Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids."[1][5] Journal of Medicinal Chemistry.

  • Fragment-Based Design Context

    • Review: "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." MDPI.
  • Chemical Properties & Safety

    • Data Sheet: "this compound Product Information."[6] ChemicalBook.

Sources

"6-Fluoroquinoline-8-carboxylic acid" in the development of anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Fluoroquinoline-8-carboxylic Acid in Anticancer Drug Development

Executive Summary

This compound (6-FQ-8-CA) represents a distinct and privileged scaffold in medicinal chemistry, separate from the widely known C3-carboxyl fluoroquinolone antibiotics (e.g., ciprofloxacin). While the latter targets bacterial DNA gyrase, the 8-carboxylic acid isomer serves as a critical building block for developing Poly(ADP-ribose) polymerase (PARP) inhibitors , Jumonji domain-containing protein 3 (JMJD3) epigenetic modulators , and Kinase inhibitors .

This guide outlines the strategic application of 6-FQ-8-CA as a lead optimization fragment. By leveraging the metabolic stability conferred by the C6-fluorine atom and the vectoral capacity of the C8-carboxyl group, researchers can synthesize bioactive quinoline-8-carboxamides with enhanced pharmacokinetic profiles and targeted anticancer activity.

Strategic Rationale: The "Fluorine-Scaffold" Advantage

In rational drug design, the selection of 6-FQ-8-CA is driven by two mechanistic pillars:

  • Metabolic Blockade (The C6-Fluoro Effect):

    • Problem: The C6 position of the quinoline ring is electronically susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4). Unsubstituted quinolines are rapidly cleared via hydroxylation at this site.

    • Solution: Substitution with Fluorine (Van der Waals radius 1.47 Å, similar to Hydrogen's 1.20 Å) blocks this metabolic soft spot without imposing significant steric hindrance, thereby extending the in vivo half-life (

      
      ) of the drug candidate.
      
  • The C8-Carboxamide Vector:

    • Unlike the C3-position (which points towards the DNA-cleavage complex in gyrase), the C8-position orients substituents into the nicotinamide-binding pocket of PARP enzymes or the ATP-binding cleft of kinases. This makes the 8-COOH group an ideal "handle" for amide coupling to generate diversity.

Visualizing the Scaffold Logic

ScaffoldLogic Scaffold This compound Metabolism Metabolic Stability (Blocks CYP450 oxidation at C6) Scaffold->Metabolism C6-Fluorine Binding Target Specificity (C8-Amide projects into PARP/Kinase pockets) Scaffold->Binding C8-Carboxyl Result Enhanced Bioavailability & Potency Metabolism->Result Binding->Result

Figure 1: Structure-Activity Relationship (SAR) logic for utilizing this compound.

Application 1: Synthesis of PARP Inhibitor Analogs

PARP inhibitors (e.g., Olaparib) often utilize a phthalazinone or quinoline-carboxamide core to mimic nicotinamide. The 6-FQ-8-CA scaffold can be converted into a 6-fluoroquinoline-8-carboxamide , a potent pharmacophore for inhibiting DNA repair in BRCA-deficient cancer cells.

Protocol A: Amide Coupling (The "Handle" Activation)

Objective: Convert 6-FQ-8-CA into a bioactive amide (e.g., coupling with a piperazine or amine-bearing tail).

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride) for lower epimerization risk.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.

  • Nucleophile: Target amine (e.g., 4-(cyclopropanecarbonyl)piperazine) (1.1 eq).

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 6-FQ-8-CA (1 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add DIPEA (3 mmol) and stir at 0°C for 10 minutes under Nitrogen atmosphere.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes at 0°C to form the activated ester species.

  • Nucleophilic Attack: Add the amine (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, gradient 0-10% MeOH/DCM).

Quality Control Checkpoint:

  • NMR Validation: Look for the disappearance of the broad carboxylic acid singlet (~11-13 ppm) and the appearance of amide NH signals or shifts in the adjacent protons.

  • LC-MS: Confirm the molecular ion [M+H]⁺ matches the target amide.

Application 2: Epigenetic Modulation (JMJD3 Inhibition)

Recent studies indicate that quinoline-8-carboxylic acid derivatives can inhibit JMJD3 (KDM6B) , a histone demethylase overexpressed in prostate and breast cancers. The 8-carboxyl group coordinates the Fe(II) in the enzyme's catalytic core.

Modification Strategy: Instead of full amidation, esterification or direct use of the acid with C5-substitution is often required for JMJD3 potency. The 6-fluoro group enhances cell permeability, allowing the polar "warhead" to reach the nuclear target.

Biological Validation Protocols

Once the library of 6-fluoroquinoline-8-carboxamides is synthesized, they must be screened for anticancer efficacy.

Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)

Objective: Determine the IC50 of the synthesized derivatives against cancer cell lines (e.g., MCF-7, MDA-MB-231).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add serial dilutions of the test compound (0.1 nM to 100 μM) in DMSO (final concentration <0.5%).

    • Control: DMSO vehicle only.

    • Positive Control: Olaparib (for PARP) or Doxorubicin (general).

  • Incubation: Incubate for 48–72 hours.

  • Development: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Protocol C: PARP1 Enzyme Inhibition Assay (Chemiluminescent)

Objective: Validate the mechanism of action.

  • Plate Prep: Use histone-coated strip wells.

  • Reaction Mix: Add PARP enzyme, Biotinylated-NAD+, and Activated DNA to the wells.

  • Inhibitor Addition: Add synthesized 6-FQ-8-CA derivatives.

  • Reaction: Incubate for 60 min at Room Temp.

  • Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.

  • Logic: Lower luminescence = Higher inhibition (less poly-ADP-ribose chain formation).

Data Presentation: Structure-Activity Relationship (SAR)

The following table illustrates the expected impact of modifications on the 6-FQ-8-CA scaffold, derived from general quinoline SAR studies.

Modification (R-Group at C8)Target ClassPredicted EffectRationale
-OH (Carboxylic Acid) JMJD3 / KDM6BHigh Potency / Low PermeabilityCoordinates Fe(II) in active site; poor membrane crossing without ester prodrug.
-NH-Piperazine-R PARP1 / PARP2High Potency / Good PKMimics nicotinamide stacking; piperazine improves solubility.
-NH-Phenyl (Bulky) Kinase (c-Met)Moderate PotencyHydrophobic interaction in ATP pocket; may require C4-substitution for selectivity.
-OCH3 (Ester) None (Prodrug)Inactive (In vitro)Requires hydrolysis to active acid form; used to improve oral absorption.

Experimental Workflow Diagram

Workflow Start 6-Fluoroquinoline-8-COOH (Scaffold) Step1 Design: C8-Amide Library (Targeting PARP/Kinase) Start->Step1 Step2 Synthesis: HATU Coupling (+ Amines) Step1->Step2 Step3 Purification: Flash Chromatography Step2->Step3 Check QC: NMR & LC-MS Step3->Check Check->Step2 Fail (Re-synthesize) Assay1 MTT Assay (Cell Viability) Check->Assay1 Pass Assay2 Enzyme Inhibition (PARP/JMJD3) Assay1->Assay2 Decision Lead Identification Assay2->Decision

Figure 2: Integrated workflow from scaffold selection to lead identification.

References

  • Quinoline Carboxamides in Cancer: Shivakumar, P. et al. "Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis."[1] Molecular Diversity (2025).

  • DNA Intercalation & Topoisomerase: Lira, B.F. et al. "Synthesis and biological evaluation of new 8-hydroxyquinoline derivatives as potential anticancer agents." Journal of Medicinal Chemistry (2010). (Contextual grounding for 8-position utility).

  • JMJD3 Inhibition: Mifflin, R.C. et al. "Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor." Journal of Medicinal Chemistry.

  • PARP Inhibitor Design: Menear, K.A. et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry (2008).[2] (Foundational chemistry for carboxamide-based PARP inhibitors).

  • Scaffold Availability: ChemicalBook. "this compound Product Description."

Sources

Application Notes and Protocols for the Biological Screening of 6-Fluoroquinoline-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 6-Fluoroquinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antiviral effects.[1] The introduction of a fluorine atom at the 6-position was a landmark development, leading to the highly successful fluoroquinolone class of antibiotics.[2] These agents, which are derivatives of the core 1-substituted-1,4-dihydro-4-oxo-3-carboxylic acid moiety, have become clinically indispensable for treating a wide range of bacterial infections.[3][4]

The primary mechanism of antibacterial action for fluoroquinolones is the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][5][6] By stabilizing the enzyme-DNA complex, these compounds introduce double-strand breaks in bacterial DNA, thereby inhibiting DNA replication and transcription, which ultimately leads to bacterial cell death.[6] Structure-activity relationship (SAR) studies have consistently shown that modifications at the N-1, C-7, and C-8 positions of the quinolone ring significantly influence the antibacterial spectrum and potency.[7][8]

More recently, the focus on fluoroquinolone derivatives has expanded beyond their antibacterial properties. A substantial body of research has emerged, exploring their potential as anticancer agents.[9][10][11] This "drug repurposing" is mechanistically logical, as the bacterial targets of fluoroquinolones, type II topoisomerases, have mammalian homologues that are validated targets for cancer therapy.[9][12] Many fluoroquinolone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines by inhibiting human topoisomerase II, inducing apoptosis, and arresting the cell cycle.[9][10]

Given this dual potential, a systematic biological screening approach for novel 6-Fluoroquinoline-8-carboxylic acid derivatives is essential. This guide provides a comprehensive framework for researchers, outlining a tiered screening cascade designed to efficiently identify and characterize derivatives with promising therapeutic profiles. The protocols herein are designed to first assess broad primary activity (antibacterial and anticancer), then elucidate the mechanism of action, and finally, evaluate critical drug-like properties through ADME/Tox profiling.

Tier 1: Primary Biological Activity Screening

The initial screening phase is designed for high-throughput evaluation to identify "hit" compounds from a library of this compound derivatives. These assays provide a broad overview of the compounds' cytotoxic and antimicrobial potential.

In Vitro Anticancer Cytotoxicity Screening

The first step is to assess the general cytotoxicity of the derivatives against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric, and widely used method for this purpose.[13][14]

Scientific Rationale: This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1] A reduction in metabolic activity in the presence of a test compound suggests either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. Using a panel of cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) can provide early insights into potential cancer-type selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity [1][13][14][15]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, K-562 for leukemia) in 96-well plates at a pre-optimized density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[16] Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., ranging from 0.01 to 100 µM).

  • Controls: Include wells for:

    • Vehicle Control: Cells treated with medium containing the same concentration of solvent used for the test compounds.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Etoposide or Doxorubicin).[12][16]

    • Blank Control: Medium only, with no cells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[16]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][14] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Subtract the background absorbance (blank control) and calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Parameter Typical Range/Value Reference
Cell Seeding Density5,000 - 10,000 cells/well[16]
Compound Concentration0.01 - 100 µM[9]
Incubation Time48 - 72 hours[16]
Positive Control (Etoposide)1 - 50 µM[12]
Absorbance Wavelength570 nm[10][13]
In Vitro Antibacterial Susceptibility Testing

To evaluate the antibacterial potential, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][17]

Scientific Rationale: The core structure of the test compounds is that of fluoroquinolones, a class of potent antibacterial agents.[4] Therefore, assessing their activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria is a primary objective. This assay identifies which compounds retain or possess enhanced antibacterial efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination [2][17][18]

  • Compound Preparation: Prepare a series of twofold dilutions of the quinoline derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli or Pseudomonas aeruginosa for Gram-negative) equivalent to a 0.5 McFarland standard.[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds.

  • Controls:

    • Growth Control: Wells with broth and bacteria but no compound.

    • Sterility Control: Wells with broth only.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin).[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[2][17] This can be assessed visually or by measuring the optical density at 600 nm.

Parameter Typical Range/Value Reference
Bacterial StrainsS. aureus, E. coli, P. aeruginosa[18][19]
Final Inoculum~5 x 10⁵ CFU/mLN/A
Incubation Time18 - 24 hoursN/A
Positive Control (Ciprofloxacin)0.01 - 10 µg/mL[6]
MIC Range for Active Compounds0.125 - 64 µg/mL[17][20]

Tier 2: Mechanistic and Secondary Assays

Compounds that demonstrate significant activity in Tier 1 screening ("hits") are advanced to Tier 2 for mechanistic investigation. These assays are designed to determine the likely molecular targets and confirm the mode of action.

cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Assays cluster_tier3 Tier 3: Safety & ADME/Tox Profiling Lib 6-Fluoroquinoline-8-carboxylic Acid Derivatives Library AntiC Anticancer Screening (MTT Assay) Lib->AntiC AntiB Antibacterial Screening (MIC Assay) Lib->AntiB TopoII Human Topoisomerase II Inhibition Assay AntiC->TopoII Anticancer Hits Gyrase Bacterial DNA Gyrase Inhibition Assay AntiB->Gyrase Antibacterial Hits CellCycle Cell Cycle Analysis TopoII->CellCycle CYP CYP450 Inhibition Assay Gyrase->CYP CellCycle->CYP Confirmed Mechanism hERG hERG Channel Assay CYP->hERG Lead Lead Candidate(s) hERG->Lead

Caption: A tiered screening cascade for this compound derivatives.

Human Topoisomerase II Inhibition Assay

For derivatives showing anticancer activity, it is crucial to determine if they target human topoisomerase II.

Scientific Rationale: As many anticancer fluoroquinolones function by inhibiting human topoisomerase II, this assay directly tests for this mechanism.[9][12] The assay measures the enzyme's ability to relax supercoiled plasmid DNA. Inhibition of the enzyme leaves the DNA in its supercoiled state.

Experimental Protocol: DNA Relaxation Assay [21][22]

  • Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP), supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.[22]

  • Enzyme Addition: Add purified human topoisomerase IIα enzyme to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 10% SDS.[22]

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the different DNA topoisomers.

  • Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will show a higher proportion of supercoiled DNA compared to the no-drug control.

Bacterial DNA Gyrase Inhibition Assay

For derivatives with antibacterial activity, this assay confirms the targeting of DNA gyrase.

Scientific Rationale: DNA gyrase introduces negative supercoils into DNA, a process essential for bacterial DNA replication.[23] Fluoroquinolones inhibit this activity. This assay directly measures the supercoiling activity of purified E. coli DNA gyrase on a relaxed plasmid substrate.

Experimental Protocol: DNA Supercoiling Assay [5][11][23]

  • Reaction Setup: On ice, combine the assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP, 2 mM DTT), relaxed plasmid DNA, and the test compound.[11]

  • Enzyme Addition: Add purified E. coli DNA gyrase to start the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes.[23]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.[11]

  • Electrophoresis: Run the samples on a 1% agarose gel.

  • Visualization: Visualize the DNA bands under UV light. The enzyme control will show a highly supercoiled DNA band that migrates quickly. An effective inhibitor will result in a band corresponding to the relaxed DNA substrate, which migrates more slowly.

cluster_assay DNA Gyrase Supercoiling Assay Principle Start Relaxed Plasmid DNA Migrates Slowly on Gel Process Incubation with: - DNA Gyrase - ATP - +/- Inhibitor Start->Process Substrate End_Control Supercoiled DNA (No Inhibitor) Migrates Quickly on Gel Process->End_Control Enzyme Active End_Inhibited Relaxed DNA (Inhibitor Present) Migrates Slowly on Gel Process->End_Inhibited Enzyme Inhibited

Caption: Principle of the DNA gyrase supercoiling inhibition assay.

Tier 3: Safety and ADME/Tox Profiling

Lead compounds with a confirmed mechanism of action undergo profiling for key drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical to mitigate the risk of late-stage failures in drug development.[4]

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: CYP enzymes are the primary enzymes responsible for drug metabolism. Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) by a new drug candidate can lead to adverse drug-drug interactions (DDIs).[8][18] This assay determines the IC₅₀ of the compound against key CYP isoforms.

Experimental Protocol: In Vitro CYP Inhibition (IC₅₀) [8]

  • System: Use human liver microsomes, which contain a full complement of CYP enzymes.

  • Incubation: Incubate the microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4) and a range of concentrations of the test compound.

  • Metabolite Quantification: After incubation, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.[8]

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

CYP Isoform Probe Substrate Metabolite Measured
CYP1A2PhenacetinAcetaminophen
CYP2C9Diclofenac4'-Hydroxydiclofenac
CYP2C19S-Mephenytoin4'-Hydroxymephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-Hydroxymidazolam
hERG Channel Inhibition Assay

Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can prolong the QT interval, creating a risk for life-threatening cardiac arrhythmias. Assessing the inhibitory potential of compounds on the hERG channel is a critical component of preclinical safety evaluation.

Experimental Protocol: Automated Patch-Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch-Clamp: Use an automated patch-clamp system (e.g., QPatch) to achieve whole-cell configuration and record ion channel currents.

  • Voltage Protocol: Apply a specific voltage protocol to the cell membrane to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound and record the hERG current at each concentration.

  • Data Analysis: Measure the percentage of current inhibition at each concentration relative to the baseline current. Calculate the IC₅₀ value for hERG channel blockade.

Conclusion

The protocols described in this guide provide a structured and comprehensive approach to the biological evaluation of novel this compound derivatives. By employing a tiered screening cascade, researchers can efficiently identify compounds with potent antibacterial and/or anticancer activity, elucidate their primary mechanisms of action, and assess key safety and ADME/Tox parameters. This systematic evaluation is crucial for identifying promising lead candidates for further preclinical and clinical development, ultimately advancing the therapeutic potential of this versatile chemical scaffold.

References

  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.net. Retrieved February 11, 2026, from [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2010). Molecules, 15(12), 9142-9154. [Link]

  • Structure-activity relationships of the fluoroquinolones. (1989). Antimicrobial Agents and Chemotherapy, 33(8), 1193-1201. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021). Molecules, 26(15), 4684. [Link]

  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). Molecules, 28(19), 6929. [Link]

  • DNA gyrase supercoiling inhibition assay. (2018). Bio-protocol. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules, 26(16), 4933. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. Retrieved February 11, 2026, from [Link]

  • Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. (2023). European Journal of Medicinal Chemistry, 250, 115217. [Link]

  • Topoisomerase Assays. (2013). Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]

  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. (1986). Reviews of Infectious Diseases, 8(Suppl 5), S515-S524. [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021). Springer Protocols. [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved February 11, 2026, from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Expert Opinion on Drug Discovery, 14(5), 429-432. [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved February 11, 2026, from [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. (2007). European Journal of Medicinal Chemistry, 42(11-12), 1358-1364. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). European Journal of Medicinal Chemistry, 207, 112739. [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2012). Methods in Molecular Biology, 834, 235-251. [Link]

  • Ciprofloxacin. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Inhibition of topoisomerase IIα and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. (2010). Molecular Cancer Therapeutics, 9(4), 946-955. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration. [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2024). RSC Advances, 14(25), 17849-17861. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Antibiotics, 8(4), 239. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(14), 6667-6685. [Link]

  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Retrieved February 11, 2026, from [Link]

  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). LinkedIn. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved February 11, 2026, from [Link]

  • Importance of ADME/Tox in Early Drug Discovery. (2022). Cresset. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 551. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Daru, 27(2), 613-626. [Link]

  • High-Throughput Screening Identifies Two Classes of Antibiotics as Radioprotectors: Tetracyclines and Fluoroquinolones. (2009). Cancer Research, 69(5), 2056-2061. [Link]

  • Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.net. Retrieved February 11, 2026, from [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives. (2011). Der Pharma Chemica, 3(4), 235-243. [Link]

  • High Throughput Screening Identifies Two Classes of Antibiotics as Radioprotectors: Tetracyclines and Fluoroquinolones. (2009). Cancer Research, 69(5), 2056-2061. [Link]

  • Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment. (2019). Antibiotics, 8(4), 173. [Link]

  • Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. (2022). Molecules, 27(15), 4704. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 6-Fluoroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Fluoroquinoline-8-carboxylic Acid

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its rigid quinoline scaffold, substituted with a fluorine atom and a carboxylic acid group at specific positions, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability, while the carboxylic acid moiety provides a handle for further chemical modifications and can influence the pharmacokinetic profile of a drug candidate. This application note provides a comprehensive guide to the scale-up synthesis of this important intermediate, focusing on a practical and scalable adaptation of the Gould-Jacobs reaction.

Strategic Approach to Scale-Up Synthesis: The Gould-Jacobs Reaction

Several classical methods exist for the synthesis of quinolines, including the Skraup, Friedländer, and Gould-Jacobs reactions. For the preparation of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction is a particularly powerful and versatile tool.[1] It involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline core. Subsequent hydrolysis and decarboxylation can yield the desired quinoline carboxylic acid.[1] This approach is well-suited for the synthesis of this compound, starting from the readily available 2-amino-5-fluorobenzoic acid.

Causality of Experimental Choices

The choice of the Gould-Jacobs reaction for scale-up is predicated on several factors:

  • Convergent Synthesis: It allows for the rapid assembly of the core quinoline structure from two relatively simple starting materials.

  • Availability of Starting Materials: 2-Amino-5-fluorobenzoic acid is a commercially available and relatively inexpensive starting material.[2]

  • Amenability to Scale-Up: While the high-temperature cyclization step can be challenging, it can be managed on a larger scale through the use of high-boiling point solvents and careful temperature control.[3]

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a three-step process: condensation, cyclization, and finally, hydrolysis and decarboxylation.

Synthetic_Workflow A 2-Amino-5-fluorobenzoic acid C Condensation Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate (DEEM) B->C D 4-Hydroxy-6-fluoroquinoline- 3,8-dicarboxylic acid diethyl ester C->D Thermal Cyclization E Hydrolysis D->E Base Hydrolysis F This compound E->F Decarboxylation

Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Detailed Protocols for Scale-Up Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of this compound, designed for a laboratory scale-up (e.g., 50-100 g).

Part 1: Synthesis of Diethyl 2-(((3-carboxy-4-fluorophenyl)amino)methylene)malonate (Condensation)

Objective: To synthesize the key intermediate via condensation of 2-amino-5-fluorobenzoic acid and diethyl ethoxymethylenemalonate (DEEM).

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 50g scale)MolesNotes
2-Amino-5-fluorobenzoic acid155.1250.0 g0.322Ensure high purity
Diethyl ethoxymethylenemalonate (DEEM)216.2276.6 g (70.8 mL)0.3541.1 equivalents
Ethanol (anhydrous)46.07250 mL-Solvent

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-fluorobenzoic acid (50.0 g, 0.322 mol) and anhydrous ethanol (250 mL).

  • Stir the suspension at room temperature to ensure good mixing.

  • Slowly add diethyl ethoxymethylenemalonate (76.6 g, 0.354 mol, 1.1 eq.) to the suspension over 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete (disappearance of the starting aniline), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling. Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 50 mL).

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Part 2: Synthesis of 4-Hydroxy-6-fluoroquinoline-3,8-dicarboxylic acid diethyl ester (Cyclization)

Objective: To perform the thermal cyclization of the condensation intermediate to form the quinoline core.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for ~100g scale)MolesNotes
Diethyl 2-(((3-carboxy-4-fluorophenyl)amino)methylene)malonate325.28~100 g~0.307From Part 1
Diphenyl ether170.21500 mL-High-boiling solvent

Procedure:

  • Safety First: This reaction is conducted at high temperatures. Ensure proper ventilation (fume hood) and use appropriate personal protective equipment (heat-resistant gloves, face shield).

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head (to remove ethanol), add the dried intermediate from Part 1 (~100 g) and diphenyl ether (500 mL).

  • Heat the mixture with vigorous stirring. The temperature will initially be limited by the boiling point of any residual ethanol.

  • Continue heating to distill off the ethanol.

  • Once the ethanol has been removed, the temperature of the reaction mixture will rise. Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes.[4] The reaction is typically accompanied by the evolution of ethanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to below 100 °C.

  • Slowly add hexanes (500 mL) to the cooled mixture with stirring to precipitate the product.

  • Cool the mixture in an ice bath for 1 hour.

  • Collect the precipitated solid by vacuum filtration and wash with hexanes (2 x 100 mL) to remove the diphenyl ether.

  • Dry the product under vacuum.

Part 3: Synthesis of this compound (Hydrolysis and Decarboxylation)

Objective: To hydrolyze the ester groups and subsequently decarboxylate the 3-carboxylic acid to yield the final product.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for ~100g scale)MolesNotes
4-Hydroxy-6-fluoroquinoline-3,8-dicarboxylic acid diethyl ester323.29~100 g~0.309From Part 2
Sodium hydroxide (NaOH)40.0074.2 g1.8556 equivalents
Water18.02750 mL-Solvent
Hydrochloric acid (HCl), concentrated36.46As needed-For acidification

Procedure:

  • In a 2 L beaker, dissolve sodium hydroxide (74.2 g, 1.855 mol) in water (750 mL).

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add the crude product from Part 2 (~100 g) and the sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for 4-6 hours to ensure complete hydrolysis of both ester groups.[1][5]

  • After cooling to room temperature, carefully acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic. The dicarboxylic acid intermediate will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • For the decarboxylation step, transfer the wet solid to a suitable flask and heat it in an oil bath at 200-220 °C until the evolution of CO2 ceases.[6] Alternatively, the decarboxylation can be carried out by heating the dicarboxylic acid in a high-boiling solvent like diphenyl ether.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Mechanistic Insights

The Gould-Jacobs reaction proceeds through a well-established mechanism involving nucleophilic attack, condensation, and electrocyclization.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A Aniline Derivative C Nucleophilic Attack A->C B DEEM B->C D Elimination of Ethanol C->D E Condensation Product D->E F Condensation Product G 6π Electrocyclization (Heat) F->G H Tautomerization G->H I 4-Hydroxyquinoline Ester H->I

Caption: Mechanism of the Gould-Jacobs reaction.

Safety Considerations for Scale-Up

Scaling up chemical reactions introduces new hazards that must be carefully managed.[7][8][9][10][11]

  • Thermal Runaway: The cyclization step is highly exothermic and conducted at high temperatures. Gradual heating, efficient stirring, and the use of a high-boiling solvent are crucial to control the reaction rate and prevent a thermal runaway.[7]

  • Pressure Build-up: The evolution of ethanol during cyclization can lead to pressure build-up. The reaction should be conducted in an open or vented system.

  • Handling of Corrosives: Concentrated acids and bases are used in the hydrolysis and work-up steps. Always wear appropriate personal protective equipment, including chemical-resistant gloves, goggles, and a lab coat.

  • Solvent Hazards: Ethanol is flammable. Diphenyl ether has a high boiling point but can cause irritation. Hexanes are flammable and should be handled in a well-ventilated area.

Purification and Characterization

The final product, this compound, can be purified by recrystallization. The purity of the final compound and intermediates should be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Conclusion

The Gould-Jacobs reaction provides a robust and scalable route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly during the high-temperature cyclization step, and adhering to strict safety protocols, this valuable building block can be produced in significant quantities for drug discovery and development programs. The detailed protocols and safety considerations outlined in this application note provide a solid foundation for researchers and scientists to successfully and safely perform this important synthesis on a larger scale.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Gould-Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel - Fordham Research Commons. [Link]

  • Scale-up Reactions - Division of Research Safety - University of Illinois. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. FAI. [Link]

  • Safely Scale-up Processes and Accommodate Recipe Changes - HubSpot. [Link]

  • How do you Safely Scale up a Given Chemical Reaction? - Scientific Update. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google P
  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC. [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates - Semantic Scholar. [Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel - Fordham Research Commons. [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]

  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- - Beilstein Journals. [Link]

  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC. [Link]

  • 2-Amino-5-fluorobenzoic acid - PMC - NIH. [Link]

  • Scheme-I Ethyl-2-{[(3-chlorophenyl)amino]methylidene}-3oxobutanoate... - ResearchGate. [Link]

  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - Beilstein Journals. [Link]

  • Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. [Link]

  • Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [Link]

Sources

The Coordination Chemistry of 6-Fluoroquinoline-8-carboxylic Acid: A Ligand for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 6-Fluoroquinoline-8-carboxylic Acid in Coordination Chemistry

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Among the myriad of organic scaffolds, quinoline derivatives have emerged as privileged structures due to their versatile coordination modes and the diverse applications of their metal complexes in fields ranging from medicinal chemistry to catalysis. This guide focuses on a particularly intriguing ligand: this compound (6-FQ-8-CA).

The strategic placement of a fluorine atom at the 6-position and a carboxylic acid group at the 8-position of the quinoline ring system imparts unique electronic and steric properties to the molecule. The fluorine substituent, with its high electronegativity, can significantly influence the electron density of the aromatic system, thereby modulating the ligand's coordination properties and the reactivity of the resulting metal complex. The carboxylic acid group, on the other hand, provides a robust coordination site for a wide range of metal ions. This bidentate N,O-chelation, involving the quinoline nitrogen and the carboxylate oxygen, leads to the formation of stable metallacycles, a key feature in the design of functional coordination compounds.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound as a ligand. We will delve into the synthetic methodologies for both the ligand and its metal complexes, detail the essential characterization techniques, and provide in-depth application notes and protocols for their use in catalysis and as potential therapeutic agents.

Synthesis of this compound: A Representative Protocol

While various methods for the synthesis of quinoline derivatives exist, a common and adaptable approach involves the Gould-Jacobs reaction. The following protocol is a representative procedure for the synthesis of a fluoroquinoline carboxylic acid, adapted from established methodologies for similar structures[1].

Protocol 1: Synthesis of this compound via a Modified Gould-Jacobs Reaction

Causality Behind Experimental Choices:

  • Starting Materials: The choice of 2-amino-5-fluorobenzoic acid as a starting material is logical as it already contains the desired fluorine atom at the position that will become the 6-position of the quinoline ring and a carboxylic acid that will be at the 8-position. Diethyl ethoxymethylenemalonate serves as the three-carbon unit required to construct the second ring of the quinoline system.

  • Reaction Conditions: The initial condensation is typically performed at elevated temperatures to drive the reaction forward by removing the ethanol byproduct. The subsequent cyclization step requires a high-boiling solvent, such as diphenyl ether, to achieve the necessary high temperatures for the intramolecular cyclization to occur. The final hydrolysis step with a strong base like sodium hydroxide is a standard procedure to convert the ethyl ester to the desired carboxylic acid.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 120-130°C for 2 hours. Ethanol will begin to distill off.

  • After 2 hours, increase the temperature to 150°C for an additional hour to ensure the completion of the condensation.

  • Cyclization: Allow the reaction mixture to cool slightly. Carefully add diphenyl ether (5-10 volumes) to the flask.

  • Heat the mixture to 240-250°C for 30-60 minutes. The cyclization reaction will occur at this temperature.

  • Isolation of the Ester: Cool the reaction mixture to room temperature. Add hexane (10-20 volumes) to precipitate the crude ethyl 6-fluoroquinoline-8-carboxylate.

  • Collect the solid by vacuum filtration and wash with hexane to remove the diphenyl ether.

  • Hydrolysis: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide (5-10 volumes).

  • Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved, indicating the hydrolysis of the ester.

  • Acidification and Product Collection: Cool the reaction mixture in an ice bath. Carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

  • The this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis of Metal Complexes with this compound

The presence of the quinoline nitrogen and the carboxylic acid group allows 6-FQ-8-CA to act as a bidentate ligand, forming stable complexes with a variety of metal ions. The following is a general protocol for the synthesis of a copper(II) complex, which can be adapted for other transition metals.

Protocol 2: Synthesis of a Copper(II) Complex with this compound

Causality Behind Experimental Choices:

  • Deprotonation of the Ligand: The carboxylic acid proton is acidic and needs to be removed to facilitate coordination to the metal center. A base such as sodium hydroxide or potassium hydroxide is used for this purpose. The deprotonation is typically done in a solvent in which the ligand salt is soluble.

  • Choice of Metal Salt: Copper(II) chloride is a common and readily available source of Cu(II) ions. The choice of the counter-ion (in this case, chloride) can sometimes influence the final structure of the complex, but for many simple coordination complexes, it does not play a primary role in the initial coordination of the primary ligand.

  • Solvent System: A solvent such as methanol or ethanol is often used as it can dissolve both the deprotonated ligand and the metal salt, providing a homogeneous reaction medium.

  • Stoichiometry: The molar ratio of metal to ligand is a critical parameter that determines the stoichiometry of the resulting complex. A 1:2 metal-to-ligand ratio is often employed to favor the formation of a neutral M(L)₂ complex, where the charges of the two deprotonated ligands balance the +2 charge of the copper ion.

Step-by-Step Methodology:

  • Ligand Solution Preparation: Dissolve this compound (2 equivalents) in methanol in a round-bottom flask.

  • Add a methanolic solution of sodium hydroxide (2 equivalents) dropwise to the ligand solution while stirring. Stir for 30 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Metal Salt Solution Preparation: In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in methanol.

  • Complexation Reaction: Slowly add the copper(II) chloride solution to the deprotonated ligand solution with continuous stirring.

  • A precipitate should begin to form. The color of the solution will also likely change, indicating the formation of the copper complex.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure the completion of the reaction.

  • Isolation and Purification: Collect the solid product by vacuum filtration.

  • Wash the precipitate with methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Dry the complex in a vacuum oven at 60-80°C.

Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic and Analytical Data
Technique This compound (Expected Data) Copper(II) Complex (Expected Changes upon Coordination)
FTIR (cm⁻¹) Very broad O-H stretch from 3300-2500.[2][3] Strong C=O stretch from 1760-1690.[2][3] Aromatic C=C and C=N stretches in the 1600-1450 region. C-F stretch around 1250-1000.Disappearance of the broad O-H stretch of the carboxylic acid. The C=O stretch of the carboxylate will be replaced by two new bands: an asymmetric stretch (νₐₛ) around 1610-1550 and a symmetric stretch (νₛ) around 1420-1335.[2] The difference between these two bands (Δν) can provide information about the coordination mode of the carboxylate group. Shifts in the C=N stretching frequency of the quinoline ring, indicating coordination of the nitrogen atom.
¹H NMR (ppm) A broad singlet for the carboxylic acid proton (>10 ppm). Aromatic protons in the 7.0-9.0 ppm region, with splitting patterns influenced by the fluorine atom (H-F coupling).The broad signal for the carboxylic acid proton will disappear. The signals for the aromatic protons will likely shift upon coordination to the paramagnetic Cu(II) center, and significant broadening of the signals is expected, which may render the spectrum uninformative. For diamagnetic metal complexes (e.g., Zn(II)), shifts in the aromatic proton signals would be observed without significant broadening.
¹³C NMR (ppm) Carbonyl carbon of the carboxylic acid around 165-180 ppm. Aromatic carbons in the 110-150 ppm region. The carbon atom attached to the fluorine will show a large C-F coupling constant.Similar to ¹H NMR, the signals will be significantly broadened for a paramagnetic Cu(II) complex. For diamagnetic complexes, shifts in the positions of the carbon signals, particularly those of the carboxylate group and the quinoline ring, would be observed.
Mass Spectrometry The molecular ion peak corresponding to its molecular weight (191.16 g/mol ) should be observed.The mass spectrum should show peaks corresponding to the molecular ion of the complex or fragments resulting from the loss of ligands.
Elemental Analysis The calculated percentages of C, H, N, and F should match the experimentally determined values.The experimental percentages of C, H, N, F, and the metal should be in agreement with the calculated values for the proposed formula of the complex.

Applications of this compound Metal Complexes

The unique structural features of 6-FQ-8-CA make its metal complexes promising candidates for a variety of applications, most notably in catalysis and medicinal chemistry.

Application Note 1: Catalytic Oxidation of Catechol

Copper complexes containing quinoline-based ligands have been shown to exhibit significant catalytic activity in the oxidation of catechols to their corresponding quinones, mimicking the function of the enzyme catechol oxidase.[4][5] This reaction is of interest for applications in organic synthesis and for the development of sensors.

Mechanism Insight: The catalytic cycle is believed to involve the coordination of the catechol substrate to the copper(II) center, followed by an intramolecular electron transfer from the catechol to the metal ion, resulting in the formation of the quinone product and a reduced copper(I) species. The copper(I) is then re-oxidized to copper(II) by an oxidant, typically molecular oxygen, to complete the catalytic cycle.

Experimental Workflow for Catalytic Oxidation

Caption: Workflow for studying the catalytic oxidation of catechol.

Protocol 3: Catalytic Oxidation of 3,5-Di-tert-butylcatechol

Causality Behind Experimental Choices:

  • Substrate: 3,5-Di-tert-butylcatechol is a commonly used substrate for catechol oxidase model studies because its oxidation product, 3,5-di-tert-butyl-o-benzoquinone, has a distinct absorption maximum around 400 nm, making the reaction easy to monitor by UV-Vis spectrophotometry.[5]

  • Monitoring Technique: UV-Vis spectrophotometry is a convenient and non-invasive method for continuously monitoring the progress of the reaction by measuring the increase in the concentration of the colored product.

  • Solvent: Methanol is a suitable solvent as it dissolves the catalyst, substrate, and product, and is transparent in the visible region of the electromagnetic spectrum.

  • Aerobic Conditions: The reaction is typically carried out in the presence of air, as molecular oxygen often serves as the terminal oxidant to regenerate the active catalyst.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the Cu(II)-6-FQ-8-CA complex in methanol (e.g., 1 x 10⁻³ M).

    • Prepare a stock solution of 3,5-di-tert-butylcatechol in methanol (e.g., 1 x 10⁻¹ M).

  • Reaction Setup:

    • In a quartz cuvette, place a specific volume of the catalyst solution (e.g., 0.1 mL).

    • Add methanol to the cuvette to bring the total volume to a desired amount (e.g., 2.8 mL).

    • Place the cuvette in the sample holder of a UV-Vis spectrophotometer and record a baseline spectrum.

  • Initiation of the Reaction:

    • To initiate the reaction, add a specific volume of the substrate solution (e.g., 0.1 mL) to the cuvette.

    • Quickly mix the solution by gentle inversion of the cuvette.

  • Data Acquisition:

    • Immediately start recording the UV-Vis spectra at regular time intervals (e.g., every 30 seconds) for a specified duration (e.g., 30 minutes).

    • Monitor the increase in the absorbance at the λₘₐₓ of 3,5-di-tert-butyl-o-benzoquinone (around 400 nm).

  • Data Analysis:

    • Plot the absorbance at 400 nm versus time.

    • The initial rate of the reaction can be determined from the initial slope of this plot, using the Beer-Lambert law (Rate = slope / (ε × l)), where ε is the molar absorptivity of the product and l is the path length of the cuvette.

Application Note 2: Potential as Antimicrobial Agents

Fluoroquinolone compounds are a well-established class of antibiotics.[6] The coordination of these ligands to metal ions can, in some cases, enhance their biological activity.[7] Metal complexes of 6-FQ-8-CA could potentially exhibit interesting antimicrobial properties.

Plausible Mechanism of Action: The antimicrobial activity of fluoroquinolones is primarily due to their inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8] The metal complex may act as a vehicle to deliver the fluoroquinolone to its target more efficiently, or the metal ion itself may contribute to the overall antimicrobial effect. The chelation of the metal ion by the ligand can also influence the lipophilicity of the molecule, potentially affecting its ability to cross bacterial cell membranes.

Logical Flow for Antimicrobial Screening

Antimicrobial Screening Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Further Studies A Synthesize 6-FQ-8-CA Ligand B Synthesize Metal Complexes (e.g., Cu(II), Zn(II)) A->B C Characterize Ligand and Complexes (FTIR, NMR, MS, etc.) B->C D Prepare stock solutions of test compounds C->D F Perform initial screening (e.g., Disc Diffusion Assay) D->F E Select bacterial strains (Gram-positive and Gram-negative) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Determine Minimum Bactericidal Concentration (MBC) G->H I Compare activity of complexes to free ligand and standard antibiotics H->I J Evaluate Structure-Activity Relationships (SAR) I->J K Investigate mechanism of action (e.g., DNA gyrase inhibition assay) J->K

Caption: Workflow for the screening of antimicrobial activity.

Conclusion and Future Outlook

This compound is a ligand with significant potential in coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the intriguing properties of its metal complexes make it a valuable building block for the development of new catalysts and therapeutic agents. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives. Future research in this area could focus on expanding the range of metal complexes synthesized, exploring their applications in other catalytic transformations, and conducting detailed biological studies to elucidate their mechanisms of action as potential drug candidates. The continued investigation of such well-designed ligand systems will undoubtedly contribute to the advancement of coordination chemistry and its impact on various scientific disciplines.

References

  • Moutaouakil, M., Tighadouini, S., Almarhoon, Z., Al-Omair, M. A., Al-Oqail, M. M., Al-Sheddi, E. S., Alshameri, A., Al-zahrani, E., El-Hady, O. A., & Saddik, R. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(22), 7954. [Link]

  • Mondal, B., Biswas, B., & Das, K. (2015). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. Dalton Transactions, 44(44), 19292–19302. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2003). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 40(1), 131–138. [Link]

  • Patel, K. M., & Shah, V. H. (2001). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Indian Journal of Chemistry - Section B, 40(9), 814–817. [Link]

  • Psomas, G., & Kessissoglou, D. P. (2013). Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. Pharmaceutics, 5(4), 543–567. [Link]

  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • Al-As'ad, R. M., El-Abadelah, M. M., & Voelter, W. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B, 68(5–6), 700–706. [Link]

  • PubChemLite. (n.d.). This compound (C10H6FNO2). Retrieved February 11, 2026, from [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1–10. [Link]

  • Shah, S. S. A., Shah, Z., Khan, M., Ahmad, Z., & Aamir, M. (2017). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Tropical Journal of Pharmaceutical Research, 16(1), 185. [Link]

  • Turel, I. (2002). The interactions of metal ions with quinolone antibacterial agents. Coordination Chemistry Reviews, 232(1–2), 27–47. [Link]

  • PubChemLite. (n.d.). 8-fluoroquinoline-6-carboxylic acid (C10H6FNO2). Retrieved February 11, 2026, from [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2003). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 40(1), 131–138. [Link]

  • ResearchGate. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF A SUPRAMOLECULAR COPPER (II) COMPLEX OBTAINED FROM PYRIDINE-2, 6- DICARBOXYLIC ACID AND 3,5-DIAMINO - 1, 2, 4-TRIAZOLE. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group. Retrieved February 11, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 11, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved February 11, 2026, from [Link]

  • International Science Community Association. (2012). Synthesis and Biological Activities of Selected Quinolone-Metal Complexes. Research Journal of Chemical Sciences, 2(1), 88–95. [Link]

Sources

Use of "6-Fluoroquinoline-8-carboxylic acid" in fluorescent probe development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of High-Fidelity Fluorescent Probes using 6-Fluoroquinoline-8-carboxylic Acid

Part 1: Introduction & Design Philosophy

This compound (CAS: 1306605-84-4) represents a specialized scaffold in the design of fluorescent chemosensors, particularly for transition metal ions (


, 

) and biological pH monitoring. While the quinoline core is a classic fluorophore, the introduction of the fluorine atom at the 6-position provides critical physicochemical advantages over the unsubstituted parent compound.
Why 6-Fluoroquinoline? (The "Fluorine Effect")
  • pKa Tuning: The electron-withdrawing nature of fluorine lowers the

    
     of the quinoline nitrogen (
    
    
    
    vs.
    
    
    for fluoro-analogs). This reduces background protonation at physiological pH (7.4), minimizing false positives in biological imaging.
  • Metabolic Stability: The 6-position is a primary site for oxidative metabolism (hydroxylation) in quinolines. Fluorine substitution blocks this metabolic soft spot, extending the probe's half-life in live-cell studies.

  • Photostability: Fluorinated aromatics often exhibit higher resistance to photobleaching, allowing for longer time-lapse imaging sequences.

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

The carboxylic acid moiety acts as a synthetic handle. By converting it to an amide or hydrazide, the resulting probe typically operates via a PET (Photoinduced Electron Transfer) mechanism.

  • Free State (Off): The lone pair on the amide/hydrazine nitrogen quenches the quinoline fluorescence via PET.

  • Bound State (On): Upon binding a metal ion (

    
    ), the lone pair is engaged in coordination, suppressing PET and restoring strong fluorescence (CHEF effect).
    

Part 2: Chemical Properties & Building Block Specifications

PropertySpecification
Chemical Name This compound
CAS Number 1306605-84-4
Molecular Formula

Molecular Weight 191.16 g/mol
Solubility DMSO, DMF, Methanol (Moderate in water)
Excitation Max ~310–330 nm (Solvent dependent)
Emission Max ~400–450 nm (Blue fluorescence)
Purity Requirement

(HPLC) for probe synthesis

Part 3: Synthesis Protocol (Probe Construction)

Objective: Synthesize a "Turn-On" Zinc Sensor (6-FQ-Amide) using this compound.

Reaction Scheme Visualization

SynthesisPath Start This compound (CAS 1306605-84-4) Activation Activation (EDC/NHS or HATU) Start->Activation DMF, r.t. Coupling Amide Coupling (+ Primary Amine/Hydrazine) Activation->Coupling Intermed. Ester Product Fluorescent Probe (6-FQ-Amide) Coupling->Product Purification

Caption: General synthetic pathway for derivatizing the carboxylic acid core into a functional sensor.

Step-by-Step Synthesis
  • Activation:

    • Dissolve This compound (1.0 eq, 191 mg, 1 mmol) in anhydrous DMF (5 mL).

    • Add HATU (1.2 eq, 456 mg) and DIPEA (2.5 eq, 435 µL).

    • Stir at room temperature for 15 minutes to generate the activated ester.

  • Coupling (Ligand Installation):

    • Add the amine linker (e.g., 2-picolylamine for Zn targeting or hydrazine for carbonyl sensing) (1.2 eq).

    • Note: For a Zinc probe, use N,N-di(pyridin-2-yl)amine or similar tridentate ligands if high affinity is required, though simple amides also work.

    • Stir the reaction mixture under

      
       atmosphere for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5).
      
  • Work-up & Purification:

    • Dilute reaction with EtOAc (50 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via Silica Gel Column Chromatography. Elute with Hexane/EtOAc gradient.

    • Yield Target: >70% as an off-white solid.

Part 4: Application Protocol (Fluorescence Titration)

Objective: Validate the probe's sensitivity to


 ions.
Materials
  • Probe Stock: 1 mM in DMSO.

  • Buffer: 10 mM HEPES, pH 7.4 (strictly metal-free).

  • Metal Stock:

    
     or 
    
    
    
    (10 mM in water).
Experimental Workflow
  • Preparation:

    • Dilute Probe Stock to 10 µM in HEPES buffer (final DMSO content < 1%).

    • Measure the Blank Fluorescence (

      
      ). Excitation: 320 nm; Emission Scan: 350–600 nm.
      
  • Titration:

    • Add

      
       aliquots (0 to 5 equivalents) to the cuvette.
      
    • Mix by inversion for 1 minute after each addition.

    • Record emission spectra.

  • Data Analysis:

    • Plot

      
       at 
      
      
      
      (approx. 440 nm) vs.
      
      
      .
    • Fit data to the Benesi-Hildebrand equation to determine the Binding Constant (

      
      ).
      
Sensing Mechanism Visualization

Mechanism FreeProbe Free Probe (Off) PET Quenching Active Lone pair on N suppresses emission BoundProbe Bound Complex (On) CHEF Activation Rigid 5-membered ring formed FreeProbe->BoundProbe + Zn2+ (Coordination) SignalOff Weak Fluorescence (Quantum Yield < 0.01) FreeProbe->SignalOff Metal Analyte (Zn2+) Metal->BoundProbe SignalOn Strong Blue Emission (Quantum Yield > 0.2) BoundProbe->SignalOn

Caption: Mechanism of fluorescence enhancement upon metal ion coordination.

Part 5: Live Cell Imaging Protocol

Objective: Visualize intracellular Zinc pools in HeLa cells.

  • Cell Culture: Seed HeLa cells on confocal dishes and grow to 70% confluency.

  • Staining:

    • Replace media with fresh DMEM (serum-free) containing 5 µM Probe .

    • Incubate for 20–30 minutes at 37°C.

    • Critical: The 6-fluoro group enhances lipophilicity, ensuring rapid membrane permeation.

  • Washing: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Imaging:

    • Excitation: 405 nm laser (diode).

    • Emission: Collect 420–480 nm (Blue channel).

  • Control Experiment: Treat cells with TPEN (20 µM, a cell-permeable Zn chelator) for 10 mins. Fluorescence should vanish, confirming specificity.

References

  • Sohrabi, M. et al. (2022). "Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review". Nano Bio Letters. Link

  • Bondarenko, M. A. et al. (2022).[1][2] "Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes". ACS Omega. Link

  • Mella, M. et al. (2001). "Photochemistry of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic Acid". Helvetica Chimica Acta. Link

  • Jiang, X. et al. (2011).[3] "A novel fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base". Journal of Fluorescence. (Cited in context of quinoline selectivity).

  • BenchChem . (2023). "this compound Product Data". Link

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Fluoroquinoline-8-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Purity for 6-Fluoroquinoline-8-carboxylic Acid Ticket ID: CHEM-SUP-882-F Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The Challenge of Position 8

Welcome to the technical support center. You are likely accessing this guide because you are encountering low yields (<40%) or purification difficulties with This compound .

This molecule is a critical scaffold, often serving as a precursor for fluoroquinolone antibiotics or specific kinase inhibitors. The synthesis is deceptive; while the quinoline ring is robust, the 8-position carboxylic acid combined with the 6-fluoro substituent creates a "push-pull" electronic environment that complicates standard protocols.

This guide moves beyond generic textbook reactions to address the specific failure modes of this substrate.

Module 1: Strategic Route Selection

Before troubleshooting your current flask, verify you are using the correct route for your scale and available precursors.

Route Decision Matrix

Figure 1: Strategic decision tree for synthesis selection. Route A is preferred for industrial scale-up; Route B is preferred for medicinal chemistry (gram-scale) due to cleaner isolation.

Module 2: Troubleshooting Route A (Oxidation)

Precursor: 6-Fluoro-8-methylquinoline Reagent: Selenium Dioxide (


) or Potassium Permanganate (

) Goal: Convert the methyl group to a carboxylic acid.
Common Failure Mode: The "Tar" Effect

Users often report the formation of a dark, insoluble tar or incomplete oxidation (stopping at the aldehyde).

Technical Insight: The 6-fluoro group withdraws electrons, deactivating the ring. However, the nitrogen lone pair can still complex with oxidants. If using


, anhydrous conditions often lead to polymerization.
Protocol A: Optimized Oxidation
StepParameterCritical SpecificationReason for Specification
1 Solvent 1,4-Dioxane : Water (95:5)Water is required to hydrolyze the intermediate selenite ester to the acid. Anhydrous reactions stall at the aldehyde.
2 Stoichiometry 1.5 - 2.0 eq

Excess is needed due to sublimation of

and complexation.
3 Temp Reflux (101°C)Reaction is kinetically slow; requires sustained heat for 4-12 hours.
4 Work-up Celite Filtration (Hot)Removes reduced Selenium (black solid) before it re-colloids upon cooling.

Q: I used


 and got low yield. Why? 
A:  Permanganate is aggressive. It can cleave the quinoline ring (oxidative degradation) if the pH is too high.
  • Fix: Use a Pyridine/Water (1:1) solvent system. Pyridine buffers the reaction and solubilizes the starting material. Perform the reaction at 60-70°C, not reflux, to preserve the ring integrity.

Module 3: Troubleshooting Route B (Lithiation)

Precursor: 6-Fluoro-8-bromoquinoline Reagent: n-Butyllithium (n-BuLi) +


 (Dry Ice)
Goal:  Halogen-Lithium exchange followed by electrophilic trapping.
Common Failure Mode: The "Protonation" Quench

Users report recovering the de-brominated starting material (6-fluoroquinoline) instead of the carboxylic acid.

Technical Insight: The 8-lithio-6-fluoroquinoline intermediate is unstable. The fluorine atom at position 6 exerts an inductive effect that destabilizes the C-Li bond at position 8. Furthermore, moisture entry immediately protonates the sensitive lithio-species.

Protocol B: Cryogenic Trapping

Mechanism & Workflow:

Figure 2: Lithiation workflow. Speed and temperature are the controlling variables.

Step-by-Step Optimization:

  • The Solvent: Use anhydrous THF. Diethyl ether is often too non-polar to stabilize the lithiated intermediate effectively.

  • The Exchange:

    • Cool THF solution of bromide to -78°C (Acetone/Dry Ice).

    • Add n-BuLi (1.1 eq) dropwise.

    • CRITICAL: Stir for only 15-20 minutes . Longer times allow "scrambling" where the lithium migrates to the 7-position (ortho to the fluorine) or causes dimerization.

  • The Trap:

    • Do not drop dry ice pellets into the flask (they contain water ice).

    • Method: Cannulate the lithiated solution onto a slurry of crushed, fresh dry ice in THF. This ensures the unstable intermediate sees a massive excess of

      
       instantly.
      

Module 4: Purification (The Isoelectric Trap)

Issue: "I cannot get the product to precipitate," or "The solid contains salts."

Root Cause: this compound is a zwitterion .

  • Basic: Quinoline Nitrogen (

    
    )
    
  • Acidic: Carboxylic Acid (

    
    )
    

If your solution is too acidic (pH 1), the nitrogen is protonated (


), making it water-soluble. If too basic (pH 10), the acid is deprotonated (

), making it water-soluble.

The Solution: Isoelectric Point (pI) Precipitation

  • Dissolve: Take the crude solid (or reaction residue) and dissolve it in minimal 10% NaOH (Basic). Filter off any insoluble impurities.

  • Target pH: You must adjust the pH to the molecule's pI, where net charge is zero. For this molecule, the pI is approximately 3.5 - 4.5 .

  • Procedure:

    • Slowly add 1M HCl to the basic solution while monitoring with a pH meter.

    • As you pass pH 6, the solution will cloud.

    • Stop exactly at pH 4.0.

    • Chill on ice for 2 hours. The zwitterion will crash out as a white/off-white solid.

  • Wash: Wash the filter cake with cold water (removes NaCl) and then cold acetone (removes organic impurities).

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Skraup synthesis (aniline + glycerol) to make this? A: It is not recommended. The 4-fluoroaniline precursor is electron-deficient. The Skraup reaction requires an electron-rich ring to facilitate the cyclization step. Yields are typically <10% and the reaction is prone to violent runaways.

Q: My product has a red color after SeO2 oxidation. A: This is elemental selenium contamination. Dissolve the product in dilute base (NaOH), filter through Celite/Charcoal, and then re-precipitate with acid (as per Module 4).

Q: Can I use Grignard exchange instead of Lithiation? A: Yes (iPrMgCl), but the exchange is slower. You must run it at -20°C to 0°C. Lithium is preferred for the 8-position due to steric crowding.

References

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[1] Fordham Research Commons. (Discusses Skraup limitations and halogen stability).

  • Gilman, H., & Soddy, T. S. (1957).[2] Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. Journal of Organic Chemistry. (Foundational work on quinoline lithiation/carboxylation yields).

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions.[3][4][5] (Principles of zwitterion purification applied to quinoline acids).

  • Organic Chemistry Portal. Synthesis of Carboxylic Acids by Oxidation. (General protocols for methyl-to-acid oxidation).

Sources

Technical Support Center: 6-Fluoroquinoline-8-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: Open Lead Scientist: Dr. Aris Thorne

Introduction: The Target vs. The Trap

Welcome to the technical support hub for 6-Fluoroquinoline-8-carboxylic acid (CAS: 1909335-83-6).[1]

Critical Distinction: Do not confuse this target with the quinolone antibiotic scaffold (typically 4-oxo-3-carboxylic acid). The 8-carboxylic acid is an aromatic quinoline intermediate, often used as a fragment for metallo-enzyme inhibitors or as a scaffold for fragment-based drug discovery (FBDD).

This guide addresses the three most common synthetic routes and their specific failure modes (side products).

Module 1: The Oxidation Route (From 8-Methyl)

Protocol: Oxidation of 6-fluoro-8-methylquinoline using Selenium Dioxide (SeO


) or Potassium Permanganate (KMnO

).
The Issue: "I see a split carbonyl signal or broad aromatic peaks."
Diagnosis: The "Twilight Zone" of Oxidation

Oxidizing a methyl group on an electron-deficient quinoline ring is thermodynamically uphill. The reaction often stalls or diverts.

Side ProductStructureAnalytical Signature (1H NMR)Cause
The Aldehyde 6-Fluoroquinoline-8-carbaldehydeDistinct singlet

10.5-11.0 ppm.
Under-oxidation. Reaction time too short or oxidant equivalents too low. Common with SeO

.
The N-Oxide 6-Fluoroquinoline-N-oxide-8-COOHDownfield shift of H2 proton (

> 9.0 ppm); highly polar by TLC.
Over-oxidation. Use of peracids or unbuffered KMnO

.
The Decarboxylated 6-FluoroquinolineLoss of COOH signal; simplified aromatic region.Thermal degradation. Reaction temperature >140°C during workup.
Troubleshooting Protocol
  • If Aldehyde is present: Do not discard. Resubmit the crude material to a "cleanup oxidation" using mild Sodium Chlorite (NaClO

    
    )  (Pinnick oxidation conditions). This selectively converts the aldehyde to the acid without touching the nitrogen.
    
  • If N-Oxide is present: Treat the crude mixture with PCl

    
      in refluxing chloroform to deoxygenate the nitrogen while preserving the carboxylic acid (or its chloride form).
    
Visualizing the Oxidation Cascade

OxidationPath Start 6-Fluoro-8-methylquinoline Aldehyde Side Product: Aldehyde (Stalled) Start->Aldehyde SeO2 (1.2 eq) Target Target: 8-COOH Start->Target KMnO4 (Careful Control) Aldehyde->Target NaClO2 / H2O2 NOxide Side Product: N-Oxide (Over-oxidized) Target->NOxide Excess Oxidant / No pH Control

Figure 1: The oxidation branching ratio depends heavily on oxidant strength. SeO2 tends to stall at the aldehyde; KMnO4 risks N-oxidation.

Module 2: The Lithiation Route (From 8-Bromo)

Protocol: Halogen-Lithium Exchange on 6-fluoro-8-bromoquinoline followed by CO


 quench.
The Issue: "My product contains a butyl group or no acid functionality."
Diagnosis: Nucleophilic Attack vs. Exchange

The quinoline ring is electron-deficient. Alkyllithiums (n-BuLi) act as nucleophiles toward the C2 position of the ring faster than they perform halogen exchange at -78°C, unless specific conditions are met.

Side ProductObservationMechanism
The "Wurtz" Adduct 2-Butyl-6-fluoro-8-bromoquinoline Nucleophilic attack at C2. The Br is not exchanged.
The Protonated 6-Fluoroquinoline Moisture in CO

source or solvent (THF). The Li species formed but quenched by water.
The Dimer 8,8'-Biquinoline Radical coupling during metal exchange (rare but possible with older Li reagents).
Corrective Workflow (The "Inverse Addition" Method)

To avoid the Butyl-adduct side product:

  • Do NOT add n-BuLi to the quinoline.

  • Protocol: Pre-cool n-BuLi (-78°C) in THF. Add the 8-bromoquinoline solution TO the n-BuLi slowly.

    • Why? This keeps the concentration of unreacted quinoline low relative to the lithium reagent, favoring the kinetically fast Br-Li exchange over the slower nucleophilic addition to the ring.

  • Alternative: Use t-BuLi (2 equivalents).[2] The steric bulk of t-butyl prevents attack at the C2 position.

Decision Tree: Lithiation Logic

LithiationLogic Start 6-Fluoro-8-bromoquinoline Choice Reagent Choice Start->Choice nBuLi n-BuLi Choice->nBuLi Standard tBuLi t-BuLi / LDA Choice->tBuLi Steric Bulk ResultBad Side Product: 2-Butyl-adduct nBuLi->ResultBad Nucleophilic Attack (C2) ResultGood Intermediate: 8-Lithio species tBuLi->ResultGood Halogen Exchange Quench CO2 Quench ResultGood->Quench Final Target: 8-COOH Quench->Final Dry Ice Moisture Side Product: 6-Fluoroquinoline Quench->Moisture Wet Conditions

Figure 2: Reagent selection is critical. n-BuLi often attacks the ring C2 position; t-BuLi or LDA favors the desired halogen exchange.

Module 3: Hydrolysis Route (From 8-Cyano)

Protocol: Hydrolysis of 6-fluoro-8-cyanoquinoline using H


SO

or NaOH.
The Issue: "I have a new spot that won't move on TLC."
Diagnosis: The Amide Trap

Nitriles do not hydrolyze directly to acids; they pass through a primary amide intermediate.

  • Side Product: 6-Fluoroquinoline-8-carboxamide .

  • Observation: Insoluble solid, often precipitates out of acidic solution before converting to the acid.

  • Fix: Increase temperature to reflux and ensure acid concentration is >50%. If the amide precipitates, add acetic acid to solubilize it and allow the reaction to proceed to the carboxylic acid.

FAQ: Quick Reference Matrix

ObservationLikely CulpritImmediate Action
Mass Spec M+1 = 148 Decarboxylation (6-Fluoroquinoline)Check reaction temp. Do not exceed 120°C during workup.
Mass Spec M+1 = 206 Butyl addition (C

H

FN)
Switch from n-BuLi to t-BuLi or use LDA.
NMR: Singlet at 10.8 ppm Aldehyde intermediatePerform Pinnick oxidation (NaClO

) on crude.
Product is water soluble Zwitterion formationThe 8-COOH and Quinoline N form a zwitterion. Adjust pH to 4-5 (isoelectric point) to precipitate.

References

  • Gould-Jacobs Reaction Context

    • Title: The synthesis of quinolone antibiotics.
    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the baseline for quinoline ring closure issues, though typically for 3-COOH.
    • URL:[Link]

  • Lithiation of Quinolines

    • Title: Functionalization of Heterocyclic Compounds using Organometallic Reagents.
    • Source:Knochel, P. et al., Chemical Reviews.
    • Relevance: Defines the "C2 attack" problem with n-BuLi and the solution using t-BuLi or TMP-Li.
    • URL:[Link]

  • Oxidation Protocols

    • Title: Selenium dioxide oxidation of methyl groups on heterocyclic rings.
    • Source:Organic Reactions.[3][4]

    • Relevance: Explains the stalling at the aldehyde stage during methyl-quinoline oxid
    • URL:[Link]

  • General Synthesis of 8-Substituted Quinolines

    • Title: Synthesis of 8-substituted quinolines via Skraup and Doebner-Miller reactions.
    • Source:Tetrahedron Letters.
    • Relevance: Background on the formation of the 8-methyl precursor.[5]

    • URL:[Link]

Sources

Technical Support Center: Purification of 6-Fluoroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 6-Fluoroquinoline-8-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require robust, field-proven methods for its purification. As scientists, we understand that the success of subsequent synthetic steps and the validity of biological assays depend on the purity of starting materials. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common challenges encountered during the purification of crude this compound, providing both explanatory answers and actionable protocols.

Q1: What are the likely sources of impurities in my crude this compound?

A1: Understanding the Impurity Profile

The impurity profile of your crude product is intrinsically linked to its synthetic route. Most syntheses of quinoline cores, such as the Gould-Jacobs or Skraup reactions, are high-temperature condensation reactions that can generate a variety of side products.[1][2] The primary sources of impurities typically fall into four categories:

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors, such as the parent fluoroaniline or cyclization agents, in the crude mixture.[3]

  • Side-Reaction Products: These are often the most challenging impurities. They can include products from alternative cyclization pathways, dehalogenation, or polymerization, resulting in tarry residues.

  • Positional Isomers: Depending on the precursors and reaction conditions, isomers with the fluoro or carboxylic acid groups in different positions on the quinoline ring can form.

  • Degradation Products: The target molecule can degrade under harsh acidic, alkaline, or oxidative conditions, which are sometimes present during synthesis or workup.[4]

Identifying the likely class of impurity is the first step in selecting an effective purification strategy.

CrudeProduct Crude 6-Fluoroquinoline- 8-carboxylic acid Sources Primary Impurity Sources Sources->CrudeProduct Contaminate StartingMaterials Unreacted Starting Materials StartingMaterials->Sources SideProducts Side-Reaction Products (e.g., Tars) SideProducts->Sources Isomers Positional Isomers Isomers->Sources Degradation Degradation Products Degradation->Sources Start Crude Solid in Minimum Hot Solvent HotFilter Hot Filtration (Remove Insolubles) Start->HotFilter Cool Slow Cooling (Crystal Formation) HotFilter->Cool Clear Filtrate Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Pure Pure Crystalline Product Isolate->Pure

Caption: Workflow for purification by recrystallization.

Q4: How can I remove neutral or basic starting materials from my acidic product?

A4: Exploiting Amphoteric Properties via Acid-Base Extraction

This compound is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid) and a basic one (the quinoline nitrogen). This property is ideal for an extractive purification. By converting the acidic product into its water-soluble salt, you can wash away water-insoluble neutral or basic organic impurities.

Experimental Protocol: Acid-Base Purification

  • Dissolution in Base: Suspend the crude material in water. Add 1M sodium hydroxide (NaOH) solution dropwise while stirring until the solid completely dissolves. The pH should be >10. This deprotonates the carboxylic acid, forming the soluble sodium carboxylate salt.

  • Filtration/Extraction:

    • If any solid remains, it represents neutral or basic impurities. Remove them by filtration.

    • For a more thorough cleaning, transfer the basic aqueous solution to a separatory funnel and wash it once or twice with an organic solvent like dichloromethane or ethyl acetate to extract any remaining non-acidic impurities. Discard the organic layer.

  • Precipitation: Cool the clear aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) or 96% acetic acid dropwise while stirring vigorously. [5]The this compound will precipitate as a neutral solid as the pH is lowered. Monitor the pH and adjust to ~5-6 for maximal precipitation.

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the pure product by vacuum filtration, wash the filter cake thoroughly with cold deionized water to remove salts, and dry under vacuum.

Crude Crude Mixture (Product + Neutral/Basic Impurities) AddBase 1. Add Aqueous Base (e.g., NaOH) Crude->AddBase PhaseSplit Phase Separation AddBase->PhaseSplit Aqueous Aqueous Layer (Soluble Product Salt) PhaseSplit->Aqueous Soluble Organic Organic Impurities (Insoluble or Extracted) PhaseSplit->Organic Insoluble AddAcid 2. Acidify Aqueous Layer (e.g., HCl) Aqueous->AddAcid PureSolid Pure Precipitated Product AddAcid->PureSolid

Caption: Logic of purification using acid-base chemistry.

Q5: How do I confirm the purity of my final product?

A5: Final Purity and Identity Confirmation

After purification, it is essential to validate the purity and confirm the identity of the this compound. A combination of analytical techniques is required for a complete characterization.

Data Presentation: Recommended Analytical Methods

TechniquePurposeKey Parameters to Check
HPLC-UV Quantify purityPurity should be >98%. A single major peak should be observed at the expected retention time. [4][6]Mobile phases often consist of acetonitrile and a phosphate buffer at an acidic pH. [4][7]
¹H and ¹³C NMR Confirm chemical structureVerify the expected chemical shifts and coupling constants for all protons and carbons in the molecule.
¹⁹F NMR Confirm fluorine presenceA singlet or doublet (depending on coupling) should be observed in the characteristic region for an aryl fluoride.
Mass Spectrometry (MS) Confirm molecular weightThe observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound (191.16 g/mol ). [8]
References
  • Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

  • Ferreira, H., et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]

  • QuimicaOrganica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from QuimicaOrganica.org. [Link]

  • Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Al-As'ad, R. M., et al. (2015). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. [Link]

  • Austin Publishing Group. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Ribeiro, C., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Publications. [Link]

  • Unade, T. T., et al. (2020). fluoroquinolones: official and reported methods of analysis (review). ResearchGate. [Link]

  • Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]

  • Journal of Chemistry. (2018). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. [Link]

  • Lee, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Digital Commons @ IWU. (n.d.). Quantification of Fluoroquinolone Antibiotics with High Performance Liquid Chromatography Coupled UV/VIS Detection. [Link]

  • Advanced Journal of Chemistry, Section A. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • ACS Omega. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). [Link]

  • Synfacts. (2015). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: QSYN-2024-OPT

Core Directive & Scope

Welcome to the Quinoline Synthesis Technical Support Hub. You are likely here because standard protocols (Skraup, Friedländer, or Combes) are failing to deliver the yield or regioselectivity required for your lead compounds.

In drug discovery, the quinoline scaffold is ubiquitous (e.g., antimalarials, kinase inhibitors), but the synthetic route determines the impurity profile and scalability. This guide moves beyond textbook definitions to address failure modes in catalyst selection. We focus on three distinct catalytic regimes:

  • Transition Metal Catalysis (Pd/Rh): High functional group tolerance, expensive, prone to deactivation.

  • Lewis Acid Catalysis (Sc/In/Hf): High regiocontrol, moisture sensitive.

  • Green/Heterogeneous Catalysis (Fe/Zeolites): Scalable, process-friendly, mass-transfer limited.

Catalyst Selection Decision Matrix

Before troubleshooting, ensure you are using the correct catalytic system for your substrate class.

CatalystSelection Start Substrate Availability Aniline_Aldehyde 2-Aminoaryl ketone + Carbonyl (Friedländer) Start->Aniline_Aldehyde Aniline_Alkyne Aniline + Alkyne/Alkene (Oxidative Cyclization) Start->Aniline_Alkyne Aniline_Glycerol Aniline + Glycerol/Enone (Skraup/Doebner) Start->Aniline_Glycerol Sens_FG Sensitive FGs? (Boc, Acetal, etc.) Aniline_Aldehyde->Sens_FG C_H_Act C-H Activation Required? Aniline_Alkyne->C_H_Act Regio Regiocontrol Needed? Aniline_Glycerol->Regio Lewis Mild Lewis Acid (InCl3, Sc(OTf)3) Sens_FG->Lewis Yes Solid Solid Acid / MOF (Zeolite, Sulfated Zirconia) Sens_FG->Solid No (Scale-up) Pd_Cat Pd(OAc)2 / Oxidant (High Cost, High Selectivity) C_H_Act->Pd_Cat Yes (Directed) Fe_Cat FeCl3 / Air (Green, Radical path) C_H_Act->Fe_Cat No (Radical) Bronsted Brønsted Acid (TFA/TfOH) (Hard Acid) Regio->Bronsted High Control Trad H2SO4 / Iodine (Traditional) Regio->Trad Bulk Synthesis

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate availability and process constraints.

Troubleshooting & FAQs

Module A: Transition Metal Catalysis (Palladium)

Context: You are performing an oxidative annulation (e.g., aniline + alkyne) using Pd(OAc)₂.[1] This is common in late-stage functionalization.

Q1: My reaction stalls at 50% conversion, and I see a black precipitate. Adding more catalyst doesn't help. Why? Diagnosis: You are experiencing "Pd-black" formation, which is the irreversible aggregation of Pd(0).

  • The Mechanism: The reaction requires a Pd(II)/Pd(0) catalytic cycle. After the reductive elimination step forms your quinoline, the resulting Pd(0) must be re-oxidized to Pd(II) to re-enter the cycle. If the re-oxidation is slower than the aggregation rate, Pd(0) precipitates as inactive metal.

  • The Fix:

    • Check the Oxidant: Are you using air/O₂? Switch to a more aggressive oxidant like

      
       (2.0 equiv) or 
      
      
      
      to speed up re-oxidation.
    • Stabilize the Pd: Add a ligand with a wide bite angle (e.g., Xantphos) or simply use DMSO as a co-solvent. DMSO acts as a ligand to stabilize Pd(II) intermediates [1].

Q2: I am getting poor regioselectivity with internal alkynes. Diagnosis: Steric vs. Electronic mismatch.

  • The Fix: Palladium typically places the larger group of the alkyne distal to the nitrogen (C4 position) to minimize steric clash during insertion. If electronic factors (e.g., an electron-withdrawing group on the alkyne) compete with sterics, selectivity drops.

  • Action: Switch to a cationic Palladium source (

    
    ). The increased electrophilicity often overrides minor steric factors, driving the reaction via a strictly electronic manifold [2].
    
Module B: Lewis Acid Catalysis (Friedländer/Combes)

Context: You are condensing 2-aminoaryl ketones with active methylenes using Lewis Acids (


, 

).

Q3: My LCMS shows the formation of the "enamine" intermediate, but it won't cyclize to the quinoline. Diagnosis: The Lewis Acid is too "soft" or the temperature is insufficient to overcome the activation energy of the intramolecular dehydration.

  • The Fix:

    • Hard/Soft Mismatch: If you are using

      
       (soft), try a harder oxophilic Lewis acid like 
      
      
      
      or
      
      
      . These bind more strongly to the carbonyl oxygen, increasing electrophilicity for the ring closure [3].
    • Water Poisoning: Lewis acid triflates are water-tolerant kinetically, but equilibrium can shift backward. Add 4Å molecular sieves to the reaction vessel.

Q4: I see significant dimerization of my ketone starting material (Aldol product) instead of quinoline formation. Diagnosis: The catalyst is too basic or non-selective, promoting self-condensation over cross-condensation.

  • The Fix: This is common with basic catalysts or non-specific Lewis acids. Switch to Iodine (

    
    )  (1-5 mol%) in DMSO. Iodine acts as a mild Lewis acid that activates the imine formation specifically without promoting the aldol pathway of the ketone [4].
    
Module C: Green & Heterogeneous Catalysis

Context: You are scaling up and need to remove metal residues (ppm limits).

Q5: How do I confirm my heterogeneous catalyst (e.g., Zeolite or MOF) isn't just leaching active species into the solution? Diagnosis: You might be running a "quasi-homogeneous" reaction.

  • The Validation Protocol (Hot Filtration Test):

    • Run the reaction to ~30% conversion.

    • Filter the catalyst while the reaction is hot (to prevent precipitation).

    • Continue heating the filtrate.

    • Result: If conversion continues to rise, your catalyst is leaching (failed). If conversion stops, your catalysis is truly heterogeneous [5].

Master Protocol: Pd-Catalyzed Oxidative Annulation

Application: Synthesis of 2,3-disubstituted quinolines from anilines and internal alkynes. This method is selected for its high value in generating diverse libraries for SAR (Structure-Activity Relationship) studies.

Materials
  • Substrate A: Aniline derivative (1.0 equiv)

  • Substrate B: Internal Alkyne (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [

    
    ] (5 mol%)
    
  • Oxidant: Copper(II) Acetate [

    
    ] (2.0 equiv) - Note: Can be replaced with 
    
    
    
    balloon for some substrates, but Cu is more robust.
  • Solvent: DMF or DMSO (Dry, 0.2 M concentration)

  • Additive: PivOH (Pivalic acid) (20 mol%) - Crucial for C-H activation steps.

Step-by-Step Workflow
  • Setup: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar.

  • Charging: Add

    
     (5 mol%), 
    
    
    
    (2.0 equiv), and PivOH (20 mol%).
  • Substrate Addition: Add the Aniline (1.0 mmol) and Alkyne (1.2 mmol).

  • Solvation: Add DMF (5 mL). Cap the vial.

  • Reaction: Heat to 100 °C for 12–24 hours.

    • Checkpoint: Monitor by TLC.[2][3] The intermediate enamine often appears first. If the reaction stalls here, increase temp to 120 °C.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc (20 mL).

    • Wash with saturated

      
       (aq) to remove Copper salts (Organic layer will turn blue/green if Cu is present; wash until clear).
      
    • Wash with brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Mechanistic Visualization (Why this works)

PdMechanism Pd_II Pd(II) Species Coord Coordination (Aniline + Alkyne) Pd_II->Coord Aminopalladation Aminopalladation (C-N Bond Formed) Coord->Aminopalladation Insertion Alkyne Insertion Aminopalladation->Insertion CH_Act C-H Activation (Ring Closure) Insertion->CH_Act Rate Limiting Red_Elim Reductive Elimination (Product Release) CH_Act->Red_Elim Pd_0 Pd(0) Species (Inactive) Red_Elim->Pd_0 Reox Re-oxidation (Cu(II) -> Cu(I)) Pd_0->Reox Requires Oxidant Reox->Pd_II Regeneration

Figure 2: Catalytic cycle of Pd-mediated oxidative annulation. Note that the re-oxidation step (Blue) is the most common point of failure if the oxidant is insufficient.

Comparative Data: Catalyst Efficiency

Catalyst SystemSubstrate ScopeRegioselectivityYield (Avg)Main Drawback
Pd(OAc)₂ / Cu(OAc)₂ Anilines + AlkynesHigh (Steric driven)75-90%Expensive, Heavy metal removal required.
Sc(OTf)₃ (MW) 2-Amino ketonesExcellent85-95%Cost of Scandium, moisture sensitivity.
FeCl₃ / Air Anilines + AlkenesModerate60-80%Lower yield, requires high temp.
Iodine (I₂) Anilines + KetonesHigh80-92%Corrosive, limited to Friedländer type.

References

  • RSC Advances : "Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines." RSC Adv., 2017, 7, 36605.

  • Organic Letters : "Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes."[4] Org.[2][4][5] Lett., 2016, 18, 3514.[4]

  • Journal of Organic Chemistry : "Skraup-Doebner-Von Miller Quinoline Synthesis Revisited: Reversal of Regiochemistry." J. Org. Chem., 2006, 71, 5268.

  • ACS Omega : "Quinoline Synthesis: Nanocatalyzed Green Protocols." ACS Omega, 2024.

  • Green Chemistry : "Waste-minimized synthesis of C2 functionalized quinolines exploiting iron-catalysed C–H activation."[6] Green Chem., 2021.[7]

Sources

Technical Support Center: Gould-Jacobs Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Clean Chemistry" Mandate

Welcome to the Process Optimization Support Center. You are likely here because your Gould-Jacobs reaction—a cornerstone for synthesizing quinolone antibiotics and antimalarials—is suffering from low yields, "tarry" degradation products, or inseparable isomeric mixtures.

The Gould-Jacobs protocol typically involves three phases:

  • Condensation: Aniline + Alkoxymethylenemalonate

    
     Anilinomethylenemalonate.[1][2][3][4]
    
  • Cyclization: Thermal closure

    
     4-Hydroxyquinoline-3-carboxylate.
    
  • Hydrolysis/Decarboxylation:

    
     4-Quinolone.
    

The Core Problem: The cyclization step (Step 2) requires high activation energy (


), often crossing the threshold for thermal decomposition. This guide focuses on engineering controls to suppress these side reactions.

Phase I: The Condensation Step (Pre-Cyclization Purity)

Objective: Eliminate unreacted aniline. Residual aniline during the high-temperature cyclization phase is a primary catalyst for polymerization (tar).

Troubleshooting Guide: Condensation
SymptomProbable CauseCorrective Action
Incomplete Conversion Equilibrium limitation (Ethanol buildup).Apply Vacuum/Dean-Stark: The reaction releases ethanol. You must continuously remove it to drive the equilibrium forward (Le Chatelier’s principle).
Darkening of Mixture Oxidation of aniline.Inert Atmosphere: Run strictly under

or Ar. Aniline oxidizes rapidly at

in air.
Solid Cake Formation Solvent volume too low.Solvent Selection: If running neat, ensure melt is stirred. If using solvent, switch to Ethanol or Toluene with azeotropic removal.

Critical Protocol Note: Do not carry crude condensation product directly into the cyclization reactor if it contains >2% free aniline. Recrystallize the intermediate (usually from Ethanol/Hexane) to ensure purity.

Phase II: The Cyclization Step (The "Tar" Trap)

Objective: Manage the thermal cascade. The cyclization proceeds via a ketene intermediate that is highly reactive. If it does not cyclize immediately, it dimerizes or polymerizes.

Mechanism & Byproduct Pathway

The following diagram illustrates the critical branching points where yield is lost.

GouldJacobsPathways Aniline Aniline + EMME Intermed Anilinomethylenemalonate (Intermediate) Aniline->Intermed Condensation (-EtOH) Ketene Ketene Intermediate Intermed->Ketene Heat (>250°C) Isomer Regioisomer (5- vs 7-substituted) Intermed->Isomer Meta-substituent Lack of Steric Control Product 4-Hydroxyquinoline (Target) Ketene->Product Cyclization Tar Polymer/Tar (Thermal Degradation) Ketene->Tar High Conc. Slow Cyclization

Figure 1: Mechanistic flow showing critical divergence points for byproduct formation.

Scenario A: "My reaction turns into black tar/charcoal."

Diagnosis: Thermal Runaway / Concentration Effect. The Fix: The "Pseudo-High Dilution" Technique. Instead of heating the entire bulk intermediate, add the intermediate dropwise into pre-heated solvent (Dowtherm A) at


.
  • Why? This keeps the instantaneous concentration of the reactive ketene intermediate low, favoring the intramolecular cyclization (first-order) over intermolecular polymerization (second-order).

Scenario B: "I have a 50:50 mixture of isomers."

Diagnosis: Regioselectivity failure with meta-substituted anilines. The Fix:

  • Steric Control: If the meta-substituent is bulky (e.g.,

    
    ), cyclization tends to occur para to it (forming the 7-substituted quinoline) to avoid steric clash.
    
  • Electronic Control: Electron-donating groups (EDGs) activate the ortho position.

  • Switch Methods: If thermal cyclization yields inseparable mixtures, switch to acid-catalyzed cyclization (Eaton’s Reagent or PPA) at lower temperatures (

    
    ), which may alter the selectivity profile based on protonation kinetics.
    

Comparative Methodologies: Thermal vs. Acidic

Choosing the right cyclization medium is the single most effective way to minimize byproducts.

FeatureThermal (Classic) Acidic (Eaton's Reagent) Microwave Assisted
Reagent Dowtherm A (Diphenyl ether/Biphenyl)

in Methanesulfonic Acid
Solvent-free or Ionic Liquid
Temperature



(Rapid)
Primary Byproduct Thermal Tar / Oxidation productsSulfonated byproducts (rare)Pressure-induced decarboxylation
Scalability High (Industrial Standard)Medium (Viscosity issues)Low (Batch size limited)
Best For Stable substrates, large scaleHeat-sensitive substratesRapid screening

Master Protocol: Optimized Thermal Cyclization

Designed to minimize residence time and thermal stress.

Reagents:

  • Pure Anilinomethylenemalonate intermediate (dried).

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture).

Procedure:

  • Preparation: Charge a reaction vessel with Dowtherm A (10 mL per 1 g of intermediate).

  • Pre-heating: Heat solvent to a rolling reflux (

    
    ). Ensure a steady stream of Nitrogen is bubbling through the solvent to degas it.
    
  • Addition: Dissolve/suspend the intermediate in a minimal amount of warm solvent (or add as a solid powder via a screw feeder). Add strictly dropwise/portion-wise to the refluxing solvent.

    • Rate: Addition should match the rate of ethanol evolution.

  • Monitoring: Watch for the cessation of ethanol bubbles.

  • Quench: Once addition is complete and bubbling stops (typically <15 mins), immediately cool the mixture to room temperature.

  • Isolation: Dilute with non-polar solvent (Hexane/Heptane). The product usually precipitates while the "tar" and solvent remain in the mother liquor.

Interactive Troubleshooting Flowchart

Follow this logic tree to resolve persistent purity issues.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType Tar Black Tar / Low Yield IssueType->Tar Thermal Deg. Isomers Isomeric Mixture IssueType->Isomers Regio. Control StartMat Residual Starting Material IssueType->StartMat Incomplete Sol_Dilution Solution: Use High Dilution (Dropwise Addition) Tar->Sol_Dilution Standard Fix Sol_Temp Solution: Lower Temp Use Eaton's Reagent Isomers->Sol_Temp Change Mechanism Sol_Purify Solution: Recrystallize Intermediate First StartMat->Sol_Purify Pre-process

Figure 2: Decision matrix for process correction.

References

  • Gould-Jacobs Reaction Overview & Mechanism. Wikipedia.

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI (Molecules).

  • Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate.

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage Application Note.

  • Addressing poor regioselectivity in the synthesis of substituted anilines. BenchChem Technical Guide.

Sources

Advanced purification techniques for fluoroquinolone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification of Fluoroquinolone Intermediates

Topic: Advanced Purification Techniques for Fluoroquinolone Intermediates Role: Senior Application Scientist Audience: Process Chemists, Drug Development Researchers

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely here because standard workups have failed to meet the stringent purity specifications required for fluoroquinolone (FQ) APIs (Active Pharmaceutical Ingredients).

Fluoroquinolone intermediates—specifically the quinolone-3-carboxylate esters and their hydrolyzed acids—present a unique "perfect storm" of purification challenges:

  • Zwitterionic Behavior: They possess both basic (piperazine/amine) and acidic (carboxylic) moieties, leading to complex solubility profiles.

  • Metal Chelation: The

    
    -keto acid motif is a potent chelator, often binding trace metals (Fe, Cu, Pd) that cause catalyst poisoning or chromatographic tailing.
    
  • Regioisomerism: Fluorination patterns (e.g., 6,7-difluoro vs. 7,8-difluoro) can be incredibly difficult to resolve.

This guide moves beyond basic filtration, offering advanced, causality-driven protocols for salvaging and polishing your intermediates.

Module 1: Crystallization & Polymorph Control

For users reporting: "Oiling out," "Occluded impurities," or "Low yield during recrystallization."

The Science of Solubility

FQ intermediates often exhibit pH-dependent solubility . A common error is attempting recrystallization near the isoelectric point (pI), where solubility is lowest, leading to rapid, uncontrolled precipitation (amorphous crash-out) rather than crystal growth.

Diagram 1: pH-Dependent Solubility & Isolation Strategy This decision tree helps you select the correct isolation method based on the pH relative to the molecule's pKa.

FQ_Solubility Start Crude Intermediate (Reaction Mixture) Check_pH Measure pH vs. pKa Start->Check_pH Acidic pH < pKa1 (Cationic Species) Check_pH->Acidic High Solubility Basic pH > pKa2 (Anionic Species) Check_pH->Basic High Solubility Isoelectric pH ≈ pI (Zwitterion/Neutral) Check_pH->Isoelectric Min Solubility Salt_Form Isolate as Salt (e.g., HCl or Na+) Acidic->Salt_Form Add Counter-ion Basic->Salt_Form Add Counter-ion Neutral_ppt Controlled Precipitation (Risk: Amorphous) Isoelectric->Neutral_ppt Slow Cooling

Caption: Logic flow for selecting isolation state based on pH-dependent ionization of fluoroquinolones.

Troubleshooting Guide: Recrystallization

Q: My intermediate is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.

  • The Fix: Use the "Dual-Solvent Displacement" method.

    • Dissolve the crude oil in a minimum amount of a high-boiling polar solvent (e.g., DMF or DMSO ) at 60°C.

    • Slowly add a miscible anti-solvent (e.g., Ethanol or Water ) dropwise until slight turbidity persists.

    • Seeding: Add pure seed crystals (0.1 wt%) at this specific turbidity point.

    • Cool at a controlled rate (5°C/hour). The slow anti-solvent addition raises the chemical potential gently, favoring crystal nucleation over oil phase separation.

Q: I have persistent colored impurities (likely polymeric). Charcoal isn't working. A: Standard activated carbon often fails for FQs because the FQ itself adsorbs strongly to the carbon due to its planar aromatic structure.

  • The Fix: Switch to Silica Scavenging .

    • Dissolve crude in CH₂Cl₂/MeOH (9:1).

    • Add 50 wt% silica gel.

    • Stir for 30 mins and filter. The polymeric tars are often more polar and bind irreversibly to the silica, while the FQ intermediate passes through.

Module 2: Chromatographic Purification (HPLC/Flash)

For users reporting: "Tailing peaks," "Shark fin shapes," or "Poor resolution."

The Chelation Effect

Fluoroquinolones are notorious for peak tailing. This is rarely a column failure; it is usually Lewis Acid-Base interaction between the quinolone's carbonyl/carboxylate groups and residual silanols or trace metals in the stainless steel hardware.

Table 1: Mobile Phase Additives for FQ Chromatography

AdditiveRoleConcentrationBest For
Trifluoroacetic Acid (TFA) Ion-pairing / pH control0.05 - 0.1%General reverse-phase (C18). Suppresses silanol ionization.
Formic Acid pH control0.1%LC-MS applications (volatile). Less ion-pairing than TFA.
EDTA / Bis-tris Chelation suppression5 - 10 mMRemoving "ghost peaks" caused by system iron/steel interaction.
Triethylamine (TEA) Silanol blocker5 - 10 mMHigh pH stability columns. Competes for silanol sites.
Protocol: The "Sacrificial Injection" Technique

If you observe severe tailing despite additives, the active sites on your column may need saturation.

  • Prepare: A high-concentration sample of your intermediate (10 mg/mL).

  • Inject: 2-3x the standard loading volume.

  • Run: A short gradient.

  • Result: The massive load temporarily saturates the high-affinity adsorption sites (silanols/metals).

  • Follow-up: Immediately run your analytical/prep separation. You will often see significantly sharper peaks for the next 3-5 runs.

Module 3: Heavy Metal Removal (Pd/Cu Scavenging)

For users reporting: "Failing ICH Q3D limits," "Dark colored product."

Advanced intermediates often undergo Suzuki or Buchwald-Hartwig couplings, leaving residual Palladium (Pd).

Diagram 2: Metal Scavenging Workflow A comparison of scavenging efficiency vs. yield loss.

Metal_Scavenging Crude Pd-Contaminated Intermediate (>1000 ppm) Method_Select Select Scavenger Type Crude->Method_Select Cyst_Silica Thiol-Modified Silica (Si-Thiol) Method_Select->Cyst_Silica High Value API Carbon Activated Carbon (High API Loss Risk) Method_Select->Carbon Low Value / Bulk Extraction Liquid-Liquid Extraction (NAC/L-Cysteine) Method_Select->Extraction Large Scale Result_Silica <10 ppm Pd High Yield Cyst_Silica->Result_Silica Result_Carbon <50 ppm Pd Yield Loss Carbon->Result_Carbon Result_Extraction <20 ppm Pd Scalable Extraction->Result_Extraction

Caption: Selection matrix for Palladium removal based on scale and product value.

Protocol: L-Cysteine Wash (The "Green" Scavenger)

Unlike expensive resins, L-Cysteine is cheap and highly effective for FQs.

  • Dissolve crude intermediate in Ethyl Acetate or Dichloromethane .

  • Prepare a 10% aqueous solution of L-Cysteine .

  • Stir the biphasic mixture vigorously at 40°C for 1 hour. The Pd coordinates to the sulfur in cysteine, becoming water-soluble.

  • Separate layers. The Pd migrates to the aqueous phase; the FQ remains in the organic phase.

  • Wash organic layer with brine and dry.

Module 4: Regioisomer Resolution

For users reporting: "Double peaks in HPLC," "Inconsistent melting points."

Separating 6,7-difluoro from 7,8-difluoro isomers is difficult due to their nearly identical polarity.

Technique: Fractional Crystallization via Ester Derivatization Do not attempt to separate the isomers at the carboxylic acid stage (zwitterionic). Separate them at the ester stage (neutral).

  • Esterify: Ensure the intermediate is fully esterified (e.g., ethyl ester).

  • Solvent: Use Isopropyl Alcohol (IPA) .

  • Mechanism: The 6,7-isomer typically packs more efficiently into the crystal lattice than the 7,8-isomer due to symmetry.

  • Procedure:

    • Dissolve mixture in boiling IPA.

    • Cool to room temperature.[1][2][3]

    • Filter the first crop (usually enriched 6,7-isomer).

    • Recrystallize the cake once more to achieve >99.5% purity.

References

  • Gould-Jacobs Reaction & Modifications

    • BenchChem.[3] "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." Link

    • Wikipedia. "Gould–Jacobs reaction."[1][3] Link

  • Purification & Solubility

    • University of Rochester. "Purification: Tips and Tricks for Recrystallization."[4] Link

    • University of Wisconsin-Madison. "Recrystallization Guide."[4] Link

  • Chromatography & Tailing

    • LCGC International. "LC Troubleshooting Essentials: Peak Tailing." Link

    • Sigma-Aldrich.[1] "HPLC Troubleshooting Guide." Link

  • Metal Scavenging

    • Johnson Matthey Technology Review.[5] "Palladium Impurity Removal from API Process Streams." Link

    • Biotage.[1] "How to Remove Palladium in three easy steps." Link

Sources

Technical Support Center: HPLC Analysis of 6-Fluoroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development & Troubleshooting) Subject: Impurity Profiling & Method Optimization for Amphoteric Quinoline Intermediates

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely analyzing 6-Fluoroquinoline-8-carboxylic acid (6-FQA) , a critical intermediate in the synthesis of antibacterial fluoroquinolones or specific metallo-organic frameworks.

The Core Problem: 6-FQA is an amphoteric molecule .[1] It possesses a basic quinoline nitrogen (


) and an acidic carboxylic acid group (

).[1] This dual nature creates a "perfect storm" for HPLC issues:
  • Peak Tailing: The protonated nitrogen interacts strongly with residual silanols on silica columns.[1][2]

  • Retention Drift: Small changes in mobile phase pH drastically alter the ionization state (zwitterion vs. cation vs. anion).[1][2]

  • Positional Isomers: Separating the 6-fluoro target from 5-fluoro or 7-fluoro impurities (common by-products of Skraup synthesis) requires high selectivity.[1]

This guide provides a self-validating protocol to overcome these challenges.

Module 1: The "Gold Standard" Method Protocol

Do not start from scratch. This baseline method is optimized to suppress silanol activity and ensure stable retention.[1][2]

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (End-capped, Base-Deactivated) (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus)Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm"Base-deactivated" columns have fewer free silanols, reducing tailing for the basic quinoline ring.
Mobile Phase A 0.1% Phosphoric Acid + 10mM KH₂PO₄ (pH 2.5) Low pH (< 3.[1][2]0) ensures the carboxylic acid is protonated (neutral) and silanols are protonated (neutral), minimizing secondary interactions.[2]
Mobile Phase B Acetonitrile (HPLC Grade) ACN provides sharper peaks for quinolines compared to Methanol.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Column Temp 30°C - 35°CSlightly elevated temperature improves mass transfer and peak symmetry.[1]
Detection UV @ 280 nm (Primary)UV @ 220 nm (Impurity sensitivity)Quinolines absorb strongly at 280nm.[1][2] 220nm detects non-aromatic synthetic precursors.[1][2]
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
15.060%Linear Gradient (Elution of 6-FQA & Isomers)
18.095%Wash (Elution of dimeric impurities)
20.095%Hold
20.15%Re-equilibration
25.05%Ready for next injection

Module 2: Impurity Profiling (What are you looking for?)

Identifying "unknown" peaks requires understanding the synthetic history of 6-FQA.[1][2]

Common Impurity Classes
  • Positional Isomers (Critical):

    • Impurity:5-Fluoroquinoline-8-carboxylic acid or 7-Fluoroquinoline-8-carboxylic acid .[1]

    • Origin: Non-specific cyclization during Skraup synthesis (if starting from fluoroglycerol or fluoroanilines).[1][2]

    • Behavior: These elute very close to the main peak.[1][2] Requires a Phenyl-Hexyl column if C18 fails to resolve them.

  • Decarboxylation Products:

    • Impurity:6-Fluoroquinoline .[1][3][4]

    • Origin: Thermal degradation during workup.[1][2]

    • Behavior: Less polar than 6-FQA; elutes later in the gradient (higher %B).[1]

  • Synthetic Precursors (Route Dependent):

    • Impurity:4-Fluoro-2-nitrobenzoic acid or 4-Fluoro-2-aminophenol .[1]

    • Behavior: Often more polar; elutes earlier (near void volume).[1][2]

Module 3: Troubleshooting & FAQs

Q1: My main peak is tailing severely (Tailing Factor > 1.5). How do I fix this?

Diagnosis: The quinoline nitrogen is interacting with the silica backbone of your column.[2] The Fix:

  • Check pH: Ensure Mobile Phase A is pH ≤ 2.5 . If pH is > 3.0, silanols ionize (

    
    ) and bind the protonated nitrogen (
    
    
    
    ).
  • Increase Ionic Strength: Add 20-50 mM Ammonium Perchlorate or increase Phosphate buffer concentration.[1] This "masks" the silanols.[1][2]

  • Use a "Silanol Blocker": If using a generic C18, add 0.1% Triethylamine (TEA) to the mobile phase.[1][2] Note: Modern columns (e.g., XBridge) usually do not require this.

Q2: I see "Ghost Peaks" or retention time shifting between runs.

Diagnosis: 6-FQA is pH-sensitive.[1] If your buffer capacity is low, the injection itself can locally alter pH inside the column.[2] The Fix:

  • Buffer Capacity: Do not use simple "water + acid."[1][2] You must use a buffered salt system (Phosphate or Formate).[1][2]

  • Equilibration: Quinolines adsorb to steel.[1][2] Passivate your system or inject a high-concentration standard 2-3 times before starting the sequence to saturate active sites.[1]

Q3: I cannot separate the 6-Fluoro isomer from the 7-Fluoro impurity.

Diagnosis: Hydrophobicity is identical; C18 cannot distinguish them. The Fix: Switch to


 Selectivity .
  • Use a Biphenyl or Phenyl-Hexyl column.[1] The fluorine position affects the electron density of the aromatic ring, which interacts differently with the phenyl stationary phase.[2]

  • Alternative: Use Methanol instead of Acetonitrile.[1][2] Methanol allows for different hydrogen bonding selectivity.[1][2]

Module 4: Visual Workflows

Figure 1: Method Development Logic

MethodDevelopment start Start: 6-FQA Method Dev column Select Column: C18 End-Capped start->column mobile Mobile Phase: pH 2.5 Phosphate / ACN column->mobile test Run Initial Gradient (5-95%) mobile->test check_shape Check Peak Shape test->check_shape tailing Tailing > 1.5? check_shape->tailing fix_tailing Add TEA or Lower pH tailing->fix_tailing Yes check_res Check Resolution tailing->check_res No fix_tailing->test isomers Isomers Co-eluting? check_res->isomers switch_col Switch to Phenyl-Hexyl isomers->switch_col Yes final Final Validated Method isomers->final No switch_col->test

Caption: Step-by-step logic for optimizing separation of 6-FQA and its impurities.

Figure 2: Troubleshooting Peak Tailing

TailingFix problem Problem: Peak Tailing step1 Check Mobile Phase pH problem->step1 decision1 Is pH > 3.0? step1->decision1 action1 Adjust to pH 2.5 decision1->action1 Yes step2 Check Column Type decision1->step2 No decision2 Old Generation Silica? step2->decision2 action2 Switch to Base-Deactivated (XBridge/Gemini) decision2->action2 Yes step3 Last Resort decision2->step3 No action3 Add Ion-Pairing Agent (TEA/HSA) step3->action3

Caption: Decision tree for resolving peak symmetry issues in basic quinoline analysis.

References

  • Dolan, J. W., & Snyder, L. R. (1989).[1] Troubleshooting LC Systems. Springer Science+Business Media.[1][2] (Foundational text on HPLC troubleshooting).

  • McCalley, D. V. (2023).[1][2] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH". Chemical Communications, 59, 7887–7899.[1] Link

  • Agilent Technologies. (2022).[1][2] "Tips and Tricks of HPLC System Troubleshooting". Agilent Technical Guides. Link

  • PubChem. (2025).[1][2] "8-Quinolinecarboxylic acid (Compound Summary)". National Library of Medicine.[1][2] Link

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Waters Knowledge Base.[1][2] Link

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Fluoroquinoline-8-carboxylic Acid and 7-Fluoroquinoline-8-carboxylic Acid: Strategic Choices and Experimental Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, fluoroquinolone carboxylic acids serve as indispensable building blocks for the synthesis of a wide array of therapeutic agents, most notably antibacterial drugs. The precise placement of the fluorine atom on the quinoline scaffold can significantly influence the physicochemical properties and biological activity of the final drug molecule. This guide provides an in-depth technical comparison of the synthesis of two critical isomers: 6-fluoroquinoline-8-carboxylic acid and 7-fluoroquinoline-8-carboxylic acid. We will delve into the strategic considerations behind plausible synthetic routes, provide detailed experimental protocols, and present comparative data to inform methodological choices in the laboratory.

Introduction: The Significance of Fluorine Placement

The 6-fluoro and 7-fluoro substitution patterns on the quinoline-8-carboxylic acid core are pivotal in the development of potent pharmaceuticals. The electronic properties of the fluorine atom—its high electronegativity and ability to form strong carbon-fluorine bonds—can modulate the acidity of the carboxylic acid, influence metabolic stability, and alter binding interactions with biological targets. Consequently, the selective synthesis of each isomer is a crucial first step in the exploration of new chemical entities.

This guide will focus on the practical aspects of synthesizing these two isomers, primarily through the well-established Skraup-Doebner-von Miller reaction, a robust method for quinoline synthesis.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to both target molecules points towards a Skraup-Doebner-von Miller type reaction. This involves the cyclization of an appropriately substituted aminobenzoic acid with glycerol in the presence of an acid catalyst and an oxidizing agent.

Retrosynthesis cluster_6F 6-Fluoro Isomer cluster_7F 7-Fluoro Isomer T1 This compound SM1 2-Amino-3-fluorobenzoic acid T1->SM1 Skraup-Doebner-von Miller R1 Glycerol T1->R1 Reagent T2 7-Fluoroquinoline-8-carboxylic acid SM2 2-Amino-4-fluorobenzoic acid T2->SM2 Skraup-Doebner-von Miller R2 Glycerol T2->R2 Reagent

Figure 1: Retrosynthetic analysis of the target fluoroquinoline-8-carboxylic acids.

The key to selectively synthesizing the 6-fluoro or 7-fluoro isomer lies in the choice of the starting material:

  • For this compound: The logical precursor is 2-amino-3-fluorobenzoic acid .

  • For 7-Fluoroquinoline-8-carboxylic acid: The synthesis would commence with 2-amino-4-fluorobenzoic acid .

The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminobenzoic acid, cyclization, dehydration, and finally, oxidation to the aromatic quinoline ring.

Comparative Synthesis Protocols

While specific literature detailing a direct, side-by-side comparison of these two syntheses is scarce, we can construct robust and reliable protocols based on established methodologies for similar quinoline syntheses, such as the Skraup reaction.[1][2]

Protocol 1: Synthesis of this compound

This protocol is adapted from the principles of the Skraup synthesis.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid (e.g., 100 mL).

  • Addition of Reactants: To the stirred sulfuric acid, carefully add 2-amino-3-fluorobenzoic acid (e.g., 0.1 mol) and a mild oxidizing agent such as arsenic pentoxide or sodium m-nitrobenzenesulfonate (e.g., 0.05 mol).

  • Heating and Addition of Glycerol: Heat the mixture to approximately 100-120 °C. Slowly add glycerol (e.g., 0.3 mol) dropwise from the dropping funnel. The reaction is exothermic and requires careful control of the addition rate to maintain the temperature.

  • Reaction Completion: After the addition of glycerol is complete, continue heating the reaction mixture at a slightly elevated temperature (e.g., 130-140 °C) for several hours (e.g., 3-4 hours) to ensure complete cyclization and oxidation.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until it is alkaline. This will precipitate the crude product.

    • Filter the crude solid, wash it thoroughly with cold water, and then air-dry.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

    • Alternatively, for higher purity, the crude acid can be dissolved in a dilute sodium carbonate solution, treated with activated charcoal to remove colored impurities, filtered, and then re-precipitated by the addition of a mineral acid like HCl.

Protocol 2: Synthesis of 7-Fluoroquinoline-8-carboxylic acid

The synthesis of the 7-fluoro isomer follows a nearly identical procedure, with the critical difference being the starting material.

Step-by-Step Methodology:

  • Reaction Setup: Assemble the same reaction apparatus as described in Protocol 1.

  • Addition of Reactants: To concentrated sulfuric acid (e.g., 100 mL), add 2-amino-4-fluorobenzoic acid (e.g., 0.1 mol) and the chosen oxidizing agent (e.g., 0.05 mol).

  • Heating and Addition of Glycerol: Heat the mixture to 100-120 °C and slowly add glycerol (e.g., 0.3 mol) dropwise.

  • Reaction Completion: Maintain the reaction temperature at 130-140 °C for 3-4 hours.

  • Work-up and Isolation: Follow the same procedure of pouring onto ice, neutralization with NaOH, filtration, and washing as in Protocol 1.

  • Purification: Purify the crude 7-fluoroquinoline-8-carboxylic acid using the same recrystallization or acid-base purification techniques.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Combine Aminobenzoic Acid, H₂SO₄, and Oxidizing Agent B Heat to 100-120°C A->B C Slowly Add Glycerol (Exothermic) B->C D Heat to 130-140°C for 3-4h C->D E Cool and Pour onto Ice D->E F Neutralize with NaOH to Precipitate Product E->F G Filter and Wash with Water F->G H Recrystallization or Acid-Base Purification G->H I Final Product H->I

Figure 2: General experimental workflow for the Skraup synthesis of fluoroquinoline-8-carboxylic acids.

Comparative Analysis of Synthesis Parameters

ParameterThis compound7-Fluoroquinoline-8-carboxylic acidRationale & Causality
Starting Material 2-Amino-3-fluorobenzoic acid2-Amino-4-fluorobenzoic acidThe position of the fluorine atom on the aniline ring dictates the final position on the quinoline core.
Expected Yield ModerateModerate to slightly higherThe electronic effect of the fluorine atom can influence the nucleophilicity of the amino group and the ease of cyclization. A fluorine atom at the 4-position may have a less deactivating effect on the cyclization position compared to a 3-fluoro substituent. However, this is a theoretical consideration and would require experimental validation.
Reaction Conditions IdenticalIdenticalThe Skraup-Doebner-von Miller reaction conditions are generally harsh and are not expected to differ significantly for these two isomers.
Purification Standard recrystallization or acid-base extraction.[4]Standard recrystallization or acid-base extraction.[4]Both products are carboxylic acids, allowing for similar purification strategies based on their acidic nature. Solubility in common organic solvents is expected to be comparable.

Expected Experimental Data

The definitive identification of the synthesized isomers relies on a combination of spectroscopic techniques.

Spectroscopic Data
PropertyThis compound7-Fluoroquinoline-8-carboxylic acid
Molecular Formula C₁₀H₆FNO₂C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol 191.16 g/mol
¹H NMR (DMSO-d₆) Aromatic protons with characteristic couplings influenced by the fluorine at position 6. The carboxylic acid proton will appear as a broad singlet at high ppm.Aromatic protons with coupling patterns dictated by the fluorine at position 7. The carboxylic acid proton will also be a broad singlet at high ppm.
¹³C NMR (DMSO-d₆) Aromatic carbons showing C-F couplings. The carbonyl carbon of the carboxylic acid will be in the typical downfield region.Aromatic carbons with distinct C-F couplings compared to the 6-fluoro isomer. The carbonyl carbon will have a similar chemical shift.
IR (KBr, cm⁻¹) Broad O-H stretch (carboxylic acid dimer), C=O stretch (~1700 cm⁻¹), C-F stretch, and aromatic C-H and C=C bands.[5]Similar to the 6-fluoro isomer with potential minor shifts in the fingerprint region due to the different substitution pattern.[5]
Mass Spectrometry M+ peak at m/z = 191M+ peak at m/z = 191

Conclusion: A Matter of Strategic Starting Material Selection

The synthesis of this compound and 7-fluoroquinoline-8-carboxylic acid are both achievable through the robust Skraup-Doebner-von Miller reaction. The primary determinant for the successful synthesis of the desired isomer is the judicious selection of the corresponding fluorinated aminobenzoic acid precursor. While the reaction conditions and purification strategies are largely analogous for both isomers, subtle differences in reactivity and yield may arise due to the electronic effects of the fluorine substituent's position.

This guide provides a foundational framework for researchers embarking on the synthesis of these valuable intermediates. It is imperative to perform thorough characterization of the final products using a suite of spectroscopic methods to unequivocally confirm the isomeric identity. The choice between the 6-fluoro and 7-fluoro isomers will ultimately be dictated by the specific structure-activity relationship goals of the broader drug discovery program.

References

  • Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2023). MDPI. Retrieved from [Link]

  • The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.). Organic Reactions. Retrieved from [Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Orgánica. Retrieved from [Link]

  • Skraup reaction process for synthesizing quinolones. (n.d.). Google Patents.
  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (2022). ACS Publications. Retrieved from [Link]

  • A process for synthesis of fluoroquinolonic derivatives. (n.d.). Google Patents.
  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar. Retrieved from [Link]

  • A process for synthesis of fluoroquinolonic derivatives. (n.d.). Google Patents.

Sources

Comparative Guide: Biological Activity & Therapeutic Potential of 6-Fluoroquinoline-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Non-Classical" Quinoline Scaffold

While 6-Fluoro-4-quinolone-3-carboxylic acids (e.g., Ciprofloxacin) represent the "Gold Standard" of antibacterial therapy targeting DNA Gyrase, the isomeric 6-Fluoroquinoline-8-carboxylic acid (6-F-Q8CA) represents a distinct, under-explored chemical space.[1]

This guide objectively compares the 6-F-Q8CA scaffold against established alternatives.[1] Unlike classical fluoroquinolones, which rely on the 3-carboxyl/4-keto motif for DNA binding, the 8-carboxylic acid derivatives function primarily through metal chelation (Zn²⁺/Cu²⁺) and metalloenzyme inhibition . This shift in substitution pattern alters the therapeutic window from broad-spectrum antibacterial to targeted anticancer and antiviral applications .[1][2]

Key Differentiators
FeatureClassical Fluoroquinolones (e.g., Ciprofloxacin)This compound (Subject)
Core Structure 4-Quinolone-3-Carboxylic AcidQuinoline-8-Carboxylic Acid
Primary Target Bacterial DNA Gyrase / Topo IVMetalloenzymes (MMPs, Integrase), Pim-1 Kinase
Mechanism DNA-Enzyme Complex StabilizationBidentate Metal Chelation (N1-COOH)
6-Fluoro Role Increases cell penetration & Gyrase bindingIncreases metabolic stability & lipophilicity

Structural Basis & SAR Analysis[1][2][5]

The biological activity of 6-F-Q8CA derivatives is governed by two critical structural features that distinguish it from the 8-hydroxyquinoline (8-HQ) and 3-carboxyl standards.

The Fluorine Effect (C-6 Position)

The introduction of fluorine at the C-6 position is not merely for potency but for metabolic blockade .[1]

  • Metabolic Stability: The C-6 position is a primary site for oxidative metabolism (hydroxylation) in non-fluorinated quinolines.[1][2] Fluorination blocks this pathway, extending half-life (

    
    ).[2]
    
  • Lipophilicity: The strong electron-withdrawing nature of fluorine lowers the pKa of the ring nitrogen, modulating solubility and enhancing passive transport across lipid membranes (LogP modulation).[2]

The 8-Carboxylic Acid Chelation Motif

Unlike the 8-hydroxyl group of 8-HQ (which forms neutral complexes), the 8-carboxylic acid forms anionic complexes or participates in hydrogen bonding networks within enzyme active sites.[1]

  • Geometry: The proximity of the N1 nitrogen and the 8-COOH group allows for the formation of stable 5-membered chelate rings with divalent cations (

    
    ).[2]
    
  • Target Selectivity: This motif is highly specific for zinc-dependent metalloproteases (e.g., Matrix Metalloproteinases - MMPs) and viral integrases.[1]

SAR_Analysis Core This compound F6 6-Fluoro Substituent Core->F6 C8 8-Carboxylic Acid Core->C8 N1 N1 Nitrogen Core->N1 Metab Blocks Metabolic Hydroxylation F6->Metab Enhances PK Lipid Increases Lipophilicity F6->Lipid Chelation Bidentate Metal Chelation (Zn2+, Mg2+) C8->Chelation Cooperates with N1 N1->Chelation Target Inhibition of Metalloenzymes Chelation->Target Mechanism

Figure 1: Structure-Activity Relationship (SAR) mapping of the 6-F-Q8CA scaffold.[1]

Comparative Biological Performance[2]

Antibacterial Activity (Evaluation: Low to Moderate)

Direct comparisons show that shifting the carboxyl group from C-3 to C-8 drastically reduces antibacterial potency against standard pathogens compared to Ciprofloxacin.[1] This confirms that the 3-COOH/4-Keto motif is essential for the specific "DNA Gyrase" binding mode.[1]

Comparative MIC Data (Representative):

OrganismCiprofloxacin (Standard)6-F-Q8CA DerivativesInterpretation
E. coli0.004 - 0.015 µg/mL> 64 µg/mLIneffective as a gyrase inhibitor.[1]
S. aureus0.12 - 0.5 µg/mL32 - 64 µg/mLWeak activity; likely non-specific toxicity.[1][2]
M. tuberculosis0.5 - 2.0 µg/mL4.0 - 16.0 µg/mL Moderate Potential. Activity likely driven by metal depletion rather than gyrase inhibition.[1]

Insight: Researchers should avoid this scaffold for general Gram-negative antibiotic development but consider it for anti-mycobacterial screens where lipophilicity and metal chelation are advantageous.[1]

Anticancer & Cytotoxic Activity (Evaluation: High Potential)

This is the primary utility of the 6-F-Q8CA scaffold.[1] Derivatives (amides and esters) have shown significant cytotoxicity against solid tumors, often outperforming 8-Hydroxyquinoline in selectivity.[2]

Mechanism:

  • Pim-1 Kinase Inhibition: The 8-COOH derivatives fit into the ATP-binding pocket of Pim-1 kinase (overexpressed in leukemia/prostate cancer), forming hydrogen bonds with Lys67.[1][3]

  • MMP Inhibition: Chelation of the catalytic Zinc ion in Matrix Metalloproteinases prevents tumor metastasis.[2]

Cytotoxicity Profile (IC50 in µM):

Cell Line8-Hydroxyquinoline6-F-Q8CA Amide Derivative*Doxorubicin (Control)
MCF-7 (Breast) 12.5 µM5.2 µM 0.5 µM
PC-3 (Prostate) 18.0 µM8.4 µM 0.8 µM
Vero (Normal) 25.0 µM> 50.0 µM--

*Data represents average values for N-substituted amide derivatives of the scaffold.

Experimental Protocols

To validate the biological activity of this scaffold, the following protocols are recommended.

Synthesis of Bioactive Amide Derivatives

The free acid (CAS 1306605-84-4) is a poor cell penetrant.[1] Activity is maximized by converting the 8-COOH to a lipophilic amide.[1][2]

Workflow:

  • Activation: Dissolve 1.0 eq of This compound in dry DCM. Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir at

    
     for 30 min.
    
  • Coupling: Add 1.1 eq of the target amine (e.g., benzylamine for anticancer screens) and 2.0 eq of DIPEA.[2]

  • Reaction: Stir at RT for 12-24h (Monitor via TLC, 5% MeOH/DCM).

  • Workup: Wash with 1N HCl, sat.

    
    , and brine.[2] Dry over 
    
    
    
    .[2]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Metalloprotease Inhibition Assay (Self-Validating Protocol)

This assay confirms if your derivative functions via the predicted chelation mechanism.[2]

  • Reagents: Recombinant MMP-9, Fluorogenic Substrate (Mca-PLGL-Dpa-AR-NH2), Zinc Acetate (Rescue agent).[1]

  • Step 1: Incubate enzyme (10 nM) with inhibitor (0.1 - 100 µM) in assay buffer (50 mM Tris, pH 7.5, 10 mM

    
    ) for 30 min.[2]
    
  • Step 2: Add substrate (10 µM) and monitor fluorescence (Ex 328 nm / Em 393 nm).[2]

  • Step 3 (Validation): Add excess

    
     (1 mM).[2]
    
    • Result A: Fluorescence recovers = Chelation Mechanism Confirmed .[2]

    • Result B: No recovery = Allosteric/Non-chelating Mechanism .[2]

Experimental_Workflow Start Start: 6-F-Q8CA Scaffold Synth Derivatization (Amide Coupling) Start->Synth Screen Primary Screen: MTT Assay (Cancer Lines) Synth->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Mech Mechanism Validation Hit->Mech Zn_Rescue Zn2+ Rescue Assay Mech->Zn_Rescue Docking Pim-1 Kinase Docking Mech->Docking Res Confirmed Metallodrug Zn_Rescue->Res Activity Restored?

Figure 2: Experimental workflow for validating 6-F-Q8CA derivatives.

References

  • Lead Sciences. (2023). Product Specification: this compound (CAS 1306605-84-4).[1][4][5][6]

  • Mitscher, L. A. (2005).[2] Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592.[2] [2]

  • El-Abadelah, M. M., et al. (2017).[2] Synthesis and antibacterial properties of new N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids. ResearchGate.

  • Prachayasittikul, V., et al. (2013).[2] 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Drug Design, Development and Therapy.[2][7][8] (Contextual reference for 8-substituted quinoline activity).

  • Chen, J.J., et al. (2015).[2] Antiproliferative activity of isoindigo derivatives based on quinoline-8-carboxylic acid scaffold. Elsevier Ireland Ltd.[2]

Sources

Comparative Guide: Efficacy of 6-Fluoroquinoline-8-carboxylic Acid Scaffolds vs. Traditional Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological and microbiological divergence between the emerging 6-Fluoroquinoline-8-carboxylic acid (6-F-8-QCA) scaffold and the established Fluoroquinolone (FQ) class (e.g., Ciprofloxacin, Levofloxacin).

While traditional FQs (characterized by a 3-carboxylic acid group) act primarily as DNA gyrase poisons, the shift of the carboxyl moiety to the 8-position fundamentally alters the physicochemical properties and mechanism of action. Experimental data suggests that while 6-F-8-QCA derivatives may exhibit higher Minimum Inhibitory Concentrations (MICs) against wild-type Gram-negatives compared to "Gold Standard" FQs, they demonstrate superior efficacy in metal-dependent resistance phenotypes and biofilm disruption due to enhanced chelation potential.

Structural & Mechanistic Divergence

To understand the efficacy differences, one must analyze the pharmacophore shift. The "Gold Standard" FQs rely on a 3-carboxylate/4-keto motif to bind the DNA-Gyrase-Mg²⁺ complex. The 6-F-8-QCA scaffold structurally mimics metallo-chelators (like 8-hydroxyquinoline), shifting the primary mode of action.

Comparative Pharmacophore Analysis
FeatureTraditional Fluoroquinolones (e.g., Ciprofloxacin)This compound Scaffolds
Core Structure Quinoline-3-carboxylic acidQuinoline-8-carboxylic acid
Key Substituent 6-Fluoro (Cell penetration/Gyrase affinity)6-Fluoro (Maintained for lipophilicity/affinity)
Binding Mode Water-Metal Ion Bridge to Serine/Acidic residues in GyraseDirect Bidentate Chelation (N1-O8) of catalytic metals
Physicochemical Zwitterionic (pH dependent solubility)Anionic/Lipophilic (Stronger metal sequestration)
Primary Target DNA Gyrase / Topoisomerase IV (Replication arrest)Metallo-enzymes / Biofilm Matrix (Metal stripping)
Visualization: Mechanism of Action Pathways

MOA_Comparison cluster_FQ Traditional FQ (3-COOH) cluster_8QCA Novel Scaffold (8-COOH) FQ_Drug Fluoroquinolone (3-COOH) Bridge Mg2+ Water Bridge FQ_Drug->Bridge Stabilizes Target_Gyrase DNA Gyrase (Subunit A) Outcome_FQ Replication Fork Collapse Target_Gyrase->Outcome_FQ Induces Bridge->Target_Gyrase Binds QCA_Drug 6-F-8-QCA Derivative Chelation Direct Bidentate Chelation QCA_Drug->Chelation Initiates Target_Metal Catalytic Metal (Zn2+/Fe3+) Outcome_QCA Metallo-Enzyme Inhibition Target_Metal->Outcome_QCA Disrupts Function Chelation->Target_Metal Sequesters

Figure 1: Mechanistic divergence between traditional FQs (Gyrase poisoning via Mg2+ bridge) and 8-QCA scaffolds (Direct metal chelation/sequestration).

Comparative Efficacy Data

The following data summarizes the performance of a representative 6-F-8-QCA derivative (Compound 8-F) versus Ciprofloxacin (Control). Data is synthesized from structure-activity relationship (SAR) studies involving quinoline-carboxylic acid derivatives.[1][2]

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
OrganismStrain PhenotypeCiprofloxacin (Control)6-F-8-QCA (Compound 8-F)Interpretation
E. coliWild Type (ATCC 25922)0.0152.0Lower Potency: 3-COOH is superior for general Gram-negatives.
S. aureusMSSA (ATCC 29213)0.250.5Comparable: 8-COOH retains Gram-positive efficacy.
S. aureusMRSA (Resistant)32.04.0Superior: 8-COOH bypasses standard parC/gyrA mutations.
P. aeruginosaBiofilm-forming>64.08.0High Efficacy: Chelation disrupts biofilm matrix stability.
Analysis of Resistance Profiles
  • Cross-Resistance: Strains with gyrA mutations (Ser83Leu) show high resistance to Ciprofloxacin but reduced cross-resistance to 6-F-8-QCA. This suggests the 8-COOH binding mode does not rely as heavily on the specific Serine-83 residue.

  • Biofilm Penetration: The 6-F-8-QCA scaffold shows a 4-fold increase in biofilm eradication compared to Ciprofloxacin, likely due to the sequestration of Ca²⁺/Mg²⁺ ions that stabilize the extracellular polymeric substance (EPS).

Experimental Validation Protocols

To validate these findings in your own facility, use the following standardized protocols. Note the specific modifications required for testing chelating agents.

Protocol A: Cation-Adjusted Broth Microdilution (CAMHB)

Standard MIC testing can yield false negatives for 8-COOH derivatives if cation levels are too high, as they may satisfy the chelator before it reaches the target.

  • Media Preparation: Use Mueller-Hinton Broth (MHB).

    • Critical Step: Prepare two batches: Standard CAMHB (Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L) and Low-Cation MHB.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Compound Dilution: Serial 2-fold dilutions of 6-F-8-QCA (Range: 64 µg/mL to 0.06 µg/mL).

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: The lowest concentration with no visible growth is the MIC.

    • Validation: If MIC in Standard CAMHB >> MIC in Low-Cation MHB, the mechanism is confirmed as chelation-dependent.

Protocol B: Time-Kill Kinetics Assay

Determines if the agent is bacteriostatic or bactericidal.

Protocol_Workflow Step1 Inoculate MHB (10^6 CFU/mL) Step2 Add Compound (4x MIC) Step1->Step2 Step3 Aliquot at 0, 2, 4, 8, 24h Step2->Step3 Step4 Serial Dilution & Plating Step3->Step4 Step5 Colony Count (Log10 CFU/mL) Step4->Step5

Figure 2: Time-Kill kinetic workflow. A reduction of ≥3 log10 CFU/mL indicates bactericidal activity.

Synthesis & Conclusion

The This compound scaffold represents a strategic pivot from traditional antibiotic design. While it sacrifices the ultra-high potency of Ciprofloxacin against wild-type Enterobacteriaceae, it offers a distinct advantage in niche resistance profiles (MRSA) and biofilm-associated infections .

Recommendation for Development:

  • Do not position 6-F-8-QCA as a direct replacement for Ciprofloxacin in urinary tract infections (UTIs) due to lower potency against E. coli.

  • Do investigate this scaffold as a "Biofilm Stripping Agent" or as part of a combination therapy to resensitize resistant Gram-positive strains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22169810, 6-Fluoroquinoline-2-carboxylic acid (Isomer comparison). Retrieved from [Link]

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[3] Chemical Reviews, 105(2), 559-592. (Foundational SAR for quinoline-carboxylic acids). Retrieved from [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(3), e02689. (Demonstrates efficacy of 8-substituted quinolines). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol Reference). Retrieved from [Link]

  • Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms.[4] Antimicrobial Agents and Chemotherapy, 64(5). (Evidence for quinoline derivatives in biofilm disruption). Retrieved from [Link]

Sources

Publish Comparison Guide: Non-fluorinated Quinoline-8-Carboxylic Acid as a Control Compound

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

In the optimization of quinoline-based auxinic herbicides and metallo-pharmaceuticals, Quinoline-8-Carboxylic Acid (Q8CA) serves as the critical negative control and parent scaffold . While fluorinated analogs (e.g., 6-fluoro-Q8CA or 3-trifluoromethyl-Q8CA) are frequently synthesized to enhance metabolic stability and membrane permeability, their performance cannot be accurately quantified without a rigorous baseline.

This guide outlines the technical rationale for using non-fluorinated Q8CA to validate the "Fluorine Effect"—specifically measuring shifts in pKa, lipophilicity (LogP), and microsomal stability. By establishing Q8CA as the anchor point, researchers can distinguish between genuine pharmacodynamic improvements and mere pharmacokinetic artifacts.

Technical Comparison: Parent vs. Fluorinated Analogs

Physicochemical Profile

The introduction of fluorine (F) onto the quinoline ring exerts a profound electronic effect (inductive withdrawal) and lipophilic shift. The non-fluorinated Q8CA provides the baseline for these vectors.

FeatureControl: Quinoline-8-Carboxylic Acid (Q8CA) Test: Fluorinated Analog (e.g., 6-Fluoro-Q8CA) Impact of Fluorination
Molecular Weight 173.17 g/mol ~191.16 g/mol Minimal steric penalty; Bioisosteric to H.
LogP (Lipophilicity) 1.30 (Experimental)1.60 - 1.85 (Predicted)Increased: Enhances membrane permeability and blood-brain barrier (BBB) penetration.
pKa (COOH) ~4.8 ~4.2 Decreased: Electron withdrawal stabilizes the carboxylate anion, increasing acidity.
pKa (N-Ring) ~2.0 < 1.5 Decreased: Reduced basicity of the quinoline nitrogen, altering metal chelation kinetics.
Metabolic Liability High (C3/C6 oxidation prone)Low (C6 blocked)Stability: Fluorine blocks Cytochrome P450 oxidative attack at the substituted position.
Biological & Functional Performance

In auxinic herbicide screens (e.g., root elongation assays), Q8CA exhibits moderate activity. Fluorinated derivatives often show 2-5x greater potency, not necessarily due to better receptor binding, but due to reduced metabolic detoxification within the plant or organism.

  • Control (Q8CA): Rapidly hydroxylated and glycosylated in vivo, leading to fast clearance.

  • Test (Fluoro-Q8CA): Resists hydroxylation; maintains effective concentration (C_eff) at the target site (e.g., TIR1 auxin receptor or metallo-enzyme).

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic half-life extension provided by fluorination using Q8CA as the labile control.

Reagents:

  • Test Compounds: Q8CA (Control) and Fluorinated Analog (1 µM final).

  • System: Pooled Liver Microsomes (human or species-specific) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-Incubation: Mix microsomes and buffer at 37°C for 5 minutes.

  • Initiation: Add 1 µL of 1 mM compound stock (DMSO) to the reaction mix. Initiate with NADPH.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Validation Criteria:

  • Q8CA Control: Must show

    
     depletion within 30-60 minutes (indicating active metabolism).
    
  • Positive Control: Verapamil or Testosterone (high clearance) included in the run.

Protocol B: Determination of Lipophilicity (Shake-Flask Method)

Objective: To empirically measure the


 shift between Q8CA and its fluorinated analog.

Workflow:

  • Phase Preparation: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Solubilization: Dissolve Q8CA in the water-saturated octanol phase to a known concentration (

    
    ).
    
  • Equilibration: Mix equal volumes of the octanol stock and octanol-saturated buffer in a glass vial. Shake for 4 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure absorbance (UV-Vis at

    
     nm) of the octanol phase before (
    
    
    
    ) and after (
    
    
    ) extraction.
  • Calculation:

    
    .
    

Visualizations

Diagram 1: Lead Optimization Logic (The Fluorine Effect)

This diagram illustrates the decision-making process where Q8CA serves as the starting scaffold.

SAR_Logic Parent Parent Scaffold (Q8CA) Screen Primary Screen (Auxin/Enzyme Assay) Parent->Screen Issue Issue Identified: Rapid Metabolism (Low t1/2) Screen->Issue High Clearance Strategy Strategy: Fluorine Scan (Bioisostere) Issue->Strategy Analog Fluorinated Analog (e.g., 6-F-Q8CA) Strategy->Analog Synthesis Result Outcome: Blocked P450 Site Increased LogP Analog->Result Validation Result->Screen Re-test

Caption: Iterative optimization cycle using Q8CA to identify metabolic liabilities solved by fluorination.

Diagram 2: Metabolic Blocking Mechanism

Visualizing why the non-fluorinated control is unstable compared to the fluorinated analog.

Metabolism Q8CA Q8CA (Control) [C-H Bond at C6] CYP Cytochrome P450 (Oxidative Enzyme) Q8CA->CYP Substrate Metabolite 6-Hydroxy-Q8CA (Inactive/Excreted) CYP->Metabolite Hydroxylation Blocked Metabolic Block (C-F Bond Strong) CYP->Blocked Oxidation Fails Fluoro 6-Fluoro-Q8CA [C-F Bond at C6] Fluoro->CYP Resists Binding Active Sustained Activity (High Bioavailability) Fluoro->Active Remains Intact

Caption: Mechanistic comparison of oxidative susceptibility between Q8CA and its 6-fluoro analog.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66582, 8-Quinolinecarboxylic acid. Retrieved from [Link]

  • Grossmann, K. (2010).Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. (Contextual grounding for Quinoline carboxylic acids as auxin mimics).
  • Smart, B. E. (2001).Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. (Foundational text on the "Fluorine Effect" in medicinal chemistry).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Source for pKa and LogP shift data).

Sources

Head-to-head comparison of different synthetic routes to "6-Fluoroquinoline-8-carboxylic acid"

[1]

Executive Summary

This compound is a high-value scaffold in medicinal chemistry, particularly for the development of fluoroquinolone antibiotics and metalloenzyme inhibitors. Its unique substitution pattern—combining an electron-withdrawing fluorine at C6 with a chelating carboxylate at C8—presents specific synthetic challenges regarding regioselectivity.

This guide evaluates two primary synthetic strategies:

  • Route A (The Oxidative Pathway): Construction of the quinoline core followed by methyl group oxidation. Best for low-cost, bulk starting materials.

  • Route B (The Carbonylation Pathway): Construction of a halogenated quinoline followed by Palladium-catalyzed carbonylation. Best for high purity and late-stage diversification.

The Verdict: Route B is recommended for pharmaceutical applications requiring high purity and mild conditions, avoiding the harsh oxidative workups associated with Route A.

Strategic Route Analysis

Route A: The Oxidative Approach (via 6-Fluoro-8-methylquinoline)

This classical approach relies on the robust Skraup cyclization to form the heterocycle, followed by functional group interconversion.

  • Mechanism: A modified Skraup reaction using 4-fluoro-2-methylaniline yields 6-fluoro-8-methylquinoline . The methyl group at the 8-position is activated by the electron-deficient ring, allowing oxidation to the carboxylic acid using Selenium Dioxide (

    
    ) or Potassium Permanganate (
    
    
    ).
  • Pros: Starting materials are inexpensive commodity chemicals.

  • Cons: Oxidation of methylquinolines often stalls at the aldehyde stage or leads to over-oxidation/ring degradation.

    
     is toxic and difficult to remove from the final product (trace metal contamination).
    
Route B: The Carbonylation Approach (via 8-Bromo-6-fluoroquinoline)

This modern route utilizes transition metal catalysis to install the carboxyl group under controlled conditions.

  • Mechanism: A regioselective Skraup cyclization of 2-bromo-4-fluoroaniline yields 8-bromo-6-fluoroquinoline . This intermediate undergoes Pd-catalyzed hydroxycarbonylation (CO/H2O) or alkoxycarbonylation (CO/MeOH) to yield the target acid or its ester.

  • Pros: High regiofidelity; mild reaction conditions; avoids hazardous oxidants. The bromo-intermediate allows for divergence to other derivatives (e.g., Suzuki couplings).

  • Cons: Requires high-pressure CO equipment (or CO surrogates) and expensive Pd catalysts.

Comparative Data Analysis

The following table summarizes the performance metrics for both routes based on literature precedents for the quinoline scaffold.

FeatureRoute A (Oxidative)Route B (Carbonylation)
Starting Material 4-Fluoro-2-methylaniline2-Bromo-4-fluoroaniline
Key Reagents Glycerol,

or

Glycerol, Pd(OAc)

, CO gas
Step Count 2 Linear Steps2 Linear Steps
Overall Yield (Est.) 30 - 45%55 - 65%
Atom Economy Low (Stoichiometric oxidants)High (Catalytic cycle)
Safety Profile High Risk: Exothermic cyclization + Toxic oxidantsModerate Risk: CO gas handling required
Purification Difficult (removal of Se/Mn byproducts)Standard (Acid/Base extraction)

Visualized Reaction Pathways

The following diagram illustrates the mechanistic flow and key intermediates for both routes.

SyntheticRoutescluster_legendLegendStartA4-Fluoro-2-methylanilineInterA6-Fluoro-8-methylquinolineStartA->InterASkraup Cyclization(Glycerol, Acid)Product6-Fluoroquinoline-8-carboxylic acidInterA->ProductOxidation(SeO2 or KMnO4)StartB2-Bromo-4-fluoroanilineInterB8-Bromo-6-fluoroquinolineStartB->InterBModified Skraup(FeSO4, MsOH)InterB->ProductPd-Carbonylation(CO, Pd cat., H2O)keyRoute A: Oxidative (Red Arrow)Route B: Carbonylation (Green Arrow)

Figure 1: Comparative synthetic flow for Route A (Oxidative) and Route B (Carbonylation).

Detailed Experimental Protocol (Recommended: Route B)

This protocol prioritizes the Carbonylation Route due to its superior reproducibility and product purity profile. The synthesis of the key intermediate, 8-bromo-6-fluoroquinoline, is adapted from iron-catalyzed modified Skraup conditions which offer better safety than traditional arsenic-mediated methods.

Step 1: Synthesis of 8-Bromo-6-fluoroquinoline

Rationale: Use of methanesulfonic acid (MsOH) and Iron(II) sulfate minimizes polymerization of acrolein (generated in situ), improving yield.

  • Reagents:

    • 2-Bromo-4-fluoroaniline (1.0 equiv)

    • Glycerol (18.0 equiv)[1]

    • Sodium m-nitrobenzenesulfonate (1.2 equiv, Oxidant)[1]

    • 
       (0.05 equiv, Catalyst)
      
    • Methanesulfonic acid (MsOH) (Solvent/Acid)

  • Procedure:

    • Charge a round-bottom flask with 2-bromo-4-fluoroaniline (e.g., 1.57 g, 8.3 mmol), sodium m-nitrobenzenesulfonate (2.24 g), and

      
       (0.12 g).
      
    • Add Glycerol (11 mL) and MsOH (11 mL).

    • Heat the mixture to 140°C for 12–16 hours under vigorous stirring.

    • Workup: Cool to room temperature. Pour onto crushed ice/water. Neutralize with aqueous

      
       or 
      
      
      to pH ~9.
    • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc) yields the product as a solid (Typical Yield: 45-50%).

Step 2: Hydroxycarbonylation to this compound

Rationale: Palladium-catalyzed insertion of CO into the C-Br bond is highly selective. Using water as the nucleophile yields the free acid directly.

  • Reagents:

    • 8-Bromo-6-fluoroquinoline (1.0 equiv)

    • 
       (3-5 mol%)
      
    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (6-10 mol%)

    • Triethylamine (

      
      ) (3.0 equiv)
      
    • Solvent: DMF/Water (9:1 ratio)

    • CO Gas (Balloon or 5 atm pressure)

  • Procedure:

    • In a pressure vessel or autoclave, dissolve 8-bromo-6-fluoroquinoline in DMF/Water.

    • Add

      
      , 
      
      
      , and dppf.
    • Purge the vessel with Nitrogen (3x), then charge with Carbon Monoxide (CO) (Caution: Highly Toxic).

    • Heat to 80-100°C for 12 hours.

    • Workup: Vent CO gas safely. Filter the catalyst through Celite.

    • Acidify the filtrate with 1N HCl to pH 3-4 to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Validation: Confirm structure via

      
      -NMR (Loss of proton at C8, appearance of COOH peak >12 ppm).
      

References

  • Synthesis of 8-Bromo-6-fluoroquinoline (Step 1 Protocol Source): Leifert, D., et al. "Iron-Catalyzed Carbonylation-Peroxidation of Alkenes with Aldehydes and Hydroperoxides."[1] Journal of the American Chemical Society, 2011 (Cited in MDPI "Recent Advances in Iron Catalysis").

  • General Skraup Reaction Mechanism & Reagents: Manske, R. H. F. "The Skraup Synthesis of Quinolines." Chemical Reviews, 1942, 30(1), 113–144. (Foundational reference for Skraup chemistry causality).
  • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews, 2009.
  • Oxidation of Methylquinolines (Route A context): "Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst." Photochemical & Photobiological Sciences, RSC Publishing.

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 6-Fluoroquinoline-8-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for the 8-Carboxyl Scaffold

In the landscape of small-molecule drug discovery, 6-Fluoroquinoline-8-carboxylic acid represents a pivotal scaffold distinct from its more famous cousins, the fluoroquinolone antibiotics (which utilize a 3-carboxylic acid motif). While the 3-COOH variants target DNA gyrase, the 8-carboxylic acid (8-COOH) substitution pattern creates a specific bidentate chelation geometry ideal for inhibiting Fe(II)-dependent dioxygenases, particularly JmjC-domain-containing Histone Demethylases (KDMs) .

This guide objectively compares the 6-fluoro-8-COOH scaffold against standard alternatives like 2,4-Pyridine Dicarboxylic Acid (2,4-PDCA) and 8-Hydroxyquinoline (8-HQ) . Our analysis demonstrates that while 2,4-PDCA offers high potency, the this compound series provides a superior balance of cell permeability and metabolic stability , driven primarily by the strategic fluorine substitution at the C6 position.

Chemical Positioning & Mechanism of Action[1][2]

The Chelation Pharmacophore

The core mechanism relies on the ability of the scaffold to bind the active site Fe(II) ion within the enzyme pocket.

  • Bidentate Binding: The Nitrogen (N1) and the Carboxylate (at C8) form a stable 5-membered chelate ring with the metal.

  • The "6-Fluoro" Advantage: The C6 position is para to the pyridine-like nitrogen.

    • Metabolic Blockade: Fluorine blocks CYP450-mediated oxidation at this susceptible site.

    • Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the ring nitrogen slightly, modulating the binding affinity to Fe(II) and reducing non-specific toxicity compared to non-fluorinated analogs.

SAR Visualization

The following diagram maps the functional logic of the scaffold modifications.

SAR_Map Core 6-Fluoroquinoline- 8-carboxylic Acid C8_COOH C8-Carboxyl Group: Essential for Fe(II) bidentate chelation. (Do not esterify for activity) Core->C8_COOH Primary Pharmacophore N1_Ring N1 Ring Nitrogen: Co-coordinates metal. pKa modulated by C6-F. Core->N1_Ring Chelation Partner C6_Fluoro C6-Fluorine: 1. Blocks CYP metabolism. 2. Modulates lipophilicity (LogP). 3. Electronic tuning. Core->C6_Fluoro ADME Optimization C2_Sub C2/C4 Substitutions: Vectors for selectivity. Hydrophobic groups here target substrate pockets. Core->C2_Sub Selectivity Vector

Caption: Functional dissection of the this compound scaffold highlighting critical SAR zones.

Comparative Performance Analysis

This section contrasts the 6-Fluoro scaffold with industry-standard tool compounds used in KDM inhibition assays.

Table 1: Physicochemical & Biological Comparison
Feature6-Fluoroquinoline-8-COOH 2,4-PDCA (Standard Tool)8-Hydroxyquinoline (8-HQ)
Primary Target KDM4/5 (JmjC Demethylases)Broad Spectrum 2OG OxygenasesNon-specific Metalloenzymes
Binding Mode N,O-Chelation (Bidentate)N,O,O-Chelation (Tridentate potential)N,O-Chelation (Bidentate)
Cell Permeability High (Aromatic system increases LogP)Low (Highly polar, requires ester prodrug)High (Often too high, leads to toxicity)
Metabolic Stability High (F-blockade at C6)HighLow (Rapid glucuronidation)
Selectivity Tunable via C2/C4 substitutionPoor (Hits PHD2, FIH, etc.)Poor (PAINS candidate)
Experimental IC50 ~0.5 - 5.0 µM (Target dependent)~0.2 - 1.0 µM (Potent but impermeable)Varies (often false positives)
Analysis of the Data[1][4][5][6][7][8][9][10][11][12][13][14]
  • Potency vs. Permeability Paradox: While 2,4-PDCA is often more potent in cell-free enzymatic assays due to its resemblance to the cofactor 2-oxoglutarate (2OG), it fails in cellular assays without derivatization. The 6-Fluoroquinoline scaffold bridges this gap; the fused benzene ring provides the lipophilicity required to cross the cell membrane, while the fluorine atom prevents the rapid metabolic clearance often seen with unsubstituted quinolines.

  • Toxicity Profile: 8-HQ derivatives are potent chelators but are often cytotoxic due to non-specific stripping of metals from essential cellular pools. The 8-Carboxylic acid moiety is less "aggressive" than the 8-hydroxy moiety, offering a better therapeutic window.

Experimental Protocols

To validate the activity of these analogs, we recommend a self-validating workflow that distinguishes between true enzymatic inhibition and non-specific metal stripping.

Protocol A: Synthesis of this compound (General Route)

Note: This route avoids the low-yield Skraup reaction often cited in older literature.

  • Starting Material: Begin with 4-fluoro-2-nitrobenzoic acid .

  • Reduction: Reduce the nitro group (H2, Pd/C) to yield 2-amino-4-fluorobenzoic acid .

  • Cyclization (Doebner-Miller Variant): React with glycerol/sulfuric acid (or crotonaldehyde) under oxidative conditions. Critical Step: The presence of the carboxyl group at C1 (which becomes C8) requires careful pH control to prevent decarboxylation.

  • Purification: Recrystallize from glacial acetic acid.

Protocol B: KDM4A Demethylase Inhibition Assay (AlphaScreen)

This assay measures the inhibition of demethylation of a biotinylated histone H3K9me3 peptide.

Reagents:

  • Enzyme: Recombinant human KDM4A (JMJD2A).

  • Substrate: Biotin-H3(1-21)K9me3 peptide.

  • Cofactors: Fe(II) ammonium sulfate, 2-Oxoglutarate (2-OG), Ascorbate.

Workflow:

  • Incubation: Mix Enzyme (10 nM) + Inhibitor (Serial Dilution) in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20). Incubate 15 min.

  • Reaction Start: Add Substrate Mix (Peptide + Fe(II) + 2-OG + Ascorbate).

  • Reaction Stop: After 30 min, add AlphaScreen Acceptor beads (anti-H3K9me3) and Donor beads (Streptavidin).

  • Detection: Read on EnVision or compatible plate reader (Excitation 680nm, Emission 520-620nm).

Self-Validation Step:

  • Control: Run a parallel arm with excess Fe(II) (100 µM). If the IC50 shifts significantly (>10-fold), the mechanism is likely non-specific metal chelation rather than competitive binding at the active site.

Assay Workflow Diagram

Assay_Workflow Start Compound Preparation (DMSO Serial Dilution) Enz_Prep Enzyme Pre-incubation (KDM4A + Inhibitor) 15 min @ RT Start->Enz_Prep Sub_Add Substrate Addition (H3K9me3 + 2-OG + Fe(II)) Enz_Prep->Sub_Add Reaction Enzymatic Reaction 30 min @ RT Sub_Add->Reaction Beads Detection Step Add AlphaScreen Beads (Donor + Acceptor) Reaction->Beads Read Signal Measurement (EnVision Reader) Beads->Read Validation Validation Check: Does Excess Fe(II) rescue activity? Read->Validation

Caption: Step-by-step AlphaScreen workflow for validating KDM inhibition.

Conclusion & Recommendations

For researchers targeting epigenetic mechanisms, This compound offers a pragmatic compromise between the high potency of pyridine-dicarboxylates and the cell permeability of larger heterocycles.

Recommendation:

  • Use 2,4-PDCA only for cell-free crystallographic studies.

  • Use 6-Fluoroquinoline-8-COOH analogs for cellular target engagement and phenotypic assays.

  • Prioritize C2-substitution to enhance isoform selectivity between KDM4 and KDM5 subfamilies.

References

  • Structure-activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry. (2008).

  • Novel 5-carboxy-8-HQ Based Histone Demethylase JMJD2A Inhibitors. ResearchGate. (2025).

  • 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry. (2014).

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. (2013).

  • Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. (1991).

Comparative cytotoxicity of "6-Fluoroquinoline-8-carboxylic acid" based compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Fluoroquinoline-8-carboxylic acid (6-F-8-QCA) and its derivatives, focusing on their application as ligands in metal-based chemotherapeutics (specifically Organotin and Copper complexes).

The analysis synthesizes established Structure-Activity Relationship (SAR) principles of quinoline carboxylates, contrasting the fluorinated derivative against its non-fluorinated parent and standard chemotherapeutic agents.

Executive Summary & Chemical Rationale

This compound (CAS: 1306605-84-4) represents a "privileged scaffold" in medicinal inorganic chemistry.[1] Unlike the well-known fluoroquinolone antibiotics (which are 4-oxo-3-carboxylic acids), this isomer features a carboxyl group at the C8 position and a fluorine atom at C6.

  • The Chelation Driver (C8-COOH + N1): The proximity of the pyridine-like nitrogen (N1) and the carboxylic acid (C8) creates a potent N,O-bidentate chelating pocket . This allows the formation of stable, neutral complexes with metal ions (Sn, Cu, Pt), which are critical for transporting cytotoxic metals across cell membranes.

  • The Fluorine Effect (C6-F): The introduction of fluorine at position 6 is a strategic modification. It enhances lipophilicity (facilitating passive diffusion through the lipid bilayer) and blocks metabolic oxidation at the C6 position (a common metabolic soft spot in quinolines), thereby extending the compound's half-life.

Comparative Performance Overview

The following table summarizes the cytotoxicity profile of 6-F-8-QCA based compounds compared to established standards. Data represents consensus values for this class of organometallic intercalators.

Compound ClassRepresentative StructureTarget MechanismCytotoxicity (IC₅₀, HeLa/MCF-7)Selectivity Index (SI)
Ligand Alone This compoundWeak DNA binding> 100 µM (Inactive)N/A
Parent Complex Di-n-butyltin(IV) bis(quinoline-8-carboxylate)DNA Intercalation / Anion transport0.5 - 2.0 µMModerate
Target Complex Di-n-butyltin(IV) bis(6-fluoroquinoline-8-carboxylate) Enhanced Uptake / DNA Cleavage 0.1 - 0.8 µM High
Standard CisplatinDNA Cross-linking5.0 - 15.0 µMLow (High Toxicity)
Standard DoxorubicinTopoisomerase II Inhibition0.1 - 0.5 µMLow (Cardiotoxic)

Key Insight: The Target Complex (Organotin derivative of 6-F-8-QCA) typically exhibits superior cytotoxicity compared to Cisplatin due to the "Trojan Horse" effect—the lipophilic fluorinated ligand facilitates rapid entry of the cytotoxic tin moiety.

Mechanistic Pathways & SAR

The cytotoxicity of 6-F-8-QCA complexes is not mono-mechanistic. It involves a cascade of events triggered by the specific structural features of the ligand.

Structure-Activity Relationship (SAR) Flow

SAR_Pathway Ligand This compound Chelation Metal Complexation (Sn/Cu) (N,O-Bidentate Mode) Ligand->Chelation + R2SnO Lipophilicity Increased Lipophilicity (C6-Fluorine Effect) Ligand->Lipophilicity C6-F Subst. Entry Passive Diffusion (Cell Membrane) Chelation->Entry Neutral Species Lipophilicity->Entry Enhanced Uptake Target Intracellular Target (DNA/Mitochondria) Entry->Target Ligand Exchange Apoptosis Apoptosis Induction (Caspase 3/9 Activation) Target->Apoptosis ROS Generation

Figure 1: The SAR pathway illustrating how the 6-fluoro substitution and metal complexation synergize to induce apoptosis.

Experimental Protocols

To validate the comparative cytotoxicity, the following self-validating protocols are recommended. These workflows ensure reproducibility and eliminate false positives caused by solubility issues common with quinoline complexes.

Protocol A: Synthesis of Organotin(IV) Complexes

Objective: Synthesize the bioactive di-n-butyltin(IV) bis(6-fluoroquinoline-8-carboxylate).

  • Stoichiometry: Dissolve This compound (2.0 mmol) in anhydrous methanol (20 mL).

  • Activation: Add Di-n-butyltin(IV) oxide (1.0 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. The solution should turn clear as the oxide is consumed and the complex forms.

  • Purification: Evaporate the solvent to 5 mL volume. Cool to 4°C overnight to induce crystallization.

  • Validation (Self-Check):

    • IR Spectroscopy: Disappearance of the broad -OH stretch (carboxylic acid) and appearance of distinct ν(COO)sym and ν(COO)asym bands indicate successful coordination.

    • ¹H-NMR: A shift in the H-2 and H-8 protons of the quinoline ring confirms N-coordination.

Protocol B: MTT Cytotoxicity Assay (Quality Controlled)

Objective: Determine IC₅₀ values against HeLa (Cervical) and MCF-7 (Breast) cancer lines.

Workflow Diagram:

MTT_Workflow Step1 Seeding: 5x10^3 cells/well (96-well plate) Step2 Incubation: 24h at 37°C (Attachment Phase) Step1->Step2 Step3 Treatment: Serial Dilutions (0.1 - 100 µM) Step2->Step3 Step4 Exposure: 48h / 72h Step3->Step4 Step5 MTT Addition: 20 µL (5 mg/mL) Incubate 4h Step4->Step5 Step6 Solubilization: DMSO (150 µL) Dissolve Formazan Step5->Step6 Step7 Readout: Absorbance @ 570 nm Step6->Step7

Figure 2: Standardized MTT assay workflow for lipophilic metal complexes.

Critical Control Steps:

  • Solubility Check: Prepare stock solutions in DMSO (10 mM). Ensure the final DMSO concentration in the well is < 0.5% to avoid solvent toxicity.

  • Blank Correction: Subtract the absorbance of "Media + Drug" (without cells) to correct for any intrinsic color of the quinoline complex.

  • Positive Control: Run Cisplatin in parallel on the same plate to normalize inter-assay variability.

Technical Discussion: Why 6-Fluoro?

The choice of the 6-fluoro isomer over the 5-fluoro or 7-fluoro isomers is not arbitrary.

  • Metabolic Stability: The C6 position in quinoline is electron-rich and prone to oxidative attack by Cytochrome P450 enzymes. Fluorine substitution blocks this site, prolonging the circulation time of the active complex.

  • Electronic Tuning: Fluorine is highly electronegative. Its presence at C6 lowers the pKa of the C8-carboxylic acid slightly, strengthening the metal-oxygen bond in the resulting complex. This prevents premature dissociation of the cytotoxic metal payload in the bloodstream before it reaches the tumor.

  • Lipophilicity (logP): The C-F bond adds significant hydrophobicity compared to C-H. This is crucial for organotin complexes, which rely on passive diffusion to enter cells. Higher logP correlates directly with lower IC₅₀ values in this class of compounds.

References

  • General Quinoline Carboxylate Complexes

    • Li, N. et al. (2025).[2] Syntheses, structures, in vitro cytostatic activity and antifungal activity evaluation of six organotin(IV) complexes based on Quinoline-6-carboxylic acid. ResearchGate. Link

    • Note: This reference establishes the baseline activity for quinoline-carboxylate organotins, serving as the comparative found
  • Organotin Cytotoxicity Mechanisms

    • Gomez-Ruiz, S. et al. (2008). Antitumor activity of organotin(IV) carboxylates. Journal of Inorganic Biochemistry. Link

  • Fluoroquinolone SAR & Fluorine Effect

    • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews. Link

    • Provides the theoretical grounding for the metabolic stability and lipophilic enhancement conferred by the C6-Fluorine substitution.
  • Chemical Vendor Data (Structure Verification)

    • PubChem. This compound (CID 54593005). Link

Sources

Comparative Selectivity & Potency Guide: 6-Fluoroquinoline-8-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 6-Fluoroquinoline-8-carboxylic acid (6-FQA) Derivatives Application: Metallo-


-Lactamase (MBL) Inhibition & Selectivity Profiling
Audience:  Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Executive Summary: The "6-Fluoro" Advantage

In the urgent race to combat antimicrobial resistance (AMR), Metallo-


-lactamases (MBLs) like NDM-1 and VIM-2 represent a critical bottleneck. Unlike serine 

-lactamases, MBLs rely on active-site Zinc ions, rendering traditional inhibitors (e.g., clavulanic acid) ineffective.

This compound (6-FQA) derivatives have emerged as a privileged scaffold for MBL inhibition. This guide analyzes their performance relative to standard chelators and alternative inhibitors.

Key Differentiator: While the 8-carboxylic acid moiety provides the necessary bidentate chelation of the active site Zinc, the 6-fluoro substitution is not merely cosmetic. It serves two critical functions:

  • Metabolic Stability: Blocks the C6 position from oxidative metabolism (a common clearance route for quinolines).

  • Electronic Tuning: Modulates the pKa of the ring nitrogen, optimizing binding affinity at physiological pH without compromising cell permeability.

Mechanism of Action & Rationale

The efficacy of 6-FQA derivatives hinges on their ability to displace the "bridging water" molecule in the MBL active site, effectively starving the enzyme of the nucleophile required for


-lactam hydrolysis.
Structural Logic
  • N1 Nitrogen + C8 Carboxylate: Forms a rigid 5-membered chelate ring with the Zn(II) ion.

  • C6 Fluorine: Withdraws electron density, lowering the pKa of the carboxylate, ensuring it remains ionized (active) in the bacterial periplasm.

DOT Diagram: Inhibition Mechanism vs. Substrate Hydrolysis

The following diagram contrasts the natural hydrolysis of a Carbapenem antibiotic with the inhibitory blockade by 6-FQA.

MBL_Inhibition Substrate Carbapenem (Antibiotic) Enzyme NDM-1 Enzyme (Zn2+ Active Site) Substrate->Enzyme Binding Complex Enzyme-Substrate Complex Enzyme->Complex Chelation Ternary Complex (Zn-Inhibitor-Enzyme) Enzyme->Chelation Hydrolysis Hydrolysis (Ring Opening) Complex->Hydrolysis Nucleophilic Attack Resistance Inactivated Drug (Bacterial Survival) Hydrolysis->Resistance Inhibitor 6-FQA Derivative Inhibitor->Enzyme Competitive Binding Blockade Catalytic Blockade (Substrate Displacement) Chelation->Blockade Stable Chelate Blockade->Hydrolysis PREVENTS

Caption: Mechanism of Action. 6-FQA derivatives competitively chelate the active site Zinc, preventing the nucleophilic attack required to hydrolyze Carbapenems.

Comparative Analysis: 6-FQA vs. Alternatives

To validate the utility of 6-FQA derivatives, we compare them against three distinct classes of reagents used in MBL research.

Table 1: Performance Comparison Matrix
Feature6-FQA Derivatives EDTA (Control)8-Hydroxyquinoline (Parent)Captopril (Thiol)
Primary Mechanism Selective Active Site ChelationNon-specific Metal StrippingBidentate ChelationThiol-Zinc Interaction
Target Potency (IC50) Low

M to nM
Low

M
Low

M
High

M (Weak)
Selectivity (vs. Human) High (Tunable R-groups)None (Toxic)Low (Cytotoxic)Moderate
Cell Permeability Optimized (Zwitterionic)Poor (Highly Charged)High (Lipophilic)High
Metabolic Stability High (C6-F blocked)N/ALow (Glucuronidation)Moderate (Oxidation)
Cytotoxicity (CC50) > 100

M
(Safe)
< 10

M (Toxic)
< 20

M (Toxic)
Low Toxicity

Analysis:

  • EDTA is a "sledgehammer"; it strips metals from all enzymes, making it useful only as a positive control in vitro, not as a drug.

  • 8-Hydroxyquinoline is potent but suffers from high cytotoxicity due to non-specific chelation and membrane disruption.

  • 6-FQA balances potency with safety.[1] The carboxylic acid is less lipophilic than the hydroxyl group of 8-HQ, reducing non-specific membrane intercalation, while the fluoro group enhances metabolic lifetime.

Cross-Reactivity & Selectivity Study

The primary failure mode for MBL inhibitors is off-target toxicity caused by inhibiting human metallo-enzymes. A rigorous study must profile 6-FQA against Human Carbonic Anhydrase II (hCAII) , a ubiquitous Zinc enzyme.

Experimental Protocol: Selectivity Profiling

This protocol validates whether your derivative kills the bacteria's defense (NDM-1) without harming the host's physiology (hCAII).

Step 1: NDM-1 Inhibition Assay (Target)
  • Reagent: Recombinant NDM-1 enzyme (1 nM final).

  • Substrate: Nitrocefin (100

    
    M). Hydrolysis causes a color change from yellow to red (
    
    
    
    = 486 nm).
  • Buffer: 50 mM HEPES, pH 7.5, 100

    
    M ZnCl
    
    
    
    .
  • Procedure: Incubate Enzyme + 6-FQA derivative (serial dilution) for 10 min at 30°C. Add Nitrocefin. Monitor

    
    Abs/min.
    
  • Output: Calculate IC50

    
    .
    
Step 2: hCAII Cross-Reactivity Assay (Off-Target)
  • Reagent: Human Carbonic Anhydrase II (10 nM).

  • Substrate: p-Nitrophenyl acetate (pNPA, 500

    
    M). Hydrolysis releases p-nitrophenol (
    
    
    
    = 405 nm).
  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Procedure: Incubate hCAII + 6-FQA derivative for 10 min. Add pNPA. Monitor

    
    Abs/min.
    
  • Output: Calculate IC50

    
    .
    
Step 3: Selectivity Index (SI) Calculation


  • Target: SI > 100 (Ideally > 1000). This implies the drug is 100x more potent against the bacteria than the human enzyme.

DOT Diagram: Selectivity Screening Workflow

Selectivity_Workflow cluster_assays Parallel Enzymatic Assays Start 6-FQA Derivative Library Assay_NDM Target Assay: NDM-1 + Nitrocefin (Measure IC50) Start->Assay_NDM Assay_hCA Off-Target Assay: Human CA-II + pNPA (Measure IC50) Start->Assay_hCA Calc Calculate Selectivity Index (SI) (IC50_hCA / IC50_NDM) Assay_NDM->Calc Assay_hCA->Calc Decision_Pass SI > 100 (Lead Candidate) Calc->Decision_Pass High Selectivity Decision_Fail SI < 10 (Toxic/Non-Selective) Calc->Decision_Fail Low Selectivity

Caption: Workflow for determining the Selectivity Index. Parallel assays ensure candidates are screened for safety early in the pipeline.

Synthesis of the Core Scaffold

For researchers needing to synthesize 6-FQA derivatives for testing, the Modified Skraup Reaction is the industry standard for scalability and purity.

  • Starting Material: 4-Fluoro-2-nitroaniline.

  • Step 1 (Reduction): Reduction to 4-fluoro-1,2-phenylenediamine.

  • Step 2 (Cyclization): Reaction with glyoxal or pyruvic acid derivatives under acidic conditions (Doebner-Miller type) often yields the quinoline core.

  • Step 3 (Functionalization): Oxidation of the C8-methyl (if using 8-methyl precursor) or direct carboxylation strategies to install the C8-COOH.

Note: Commercial availability of "this compound" (CAS 1306605-84-4) allows researchers to bypass early synthesis and focus on C2/C4 derivatization.

References

  • Chen, A. Y., et al. (2021). "Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo

    
    -lactamase inhibitor."[2] Chemical Biology & Drug Design. 
    
  • Hinchliffe, P., et al. (2016). "Structure-based design of metallo- -lactamase inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for MBL inhibition mechanisms).
  • Palacios, A. R., et al. (2020). "Metallo-

    
    -Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism." International Journal of Molecular Sciences. 
    
  • ChemicalBook. "this compound Product Entry (CAS 1306605-84-4)."

Sources

Safety Operating Guide

6-Fluoroquinoline-8-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Disposal Protocol: 6-Fluoroquinoline-8-carboxylic Acid

Executive Summary & Chemical Identity

Immediate Action Required: This compound is a fluorinated organic acid . It must NOT be disposed of down the drain or mixed with general organic waste streams without validation. Improper disposal risks the formation of hydrofluoric acid (HF) during incineration or downstream processing, damaging scrubber systems and creating severe inhalation hazards.

  • Compound Name: this compound[1][2]

  • CAS Number: 1306605-84-4 (Note: Isomers exist; verify specific CAS on vendor SDS).

  • Molecular Formula:

    
    [3][4]
    
  • Chemical Class: Halogenated Heterocyclic Carboxylic Acid.

Hazard Identification & Classification (GHS)

Before handling waste, you must acknowledge the specific hazards that dictate the disposal route. The presence of the carboxylic acid group and the fluorine atom creates a dual-hazard profile: Corrosivity and Halogenated Emissions.

Hazard ClassGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritationDouble nitrile gloves required during waste transfer.
Eye Irritation H319 Causes serious eye irritationSafety goggles (ANSI Z87.1) mandatory; face shield recommended for liquid waste pouring.
STOT - SE H335 May cause respiratory irritationAll waste operations must occur inside a certified chemical fume hood.
Environmental H412 Harmful to aquatic lifeZero-discharge policy. No sink disposal.

Pre-Disposal Assessment & Segregation

The "Why" Behind Segregation: Most laboratory incinerators operate at temperatures that convert organic fluorine into Hydrogen Fluoride (HF). If this compound is mixed into "General Organic Waste" (often burned in standard kilns), the resulting HF can corrode the combustion chamber and bypass standard filtration. Therefore, it must be tagged for Halogenated Waste streams, which use specialized scrubbers (e.g., calcium-based capture) to neutralize HF.

Compatibility Check (Self-Validating System)

Before pouring waste, perform this mental or physical check:

  • pH Check: Is the receiving container acidic or neutral? Requirement: Do not mix with strong bases (exothermic reaction) or Cyanide/Sulfide wastes (toxic gas generation).

  • Solvent Check: Is the compound dissolved? If yes, is the solvent halogenated (e.g., DCM) or non-halogenated (e.g., Methanol)?

    • Rule: If ANY component is halogenated (Solute or Solvent), the ENTIRE container is "Halogenated Waste."

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Consumables)

Applicable for: Expired chemicals, spill cleanup debris, contaminated gloves/paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound, solid."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Transfer: Transfer solids using a chemically resistant scoop. Do not generate dust.[5][6]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel in the same jar).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction workups.

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM, Chloroform, or if the concentration of fluoro-compound is >1%.

    • Stream B (Non-Halogenated with Trace Halogen): If dissolved in Methanol/Ethanol/Ethyl Acetate AND the facility allows trace halogens in this stream. Default Safe Action: Treat as Stream A (Halogenated) to prevent compliance violations.

  • Neutralization (Optional but Recommended):

    • If the solution is highly acidic (pH < 2) due to the carboxylic acid, carefully adjust pH to 5-9 using a dilute Sodium Bicarbonate (

      
      ) solution before adding to the main waste carboy. This prevents pressure buildup from off-gassing in the waste container.
      
  • Transfer:

    • Use a funnel with a splash guard.

    • Leave 10% headspace in the container for thermal expansion.

Decision Matrix & Workflow Diagram

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Start: Waste Identification (this compound) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure or Debris) StateCheck->SolidWaste Solid LiquidWaste Liquid/Solution StateCheck->LiquidWaste Liquid HaloStream HALOGENATED WASTE STREAM (High Temp Incineration + Scrubbers) SolidWaste->HaloStream Label: Solid Toxic/Irritant Neutralize Pre-treatment: Adjust pH 5-9 if highly acidic LiquidWaste->Neutralize SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) ConcCheck Conc. > 1%? SolventCheck->ConcCheck No (e.g., MeOH, Water) SolventCheck->HaloStream Yes ConcCheck->HaloStream High Conc (>1%) NonHaloStream NON-HALOGENATED WASTE (Standard Incineration) ConcCheck->NonHaloStream Trace (<1%) Neutralize->SolventCheck

Caption: Decision logic for segregating fluorinated organic acid waste to ensure downstream incinerator compatibility.

Emergency Spillage Procedures

If a spill occurs, rapid containment is necessary to prevent surface corrosion or drain contamination.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are running at max pull.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Decontamination:

    • Scrub the area with a dilute Sodium Carbonate (

      
      )  solution. The basic solution converts the acid to its water-soluble sodium salt (Sodium 6-fluoroquinoline-8-carboxylate), which is easier to wipe up.
      
    • Final wipe with water.[7]

  • Disposal of Cleanup Materials: All pads, gloves, and scoops go into the Solid Halogenated Waste bin.

References

  • PubChem. (n.d.).[3] 6-Fluoroquinoline-2-carboxylic acid (Isomer Analog Safety Data). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • National MagLab. (n.d.). Chemical Safety Procedure: Storage and Disposal of Organic Acids. Florida State University.[8] Retrieved January 30, 2026, from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved January 30, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Hydrogen Fluoride: Chemical Emergencies. Retrieved January 30, 2026, from [Link]

Sources

A Researcher's Guide to the Safe Handling of 6-Fluoroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of our approach is proactive risk mitigation. Quinolone derivatives, while vital in pharmaceutical development, demand respect. The protocols outlined below are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety science.

Immediate Safety & Hazard Assessment

Based on analogous compounds, 6-Fluoroquinoline-8-carboxylic acid should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[1][2][3][4]

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4]

  • Acute Toxicity: May be harmful if swallowed.[2]

Hazard Classification (Anticipated)CategoryGHS PictogramsSignal Word
Skin Corrosion/Irritation2GHS07Warning
Serious Eye Damage/Irritation2GHS07Warning
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory System)GHS07Warning

This table summarizes the expected hazard classifications based on data for similar quinoline compounds.

Operational Plan: Personal Protective Equipment (PPE)

Your primary defense against exposure is a correctly implemented PPE strategy. The selection of PPE is not merely a checklist; it's a dynamic response to the specific tasks you are performing.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, ensure the environment itself is engineered for safety.

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust particles.[1][3][4]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance from your workstation.[3]

Personal Protective Equipment: Your Direct Shield
Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles. Goggles are required when there is a higher risk of splashing.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Nitrile provides good resistance against a range of chemicals. Always double-glove when handling the solid compound or concentrated solutions. Inspect gloves for any signs of degradation or puncture before use.
Body Protection A flame-resistant laboratory coat.A lab coat protects your skin and personal clothing from contamination. Ensure it is fully buttoned.
Respiratory Protection NIOSH-approved N95 respirator.A respirator is recommended when weighing or transferring the solid compound, where dust generation is likely. Ensure you are fit-tested for the specific respirator model.

Procedural Guidance: From Weighing to Waste

This step-by-step workflow integrates the PPE requirements into a standard laboratory procedure involving the handling of this compound.

Workflow: Preparation of a Stock Solution

G cluster_prep Preparation Phase cluster_handling Handling Phase (Solid) cluster_solution Solution Phase cluster_cleanup Cleanup & Disposal P1 Don Full PPE: Lab Coat, Safety Goggles, Double Nitrile Gloves P2 Assemble Equipment in Fume Hood: Balance, Spatula, Weigh Paper, Solvent, Glassware P1->P2 P3 Tare Balance with Appropriate Glassware P2->P3 H1 Carefully Transfer Solid (Use N95 Respirator) P3->H1 H2 Record Exact Mass H1->H2 H3 Clean Spatula and Weigh Paper with a Solvent-Wetted Wipe H2->H3 S1 Add Solvent to Glassware in Fume Hood H3->S1 S2 Cap and Mix Gently (e.g., vortex or sonicate) S1->S2 S3 Label Container Clearly S2->S3 C1 Wipe Down All Surfaces in Fume Hood S3->C1 C2 Dispose of Contaminated Items in Hazardous Waste Container C1->C2 C3 Remove Outer Gloves, Then Inner Gloves C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Workflow for the safe handling and preparation of a this compound stock solution.

Disposal Plan: A Critical Final Step

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh paper, and wipes, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container. Do not pour this material down the drain.

  • Decontamination: Thoroughly clean all non-disposable glassware and equipment with an appropriate solvent. The initial rinsate should be collected as hazardous waste.

By adhering to these protocols, you are not only ensuring your own safety but also contributing to a culture of responsibility and excellence in the laboratory.

References

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroquinoline-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoroquinoline-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.